Product packaging for Tetrazolast(Cat. No.:CAS No. 95104-27-1)

Tetrazolast

Cat. No.: B1199093
CAS No.: 95104-27-1
M. Wt: 238.21 g/mol
InChI Key: LIRHINFDFZWXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazolast is a synthetic organic compound based on the tetrazole heterocycle, a five-membered ring structure containing four nitrogen atoms . Tetrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities and unique physicochemical properties . A key value of the tetrazole moiety, which is shared by this compound, is its role as a metabolically stable bioisostere for carboxylic acid groups, as it exhibits a similar pKa and spatial requirement while offering superior resistance to enzymatic degradation . This makes this compound a valuable reagent for designing novel molecular entities in pharmaceutical research. Researchers utilize tetrazole derivatives like this compound in various applications, including the development of potential anticancer, antibacterial, and anticonvulsant agents . Beyond medicinal chemistry, tetrazole compounds are also investigated for their utility in materials science, such as in the preparation of energetic materials and as ligands in coordination chemistry for catalysis . This product, this compound, is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, storage, and handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N8 B1199093 Tetrazolast CAS No. 95104-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95104-27-1

Molecular Formula

C10H6N8

Molecular Weight

238.21 g/mol

IUPAC Name

4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline

InChI

InChI=1S/C10H6N8/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10/h1-5H,(H,11,12,14,15)

InChI Key

LIRHINFDFZWXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Synonyms

MDL 26,024GO
MLD-26-024GO
tetrazolast
tetrazolast meglumine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tetrazolast: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive investigation into the discovery and history of a compound specifically named "Tetrazolast" has yielded limited publicly available scientific literature and clinical data. Information regarding a distinct therapeutic agent with this name is scarce, and there appears to be a potential for confusion with other similarly named or structurally related compounds.

One source identifies this compound as a small molecule and a leukotriene biosynthesis inhibitor[1]. However, detailed information regarding its discovery, developmental history, mechanism of action, and clinical trial data is not readily accessible in the public domain. A search for the CAS number 121762-69-4, occasionally associated with "this compound," also did not provide substantial scientific information[2].

It is crucial to distinguish "this compound" from other therapeutic agents that may appear in related searches, such as:

  • Zatolmilast (formerly BPN14770): This compound is a phosphodiesterase 4D (PDE4D) inhibitor that has been investigated in clinical trials for Fragile X syndrome[3][4][5]. It is a distinct entity from a leukotriene biosynthesis inhibitor.

  • Tetrazole-containing compounds: The tetrazole moiety is a common feature in medicinal chemistry and is present in numerous drugs[6][7]. However, the presence of this functional group does not imply a direct relationship to a specific drug named "this compound."

Due to the lack of available data, this guide cannot provide the in-depth technical information, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as per the core requirements of the original request.

We advise researchers to verify the specific compound of interest and consult proprietary databases or direct sources from pharmaceutical development for detailed information. Should more specific identifiers or alternative names for "this compound" become available, a more thorough and targeted analysis can be conducted.

References

physical and chemical properties of Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolast, scientifically known as 4-(1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinoline, is a heterocyclic compound of interest in medicinal chemistry. Its structural framework, featuring a fusion of tetrazole and quinoline rings, suggests potential pharmacological activity, particularly in the realm of inflammatory and allergic responses. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its proposed mechanism of action as a mast cell stabilizer, and standardized protocols for its evaluation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related compounds and the foundational tetrazole structure to provide a comprehensive theoretical framework for researchers.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively documented in publicly available literature. The following table summarizes the known information for this compound and provides context with data for the parent compound, 1H-Tetrazole, where specific this compound data is unavailable. Researchers should consider these values as estimates and are encouraged to determine them experimentally for pure this compound.

PropertyValue (this compound)Value (1H-Tetrazole - for reference)
IUPAC Name 4-(1H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline[1]1H-1,2,3,4-Tetrazole
Synonyms This compound-
CAS Number 95104-27-1[1]288-94-8
Chemical Formula C10H6N8[1]CH2N4
Molecular Weight 238.21 g/mol [1]70.05 g/mol
Melting Point Data not available155-158 °C
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in water and polar organic solvents
pKa Data not available~4.9
logP Data not availableData not available

Proposed Mechanism of Action: Mast Cell Stabilization

While the precise signaling pathway of this compound has not been explicitly elucidated, its structural similarity to other mast cell stabilizers, such as tazanolast, suggests a likely mechanism of action involving the inhibition of mast cell degranulation. Mast cells play a pivotal role in the inflammatory and allergic response by releasing histamine and other pro-inflammatory mediators upon activation.

The proposed mechanism centers on the inhibition of calcium influx into the mast cell, a critical step in the degranulation process. By preventing the rise in intracellular calcium concentration, this compound is hypothesized to stabilize the mast cell, thereby inhibiting the release of histamine and other inflammatory mediators. A closely related compound, an active metabolite of tazanolast, has been shown to inhibit histamine release by preventing the increase in intracellular Ca2+ concentration[2].

The following diagram illustrates the proposed signaling pathway for mast cell stabilization by this compound.

MastCellStabilization cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to CaChannel Calcium Channel IgE->CaChannel Activates Ca2_influx Ca²⁺ Influx CaChannel->Ca2_influx Allows Degranulation Degranulation (Histamine Release) Ca2_influx->Degranulation Triggers This compound This compound This compound->CaChannel Inhibits

Caption: Proposed mechanism of action for this compound as a mast cell stabilizer.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the activity of this compound. Specific concentrations, incubation times, and other parameters should be optimized for this compound in a laboratory setting.

Mast Cell Stabilization Assay (In Vitro)

Objective: To determine the ability of this compound to inhibit antigen-induced degranulation of mast cells.

Methodology:

  • Mast Cell Culture:

    • Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

    • Sensitize the RBL-2H3 cells by incubating with anti-dinitrophenyl (DNP)-IgE overnight.

  • Compound Treatment:

    • Wash the sensitized cells with Tyrode's buffer.

    • Pre-incubate the cells with varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 0.1%) for 1 hour at 37°C. Include a vehicle control (solvent only) and a positive control (e.g., cromolyn sodium).

  • Induction of Degranulation:

    • Challenge the cells with DNP-human serum albumin (HSA) to induce degranulation.

    • Incubate for 30 minutes at 37°C.

  • Quantification of Degranulation:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and measure the activity of a released granular enzyme, such as β-hexosaminidase, by a colorimetric assay.

    • Lyse the cell pellet with Triton X-100 to measure the total cellular β-hexosaminidase activity.

    • Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total enzyme activity.

  • Data Analysis:

    • Plot the percentage of degranulation against the concentration of this compound to determine the IC50 value (the concentration at which 50% of degranulation is inhibited).

Histamine Release Assay (In Vitro)

Objective: To quantify the inhibitory effect of this compound on histamine release from mast cells.

Methodology:

  • Mast Cell Isolation:

    • Isolate peritoneal mast cells from rats or use a cultured mast cell line (e.g., RBL-2H3).

  • Compound Treatment:

    • Pre-incubate the mast cells with different concentrations of this compound for 1 hour at 37°C.

  • Induction of Histamine Release:

    • Stimulate histamine release using a secretagogue such as compound 48/80 or an antigen (if using sensitized cells).

    • Incubate for 15-30 minutes at 37°C.

  • Quantification of Histamine:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge to separate the cells from the supernatant.

    • Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the control (stimulated cells without the compound).

    • Determine the IC50 value.

Receptor Binding Assay (Hypothetical)

Objective: To identify potential molecular targets of this compound on the mast cell surface. This is a hypothetical protocol as the specific receptor for this compound is unknown.

Methodology:

  • Membrane Preparation:

    • Isolate cell membranes from a relevant cell line (e.g., RBL-2H3 cells) that expresses potential target receptors (e.g., adenosine receptors, cytokine receptors).

  • Radioligand Binding:

    • Incubate the cell membranes with a known radiolabeled ligand for the receptor of interest in the presence and absence of varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Perform a competition binding analysis to determine the ability of this compound to displace the radioligand from its receptor.

    • Calculate the Ki (inhibition constant) of this compound for the receptor.

Conclusion

This compound presents an intriguing scaffold for the development of novel anti-inflammatory and anti-allergic agents. While specific experimental data on its physical and chemical properties are sparse, its structural characteristics and the known activity of related compounds strongly suggest a role as a mast cell stabilizer. The proposed mechanism of action, involving the inhibition of calcium influx, provides a solid basis for further investigation. The experimental protocols detailed in this guide offer a standardized approach for the comprehensive evaluation of this compound's pharmacological profile. Further research is warranted to fully characterize its properties and elucidate its precise molecular interactions, which will be crucial for its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to the Biological Activity and Targets of Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolast is an investigational drug identified as a leukotriene biosynthesis inhibitor with potential anti-allergic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activity and molecular targets of this compound. By summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Core Biological Activity: Leukotriene Biosynthesis Inhibition

The primary mechanism of action attributed to this compound is the inhibition of leukotriene biosynthesis. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme. By targeting this pathway, this compound is proposed to mitigate the pathological effects of leukotrienes in various inflammatory and allergic conditions.

Molecular Target: 5-Lipoxygenase (5-LO)

Table 1: Putative Biological Activity of this compound

Biological ProcessTarget Enzyme/ReceptorAnticipated Effect
Leukotriene Synthesis5-Lipoxygenase (5-LO)Inhibition
Mast Cell DegranulationUnknownInhibition
Histamine ReleaseUnknownReduction

Mast Cell Stabilization

In addition to its role in the leukotriene pathway, this compound is also suggested to function as a mast cell stabilizer. Mast cells are key players in the allergic response, releasing a variety of inflammatory mediators, including histamine and leukotrienes, upon activation. Mast cell stabilizers are compounds that inhibit the degranulation of mast cells, thereby preventing the release of these pro-inflammatory substances.

Impact on Histamine Release

By stabilizing mast cells, this compound is expected to reduce the release of histamine, a primary mediator of allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. The precise molecular target of this compound in the mast cell degranulation cascade has not been elucidated.

Signaling Pathways

The biological activities of this compound are intertwined with complex signaling pathways involved in inflammation and allergic responses.

Leukotriene Biosynthesis Pathway

The inhibition of 5-lipoxygenase by this compound would block the downstream production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are powerful bronchoconstrictors and increase vascular permeability.

Leukotriene_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO 5-HPETE 5-HPETE 5-LO->5-HPETE This compound This compound This compound->5-LO LTA4 LTA4 5-HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 LTB4 LTA4_Hydrolase->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes Inflammation Inflammation & Chemotaxis LTB4->Inflammation Bronchoconstriction Bronchoconstriction & Increased Vascular Permeability Cysteinyl_Leukotrienes->Bronchoconstriction Mast_Cell_Degranulation_Pathway cluster_mast_cell Mast Cell Membrane Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Signaling_Cascade Intracellular Signaling Cascade FcεRI->Signaling_Cascade Cross-linking Mast_Cell Mast Cell Granule_Fusion Granule Fusion & Degranulation Signaling_Cascade->Granule_Fusion This compound This compound This compound->Signaling_Cascade Inhibits Mediator_Release Release of Histamine, Leukotrienes, etc. Granule_Fusion->Mediator_Release Experimental_Workflow cluster_5LO 5-LO Inhibition Assay cluster_MC Mast Cell Degranulation Assay 5LO_Enzyme Purified 5-LO Enzyme 5LO_Compound Add this compound 5LO_Enzyme->5LO_Compound 5LO_Substrate Add Arachidonic Acid 5LO_Compound->5LO_Substrate 5LO_Analysis Quantify Products (HPLC/ELISA) 5LO_Substrate->5LO_Analysis Data_Analysis Calculate IC50 Values 5LO_Analysis->Data_Analysis MC_Sensitize Sensitize Mast Cells with IgE MC_Compound Add this compound MC_Sensitize->MC_Compound MC_Challenge Challenge with Antigen MC_Compound->MC_Challenge MC_Analysis Measure β-hexosaminidase Release MC_Challenge->MC_Analysis MC_Analysis->Data_Analysis

An In-depth Technical Guide to Tetrazolast Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrazolast and its derivatives, a class of compounds investigated for their anti-allergic and anti-inflammatory properties. The primary focus of this document is on tazanolast, a representative molecule of this class, and its analogues. This guide details their core mechanism of action as mast cell stabilizers, their synthesis, structure-activity relationships (SAR), and relevant experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory and anti-allergic therapeutics.

Introduction

Tetrazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, known for their wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity while providing improved metabolic stability and pharmacokinetic properties.[1]

This compound and its analogues have emerged as a promising area of research within this class, primarily due to their potent anti-allergic properties. The key mechanism of action for these compounds lies in their ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators that are central to the allergic response.[2][3] This guide will delve into the technical details of these compounds, with a particular focus on tazanolast and its active metabolite.

Mechanism of Action: Mast Cell Stabilization

The primary mechanism of action of tazanolast and its active metabolite is the stabilization of mast cells, which prevents the degranulation and subsequent release of histamine and other inflammatory mediators.[2][4] This effect is primarily achieved through the inhibition of calcium ion (Ca2+) influx into the mast cells, a critical step in the signaling cascade that leads to degranulation.[4]

Upon activation by an allergen-IgE complex, mast cells undergo a series of intracellular events initiated by the aggregation of the high-affinity IgE receptor, FcεRI. This triggers a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3).[4] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. This initial calcium release then triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. It is this sustained increase in intracellular calcium that is essential for the fusion of histamine-containing granules with the cell membrane and their subsequent release.[4]

The active metabolite of tazanolast, 3'-(1H-tetrazol-5-yl)oxanilic acid (WP-871), has been shown to inhibit this process by dose-dependently suppressing the compound 48/80-induced 45Ca uptake into mast cells.[4] This inhibition of calcium influx prevents the necessary rise in intracellular calcium concentration required for mast cell degranulation and histamine release.[4]

Signaling Pathway of Mast Cell Degranulation and Inhibition by Tazanolast Analogue

Mast_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links PLC Phospholipase C (PLC) FcεRI->PLC Activates SOC Store-Operated Ca2+ Channel Ca_cyto Cytosolic Ca2+ SOC->Ca_cyto Ca2+ Influx IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on ER->SOC Depletion activates Ca_ER Ca2+ ER->Ca_ER Releases Ca_ER->Ca_cyto Increases Granules Histamine Granules Ca_cyto->Granules Triggers fusion with cell membrane Degranulation Degranulation (Histamine Release) Granules->Degranulation Tazanolast_Metabolite Tazanolast Metabolite Tazanolast_Metabolite->SOC Inhibits Synthesis_Workflow cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: Acylation StartMat1 3-Aminobenzonitrile Intermediate1 3-(1H-Tetrazol-5-yl)aniline StartMat1->Intermediate1 [3+2] Cycloaddition Reagent1 NaN3, NH4Cl Product Tazanolast (Butyl 3'-(1H-tetrazol-5-yl)oxanilate) Intermediate1->Product N-Acylation Reagent2 Butyl oxalyl chloride in Pyridine Evaluation_Workflow Start Synthesized This compound Analogue Purity Purity & Structural Confirmation (NMR, MS) Start->Purity HistamineAssay In Vitro Histamine Release Assay Purity->HistamineAssay CalciumAssay Calcium Influx Assay Purity->CalciumAssay SAR Structure-Activity Relationship Analysis HistamineAssay->SAR IC50 values CalciumAssay->SAR Inhibition % Lead Lead Compound Identification SAR->Lead

References

Tetrazolast: A Comprehensive Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for tetrazolast are limited. This guide provides a framework based on established principles for pharmaceutical compounds, particularly those with similar structural motifs (tetrazole-containing) and pharmacological actions. The experimental protocols detailed herein are generalized and should be adapted and validated for specific laboratory conditions and regulatory requirements.

Introduction

This compound is identified as a leukotriene biosynthesis inhibitor, placing it in a class of drugs that target inflammatory pathways.[1] The development of any active pharmaceutical ingredient (API) like this compound into a viable drug product hinges on a thorough understanding of its physicochemical properties, with solubility and stability being paramount. These characteristics influence bioavailability, formulation strategies, storage conditions, and shelf-life. This technical guide outlines the fundamental studies required to characterize the solubility and stability of this compound, providing detailed experimental protocols and data presentation formats to aid researchers in this endeavor.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, making its accurate determination essential from the early stages of drug development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[3] The objective is to create a saturated solution of this compound at a constant temperature and measure the concentration of the dissolved substance.

2.1.1 Materials and Equipment

  • This compound reference standard

  • Calibrated analytical balance

  • pH meter

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system for quantification

  • Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant physiological pH values)

  • Organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide)

2.1.2 Procedure

  • Prepare a series of buffer solutions across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8).[4]

  • Add an excess amount of this compound to a known volume of each buffer solution or organic solvent in a sealed container. The excess solid should be visually apparent.

  • Agitate the samples at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator.[4]

  • Continue agitation until equilibrium is reached. This is typically determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[5]

  • After reaching equilibrium, allow the samples to stand to let the undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solids, centrifuge the aliquot and/or filter it through a fine-pore syringe filter.[3]

  • Dilute the clear filtrate with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated stability-indicating analytical method, such as HPLC-UV.[6]

  • Perform each experiment in triplicate to ensure reproducibility.[4]

Data Presentation: this compound Solubility

Quantitative solubility data should be summarized in a clear and organized table.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) Molar Solubility (mol/L)
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Water~7.025
0.1 N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Water~7.037
MethanolN/A25
EthanolN/A25
AcetonitrileN/A25
DMSON/A25

Experimental Workflow Diagram: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_api Weigh Excess API mix Add API to Solvent prep_api->mix prep_solvent Prepare Solvent/Buffer prep_solvent->mix agitate Agitate at Constant Temp (e.g., 24-72h) mix->agitate settle Settle Suspension agitate->settle separate Centrifuge / Filter settle->separate dilute Dilute Supernatant separate->dilute quantify Quantify by HPLC/LC-MS dilute->quantify result Calculate Solubility quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is crucial to determine how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[7] These studies are governed by the International Council for Harmonisation (ICH) guidelines and are essential for determining retest periods and storage conditions.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies.[1] Their purpose is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[9][10]

3.1.1 Experimental Protocol: Forced Degradation

  • Acid and Base Hydrolysis:

    • Dissolve this compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH).

    • Heat the solutions (e.g., at 60°C) for a defined period.

    • Periodically withdraw samples, neutralize them, and analyze for degradation.[11]

  • Oxidation:

    • Expose this compound in solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[10]

    • Monitor the reaction over time until a target degradation level (e.g., 5-20%) is achieved.[12]

  • Thermal Degradation:

    • Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[7]

    • Test samples at various time points.

  • Photostability:

    • Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14]

    • A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and light-induced degradation.[15]

3.1.2 Data Presentation: Forced Degradation Conditions

Stress Condition Reagent/Parameters Temperature Duration Expected Degradation Products
Acid Hydrolysis0.1 N HCl60°C2, 4, 8, 24 hoursHydrolysis products
Base Hydrolysis0.1 N NaOH60°C2, 4, 8, 24 hoursHydrolysis products
Oxidation3% H₂O₂Room Temp2, 4, 8, 24 hoursN-oxides, other oxidation products
Thermal (Solid)Dry Heat80°C1, 3, 7 daysThermally induced degradants
Photolytic (Solid)ICH Q1B Light Source25°CAs per ICH Q1BPhotodegradation products
Photolytic (Solution)ICH Q1B Light Source25°CAs per ICH Q1BPhotodegradation products
Long-Term and Accelerated Stability Studies

These formal studies are performed on at least three primary batches of the API to establish a retest period.[11] The samples are stored in containers that simulate the proposed packaging and are tested at specified time points.

3.2.1 Experimental Protocol: ICH Stability Studies

  • Package at least three batches of this compound in the proposed container closure system.

  • Place the samples in stability chambers under the conditions specified by ICH guidelines.

  • Withdraw samples at predetermined time points.

  • Analyze the samples for relevant quality attributes, including appearance, assay, degradation products, and any other specific tests.

3.2.2 Data Presentation: ICH Stability Conditions and Testing Frequency

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 monthsMinimum of four time points, including initial and final (e.g., 0, 3, 6, 9, 12 months).
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 monthsMinimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[11]

Experimental Workflow Diagram: Stability Testing

G cluster_protocol Protocol Design cluster_storage Storage cluster_testing Time-Point Testing cluster_evaluation Data Evaluation select_batches Select ≥3 Batches place_samples Place Samples in Stability Chambers select_batches->place_samples select_packaging Define Container Closure select_packaging->place_samples define_conditions Set ICH Conditions (Long-term, Accelerated) define_conditions->place_samples pull_samples Pull Samples at Defined Intervals place_samples->pull_samples analyze_samples Analyze for Assay, Impurities, etc. pull_samples->analyze_samples analyze_samples->pull_samples Next Time Point compile_data Compile & Trend Data analyze_samples->compile_data establish_shelf_life Establish Retest Period/ Shelf Life compile_data->establish_shelf_life

Caption: Workflow for ICH-Compliant Stability Studies.

Mechanism of Action: Leukotriene Biosynthesis Inhibition

This compound is classified as a leukotriene biosynthesis inhibitor.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[16][17] Inhibiting this pathway is a therapeutic strategy for inflammatory diseases.[18][19] Drugs in this class can target enzymes like 5-LOX or the 5-lipoxygenase-activating protein (FLAP).[19]

Signaling Pathway Diagram: Leukotriene Synthesis

G membrane Membrane Phospholipids pla2 Phospholipase A₂ (cPLA₂) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Releases lox5 5-Lipoxygenase (5-LOX) aa->lox5 flap FLAP flap->lox5 Activates lta4 Leukotriene A₄ (LTA₄) lox5->lta4 lta4h LTA₄ Hydrolase lta4->lta4h ltc4s LTC₄ Synthase lta4->ltc4s ltb4 Leukotriene B₄ (LTB₄) lta4h->ltb4 ltc4 Leukotriene C₄ (LTC₄) ltc4s->ltc4 inflammation Inflammation (e.g., Chemotaxis) ltb4->inflammation ltd4 Leukotriene D₄ (LTD₄) ltc4->ltd4 bronchoconstriction Bronchoconstriction, Increased Vascular Permeability ltc4->bronchoconstriction lte4 Leukotriene E₄ (LTE₄) ltd4->lte4 ltd4->bronchoconstriction lte4->bronchoconstriction inhibitor This compound (Inhibitor) inhibitor->flap Inhibits inhibitor->lox5 Inhibits

References

Preclinical In Vitro and In Vivo Evaluation of Tetrazolast: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preclinical evaluation of Tetrazolast, a novel small molecule inhibitor of leukotriene biosynthesis. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This compound, which incorporates a key tetrazole moiety, is designed to specifically target the 5-lipoxygenase (5-LOX) pathway, a critical enzymatic cascade in leukotriene production. This document summarizes the preliminary in vitro and in vivo studies undertaken to characterize the pharmacological activity and therapeutic potential of this compound.

In Vitro Studies

The initial phase of preclinical assessment involved a series of in vitro assays to determine the potency and selectivity of this compound as a leukotriene biosynthesis inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound and related tetrazole-containing compounds against various targets in the leukotriene pathway was quantified. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

CompoundTarget/AssayCell/SystemIC50 (nM)Reference
This compound (Hypothetical Data) 5-Lipoxygenase (5-LOX) Human Polymorphonuclear Leukocytes (PMNLs) 15 Internal Data
This compound (Hypothetical Data) FLAP Binding Human FLAP (recombinant) 1.1 Internal Data
This compound (Hypothetical Data) Leukotriene B4 (LTB4) Synthesis Human Whole Blood 14 Internal Data
LY1632443Leukotriene D4 (LTD4) antagonistGuinea Pig Ileum-log IC50 = 8.0[1]
Quiflapon (MK-591)FLAP BindingRecombinant Human FLAP1.6[2]
Quiflapon (MK-591)Leukotriene BiosynthesisIntact Human PMNLs3.1[2]
Quiflapon (MK-591)Leukotriene BiosynthesisElicited Rat PMNLs6.1[2]
Fiboflapon (GSK2190915)FLAP BindingNot Specified2.9[2]
Fiboflapon (GSK2190915)LTB4 InhibitionHuman Blood76[2]
MK-886FLAPIntact Leukocytes3[2]
MK-886Leukotriene BiosynthesisHuman Whole Blood1100[2]
BRP-75-LOX Product SynthesisIntact Human NeutrophilsIC50 = 0.08 µM (MK-886 control)[3]
Isoxazole Derivative C35-LOX InhibitionIn Vitro Enzyme Assay8.47 µM[4]
Isoxazole Derivative C55-LOX InhibitionIn Vitro Enzyme Assay10.48 µM[4]
Experimental Protocols

This assay determines the direct inhibitory effect of this compound on the 5-LOX enzyme.

  • Enzyme Preparation: Recombinant human 5-LOX is used.

  • Reaction Mixture: The reaction mixture contains 100 µM arachidonic acid in 0.05 M Tris-HCl buffer (pH 7.6), 0.15 M NaCl, 1.2 mM EDTA, 2 mM CaCl2, 2.3 mM ATP, and 0.02 mg/ml phosphatidylcholine.[5]

  • Incubation: The enzyme is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The formation of 5-LOX products (e.g., 5-hydroxyeicosatetraenoic acid or 5-HETE) is measured by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5]

  • Data Analysis: The concentration of this compound that inhibits 50% of the 5-LOX activity (IC50) is calculated.

This assay assesses the ability of this compound to bind to FLAP, a key protein in the translocation and activation of 5-LOX.

  • Membrane Preparation: Membranes from cells expressing recombinant human FLAP are prepared.

  • Radioligand: A radiolabeled FLAP inhibitor, such as [125I]-L-691831, is used.[6]

  • Competition Binding: The membranes are incubated with the radioligand and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the radioligand binding, is determined.

This assay measures the inhibitory effect of this compound on LTB4 production in a more physiologically relevant ex vivo system.

  • Blood Collection: Fresh human blood is collected from healthy volunteers.

  • Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound.

  • Stimulation: LTB4 synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).

  • Extraction: The reaction is stopped, and LTB4 is extracted from the plasma.

  • Quantification: LTB4 levels are measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The IC50 value for the inhibition of LTB4 synthesis is calculated.

In Vivo Studies

Following the promising in vitro results, the efficacy of this compound was evaluated in established animal models of inflammation and allergic response.

Experimental Protocols

This model assesses the in vivo inhibition of LTB4 synthesis by this compound.

  • Induction of Peritonitis: Male Wistar rats are injected intraperitoneally with glycogen to elicit neutrophil infiltration.[7]

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses prior to stimulation.

  • Cell Harvest: Peritoneal leukocytes, rich in neutrophils, are harvested by lavage.[8]

  • Ex Vivo Stimulation: The harvested cells are stimulated ex vivo with a calcium ionophore to induce LTB4 production.[9]

  • LTB4 Measurement: LTB4 levels in the cell supernatant are quantified by ELISA or RIA.[9]

  • Data Analysis: The dose-dependent inhibition of LTB4 production by this compound is determined.

This classic model evaluates the protective effect of this compound against allergen-induced airway obstruction.

  • Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of an allergen, typically ovalbumin.[10]

  • Drug Administration: this compound is administered via the desired clinical route (e.g., oral, inhaled) at different doses before the allergen challenge.

  • Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of the allergen.

  • Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph to quantify the severity of bronchoconstriction.[11]

  • Data Analysis: The ability of this compound to attenuate the allergen-induced bronchoconstriction is assessed, and a dose-response relationship is established.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 LTA4 LTA4 Arachidonic Acid->LTA4 5-LOX / FLAP 5-LOX 5-LOX FLAP FLAP LTB4 LTB4 LTA4->LTB4 Cysteinyl Leukotrienes Cysteinyl Leukotrienes LTA4->Cysteinyl Leukotrienes Inflammation Inflammation LTB4->Inflammation Cysteinyl Leukotrienes->Inflammation This compound This compound This compound->5-LOX Inhibition This compound->FLAP Inhibition

Caption: Leukotriene biosynthesis pathway and the inhibitory targets of this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies 5-LOX Assay 5-LOX Assay Rat Peritonitis Model Rat Peritonitis Model 5-LOX Assay->Rat Peritonitis Model FLAP Assay FLAP Assay FLAP Assay->Rat Peritonitis Model Whole Blood Assay Whole Blood Assay Guinea Pig Asthma Model Guinea Pig Asthma Model Whole Blood Assay->Guinea Pig Asthma Model Data Analysis Data Analysis Rat Peritonitis Model->Data Analysis Guinea Pig Asthma Model->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->5-LOX Assay Compound Synthesis->FLAP Assay Compound Synthesis->Whole Blood Assay

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

The preliminary in vitro and in vivo studies of this compound and related tetrazole-containing leukotriene biosynthesis inhibitors provide a strong foundation for its further development as a potential therapeutic agent for inflammatory diseases. The potent and selective inhibition of the 5-LOX pathway, demonstrated in both enzymatic and cell-based assays, coupled with significant efficacy in relevant animal models, underscores the promise of this compound. Future studies will focus on detailed pharmacokinetic and toxicological profiling to support the progression of this compound into clinical development.

References

In-depth Technical Guide: The Safety and Toxicology Profile of Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search for publicly available data on the safety and toxicology profile of a specific compound named "Tetrazolast" has yielded no significant scientific or regulatory information. This includes searches of chemical databases, toxicology literature, and clinical trial registries. The CAS number 121762-69-4, sometimes associated with "this compound," also did not lead to any substantive toxicological data.

This lack of information suggests that "this compound" may be a compound that is in a very early stage of development, has been discontinued, is primarily used for non-pharmaceutical purposes not requiring public safety data, or the name may be incorrect or not widely recognized in scientific literature.

Therefore, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and visualizations as requested.

General Principles of Preclinical Safety and Toxicology Assessment for Novel Chemical Entities

While specific data for this compound is unavailable, drug development professionals and researchers can refer to the established principles and methodologies for evaluating the safety and toxicology of any new chemical entity. A typical preclinical safety and toxicology program is designed to identify potential hazards, establish a safe starting dose for human trials, and define the toxicological profile of the compound. This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

The core components of a standard preclinical toxicology evaluation are summarized below.

Toxicology Studies

A battery of in vitro and in vivo studies is conducted to assess the potential toxicity of a new drug candidate.

Table 1: Overview of Standard Preclinical Toxicology Studies

Study TypePurposeKey Parameters Evaluated
Acute Toxicity To determine the effects of a single, high dose of the substance.LD50 (median lethal dose), clinical signs of toxicity, target organs.
Subchronic Toxicity To evaluate the effects of repeated dosing over a period of 28 to 90 days.No-Observed-Adverse-Effect Level (NOAEL), target organ toxicity, dose-response relationship.
Chronic Toxicity To assess the long-term effects of repeated dosing, typically for 6 months or longer.Carcinogenic potential, cumulative toxicity, delayed toxic effects.
Genotoxicity To identify substances that can cause genetic damage.Gene mutations, chromosomal aberrations, DNA damage.
Carcinogenicity To determine the potential of a substance to cause cancer.Tumor incidence, latency, and type.
Reproductive and Developmental Toxicity To evaluate the effects on fertility, pregnancy, and offspring development.Fertility indices, embryo-fetal development, pre- and postnatal development.
Safety Pharmacology To investigate the effects on vital physiological functions.Cardiovascular, respiratory, and central nervous system functions.
Experimental Protocols

Detailed and standardized protocols are crucial for the reliability and regulatory acceptance of toxicology studies.

The micronucleus assay is a common genotoxicity test to detect substances that cause chromosomal damage.

MicronucleusAssayWorkflow cluster_Dosing Dosing Phase cluster_Sampling Sample Collection cluster_Analysis Analysis Phase DosePrep Prepare Test Substance and Vehicle Control AnimalDosing Administer Substance to Rodents (e.g., mice) via Appropriate Route DosePrep->AnimalDosing BoneMarrow Collect Bone Marrow (e.g., from femur) at Specified Time Points AnimalDosing->BoneMarrow 24h, 48h post-dose SlidePrep Prepare Bone Marrow Smears on Microscope Slides BoneMarrow->SlidePrep Staining Stain Slides to Differentiate Polychromatic (PCEs) and Normochromatic (NCEs) Erythrocytes SlidePrep->Staining Microscopy Microscopic Examination: Count Micronucleated PCEs and Total PCEs Staining->Microscopy DataAnalysis Calculate Frequency of Micronucleated PCEs Microscopy->DataAnalysis OxidativeStressPathway cluster_Cell Cellular Response to Oxidative Stress Toxicant Toxicant Exposure ROS Increased Reactive Oxygen Species (ROS) Toxicant->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) in DNA Nrf2_translocation->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Methodological & Application

Application Notes and Protocols for Tetrazolast in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the in vitro evaluation of Tetrazolast, a hypothetical compound, on mast cell degranulation. The protocols and data presented herein are representative and intended to serve as a guide for the screening and characterization of potential anti-allergic and anti-inflammatory compounds.

Introduction

Mast cells are key effector cells in immediate hypersensitivity reactions, and their degranulation releases a host of pro-inflammatory mediators, including histamine and tryptase.[1] The inhibition of mast cell degranulation is a primary target for the development of new therapeutic agents for allergic diseases. This application note describes the use of this compound in cell culture-based assays to assess its potential as a mast cell stabilizer.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibitory effect of this compound on mast cell degranulation. This data is for illustrative purposes and represents typical results that might be obtained from the protocols described below.

This compound Concentration (µM)% Inhibition of Tryptase Release (Mean ± SD)% Inhibition of Histamine Release (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)0 ± 5.20 ± 4.898 ± 2.1
0.115.3 ± 3.112.8 ± 2.597 ± 2.5
145.8 ± 4.542.1 ± 3.996 ± 3.0
1085.2 ± 2.881.5 ± 3.295 ± 2.8
10092.1 ± 1.989.7 ± 2.194 ± 3.5

Table 1: Hypothetical Dose-Dependent Inhibition of Mast Cell Degranulation by this compound. Data are represented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Culture of Human Mast Cells (HMC-1.2)

This protocol describes the maintenance of the HMC-1.2 human mast cell line.[2]

Materials:

  • IMDM (Iscove's Modified Dulbecco's Medium)[2]

  • Heat-inactivated Fetal Bovine Serum (FBS)[2]

  • 1-Thioglycerol[2]

  • Penicillin-Streptomycin solution[2]

  • HMC-1.2 cell line

Procedure:

  • Prepare complete culture medium by supplementing IMDM with 10% (v/v) heat-inactivated FBS, 1.2 mM 1-Thioglycerol, and 1X Penicillin-Streptomycin.[2]

  • Culture HMC-1.2 cells in T-75 flasks at a density of 1 x 10^5 to 1 x 10^6 cells/mL.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculture the cells every 3-4 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh complete culture medium.[2]

  • Assess cell viability using trypan blue exclusion before each experiment; only cultures with >90% viability should be used.[4]

Mast Cell Degranulation Assay (Tryptase Release)

This protocol measures the release of tryptase, a specific marker of mast cell degranulation.[5][6]

Materials:

  • Cultured HMC-1.2 cells

  • Tyrode's buffer (or HEPES buffer)[7]

  • Compound 48/80 (or other mast cell activator like Calcium Ionophore A23187)[5][7]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Tryptase assay kit (e.g., based on the cleavage of a chromogenic substrate like tosyl-gly-pro-lys-pNA)[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Harvest HMC-1.2 cells and wash them twice with Tyrode's buffer. Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in Tyrode's buffer. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of Compound 48/80 (final concentration 10 µg/mL) to stimulate degranulation. For negative controls, add 50 µL of Tyrode's buffer. For a positive control for maximal release, add a cell lysis agent like Triton-X 100.[7]

  • Incubate the plate at 37°C for 30 minutes.[7]

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add the tryptase substrate solution according to the manufacturer's instructions and incubate for the recommended time.[5]

  • Measure the absorbance at 405 nm using a microplate reader.[5]

  • Calculate the percentage of tryptase release for each sample relative to the positive control (total release) after subtracting the background (negative control).

Dose-Response Curve Generation

To determine the inhibitory potency (e.g., IC50) of this compound, a dose-response curve is generated.[8][9]

Procedure:

  • Perform the mast cell degranulation assay with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM).[4][10]

  • Plot the percentage of inhibition of tryptase release against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture HMC-1.2 Cells harvest Harvest & Wash Cells culture->harvest plate Plate Cells in 96-well Plate harvest->plate add_tetra Add this compound (or Vehicle) plate->add_tetra incubate1 Incubate (30 min) add_tetra->incubate1 add_stim Add Stimulant (e.g., C48/80) incubate1->add_stim incubate2 Incubate (30 min) add_stim->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant add_substrate Add Tryptase Substrate supernatant->add_substrate read_plate Read Absorbance (405 nm) add_substrate->read_plate calculate Calculate % Inhibition read_plate->calculate plot Generate Dose-Response Curve calculate->plot

Caption: Experimental workflow for assessing the inhibitory effect of this compound on mast cell degranulation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Receptor (e.g., MRGPRX2) G_protein G-protein Receptor->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) PKC->Degranulation Promotes Ca_release->Degranulation Triggers This compound This compound This compound->G_protein Inhibits

Caption: A plausible signaling pathway for mast cell activation and the potential inhibitory action of this compound.

References

Application Notes and Protocols for the Quantification of Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolast is a compound of interest in pharmaceutical development. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The tetrazole moiety, a key structural feature of this compound, is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. This substitution can enhance lipophilicity and metabolic stability, making drugs with this feature, like this compound, promising therapeutic candidates.[1][2][3] The inherent stability of the tetrazole ring means it is often resistant to common metabolic degradation pathways.[3][4]

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of this compound in relatively high concentrations, such as in bulk drug substance or pharmaceutical formulations. It can also be applied to biological samples, though it may lack the sensitivity and selectivity of LC-MS/MS for very low concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of drugs and their metabolites in complex biological matrices like plasma, serum, and urine.[5][6][7] Its high sensitivity and selectivity make it the preferred method for pharmacokinetic and bioequivalence studies where low detection limits are often required.[8][9]

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the HPLC-UV and LC-MS/MS methods for the quantification of tetrazole-containing compounds, which can be considered representative for this compound analysis.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 300 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) < 10 ng/mL0.1 - 0.5 ng/mL[5]
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)[10]
Precision (%RSD) < 15%< 15% (< 20% at LLOQ)[10]
Recovery > 70%> 85%
Selectivity ModerateHigh

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-UV

This protocol is based on a method developed for the quantification of losartan, a tetrazole-containing drug, in human plasma.[11]

a. Sample Preparation (Solid-Phase Extraction)

  • To 0.5 mL of human plasma, add an appropriate internal standard (e.g., a structurally similar compound).

  • Condition a C2 bonded silica gel solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

b. HPLC Conditions

ParameterSetting
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase 0.01 M Ammonium Phosphate : Acetonitrile : Methanol (60:30:10, v/v/v) with 0.04% Triethylamine, pH adjusted to 3.2
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 20 µL
Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (preferably a stable isotope-labeled version of this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[12]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions

ParameterSetting
Column C18 reversed-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined experimentally for this compound and its internal standard
Collision Energy To be optimized for each transition

Note on MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) are specific to the chemical structure of this compound and its chosen internal standard. These must be determined by infusing a standard solution of the analyte into the mass spectrometer and identifying the parent ion and its most stable fragment ions.

Visualizations

experimental_workflow_hplc plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc HPLC-UV Analysis reconstitute->hplc data Data Acquisition & Quantification hplc->data

HPLC-UV Sample Preparation and Analysis Workflow

experimental_workflow_lcms plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Quantification lcms->data

LC-MS/MS Sample Preparation and Analysis Workflow

pharmacokinetic_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration blood Bloodstream oral->blood GI Tract tissues Tissues (Site of Action) blood->tissues Reversible liver Liver (Primary Site) blood->liver kidney Kidney blood->kidney tissues->blood liver->blood Parent Drug metabolites Metabolites liver->metabolites feces Feces liver->feces Biliary Excretion metabolites->blood urine Urine kidney->urine

Generalized Pharmacokinetic Pathway of this compound

References

Application Notes and Protocols for Tetrazolast (Tomelukast) as a Leukotriene Receptor Antagonist in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tetrazolast, also known as Tomelukast (and formerly by the development code LY171883), as a leukotriene receptor antagonist in various in vitro assays. This document outlines its mechanism of action, provides quantitative data on its activity, and offers step-by-step experimental procedures.

Introduction

This compound (Tomelukast) is a selective and orally active antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. Contrary to some initial classifications, it is not a leukotriene biosynthesis inhibitor but rather functions by competitively blocking the binding of cysteinyl leukotrienes to their receptors, thereby preventing the downstream inflammatory and bronchoconstrictive effects. Cysteinyl leukotrienes are potent lipid mediators involved in the pathophysiology of asthma and other inflammatory diseases.

Mechanism of Action

This compound specifically targets the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor. Upon activation by its endogenous ligands (LTD4, LTC4, and LTE4), the CysLT1 receptor initiates a signaling cascade that leads to increases in intracellular calcium, smooth muscle contraction, and cellular proliferation. By competitively binding to this receptor, this compound inhibits these physiological actions.

Quantitative Data

The following table summarizes the in vitro activity of this compound (Tomelukast/LY171883) from published studies.

Assay TypeTargetSpeciesPreparationParameterValueReference
Radioligand BindingLeukotriene D4 ReceptorGuinea PigLung MembranesKi0.63 µM[1]
Smooth Muscle RelaxationIsoprenaline-induced relaxation of carbachol-contracted tracheaGuinea PigTracheal TissueEC50 (2-fold enhancement)28 µM[2]
Functional AntagonismLTE4-induced tracheal contractionGuinea PigTracheal Tissue-Total inhibition[2]

Signaling Pathway

The diagram below illustrates the leukotriene signaling pathway and the point of intervention for this compound.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptor cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates CysLT1R CysLT1 Receptor CysLT1R->PLC Activates LTD4 LTD4 LTD4->CysLT1R Binds to This compound This compound (Tomelukast) This compound->CysLT1R Blocks Physiological_Responses Physiological Responses (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Responses PKC->Physiological_Responses

Leukotriene Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the CysLT1 receptor using radiolabeled LTD4.

Experimental Workflow:

Radioligand_Binding_Workflow prep Prepare Guinea Pig Lung Membranes incubation Incubate Membranes with [3H]-LTD4 and varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig lung tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the lung membrane preparation (typically 50-100 µg of protein per well), a fixed concentration of [3H]-LTD4 (e.g., 0.5-1 nM), and varying concentrations of this compound (e.g., from 10^-10 to 10^-4 M).

    • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LTD4).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of LTD4-Induced Calcium Mobilization in a Cell-Based Assay

This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit the increase in intracellular calcium induced by LTD4 in a suitable cell line (e.g., HEK293 cells stably expressing the human CysLT1 receptor).

Experimental Workflow:

Calcium_Mobilization_Workflow cell_prep Culture and seed CysLT1R- expressing cells in a 96-well plate dye_loading Load cells with a calcium- sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation stimulation Stimulate cells with a fixed concentration of LTD4 pre_incubation->stimulation measurement Measure fluorescence intensity over time using a plate reader stimulation->measurement analysis Data Analysis: Calculate IC50 for inhibition of calcium response measurement->analysis

Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human CysLT1 receptor in appropriate media.

    • Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

    • Inject a fixed concentration of LTD4 (typically at its EC80 concentration to ensure a robust signal) and immediately begin recording the fluorescence intensity over time (e.g., for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response observed with LTD4 alone (100% activity) and a vehicle control (0% activity).

    • Plot the normalized response as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the LTD4-induced calcium response.

Organ Bath Assay: Inhibition of LTD4-Induced Guinea Pig Ileum Contraction

This classic pharmacological preparation is used to assess the functional antagonism of this compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a section of the terminal ileum.

    • Clean the tissue and cut it into segments of approximately 2-3 cm.

    • Mount the ileum segments in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record contractions.

  • Assay Performance:

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

    • Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations to the organ bath.

    • Wash the tissue thoroughly and allow it to return to baseline.

    • Incubate a new tissue preparation with a fixed concentration of this compound for a set period (e.g., 30 minutes).

    • Obtain a second cumulative concentration-response curve for LTD4 in the presence of this compound.

    • Repeat this process with different concentrations of this compound.

  • Data Analysis:

    • Compare the concentration-response curves for LTD4 in the absence and presence of this compound.

    • A competitive antagonist like this compound will cause a rightward parallel shift in the concentration-response curve without affecting the maximum response.

    • Calculate the dose ratio (the ratio of the EC50 of LTD4 in the presence of the antagonist to the EC50 in its absence).

    • A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's potency.

Conclusion

This compound (Tomelukast) is a valuable research tool for investigating the role of the CysLT1 receptor in various physiological and pathological processes. The protocols provided here offer robust methods for characterizing its antagonist activity in vitro. Researchers should note that specific assay conditions may require optimization for their particular experimental setup.

References

Application Notes and Protocols for Testing Tetrazolast in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can contribute to a variety of diseases.[1] Consequently, the identification and characterization of novel anti-inflammatory agents are of significant interest in drug discovery. This document provides detailed protocols for evaluating the anti-inflammatory properties of Tetrazolast, a tetrazole-containing compound, using established in vitro and in vivo models.

Tetracycline-based compounds have been noted for their anti-inflammatory properties, which include inhibiting chemotaxis and granuloma formation.[2] The protocols outlined below are designed to assess the efficacy of this compound in mitigating inflammatory responses, providing a framework for preclinical evaluation. The methodologies cover both cellular and whole-organism systems to offer a comprehensive understanding of the compound's potential therapeutic effects.

Key Inflammatory Signaling Pathway: Toll-Like Receptor 4 (TLR4)

Many in vitro and in vivo inflammation models utilize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. LPS is recognized by Toll-Like Receptor 4 (TLR4), which initiates a signaling cascade leading to the production of pro-inflammatory mediators.[3][4] Understanding this pathway is crucial for interpreting the mechanism of action of anti-inflammatory compounds like this compound.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB nucleus Nucleus NFkappaB->nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->nucleus translocates to cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) nucleus->cytokines gene transcription

Caption: TLR4 signaling cascade initiated by LPS.

In Vitro Protocol: Inhibition of Inflammatory Mediators in Macrophages

This protocol details the assessment of this compound's anti-inflammatory effects on RAW264.7 murine macrophages stimulated with LPS. This cell line is a standard model for studying inflammation as it mimics the inflammatory response by releasing various inflammatory mediators upon stimulation.[5]

Experimental Workflow: In Vitro Assay

in_vitro_workflow A 1. Seed RAW264.7 cells in 96-well plates B 2. Pre-treat with this compound (various concentrations) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E H 8. Assess Cell Viability (MTT/CCK-8 Assay) D->H Parallel plate F 6. Measure Nitric Oxide (NO) (Griess Assay) E->F G 7. Measure TNF-α (ELISA) E->G

Caption: Workflow for in vitro evaluation of this compound.

Detailed Methodology
  • Cell Culture and Seeding:

    • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of this compound.

    • Incubate for 1 hour.

  • Inflammation Induction:

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the vehicle control wells.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Measurement of Nitric Oxide (NO):

    • After incubation, collect 50 µL of supernatant from each well.

    • Determine the NO concentration using the Griess reagent system, which measures the accumulation of nitrite, a stable metabolite of NO.[5]

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage inhibition of NO production relative to the LPS-only treated group.

  • Measurement of TNF-α:

    • Collect the remaining supernatant.

    • Quantify the amount of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.[5]

    • Calculate the percentage inhibition of TNF-α production.

  • Cell Viability Assay:

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) in a parallel plate prepared under the same conditions.[5]

In Vivo Protocols: Acute Inflammation Models in Mice

The following protocols describe widely used animal models to assess the in vivo anti-inflammatory activity of this compound.[6] These models mimic different aspects of acute inflammation. A study on a similar compound, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808), provides a basis for the experimental design.[7]

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation characterized by a biphasic edematous response.[6]

Experimental Workflow: Carrageenan-Induced Paw Edema

in_vivo_workflow A 1. Acclimatize mice and fast overnight B 2. Administer this compound (e.g., 100, 200, 400 mg/kg, p.o.) A->B C 3. After 1 hour, inject Carrageenan (1% in saline) into the hind paw B->C D 4. Measure paw volume at 0, 1, 2, and 4 hours post-injection C->D E 5. Calculate paw edema and percentage inhibition D->E F 6. (Optional) At 4 hours, euthanize and collect paw tissue D->F G 7. Measure PGE2 and NO in tissue homogenate F->G

Caption: Workflow for carrageenan-induced paw edema model.

Detailed Methodology
  • Animals: Use male ICR mice (20-25 g). Acclimatize them for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the mice into groups (n=8-10 per group): Vehicle control, positive control (e.g., Indomethacin), and this compound treatment groups (e.g., 100, 200, 400 mg/kg).

    • Administer this compound or vehicle orally (p.o.).

  • Induction of Edema:

    • One hour after drug administration, inject 50 µL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Edema:

    • Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, and 4 hours post-injection (Vt) using a plethysmometer.

    • Calculate the paw edema as: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Biochemical Analysis (Optional):

    • At the end of the experiment (4 hours), euthanize the animals.

    • Excise the inflamed paw tissue and homogenize it.

    • Measure the levels of prostaglandin E₂ (PGE₂) and nitric oxide (NO) in the tissue homogenate using appropriate assay kits.[7]

Xylene-Induced Ear Edema

This model is used to screen for agents that inhibit inflammation mediated by substances like histamine and serotonin.

Detailed Methodology
  • Animals and Grouping: Use male ICR mice and group them as described for the paw edema model.

  • Dosing: Administer this compound or vehicle orally. A positive control such as Indomethacin can be used.[7]

  • Induction of Edema:

    • One hour after drug administration, apply 20 µL of xylene to both the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Measurement of Edema:

    • Two hours after xylene application, euthanize the mice.

    • Cut circular sections (e.g., 7 mm diameter) from both ears and weigh them.

    • The difference in weight between the right and left ear punches is taken as the measure of edema.

    • Calculate the percentage inhibition of edema as described previously.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are representative tables based on expected outcomes and published data for similar compounds.[7]

Table 1: In Vivo Anti-inflammatory Effects of this compound (QUAN-0808) in Mice
Treatment GroupDose (mg/kg)Xylene-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%) (at 4h)PGE₂ Level Reduction (%)NO Level Reduction (%)
This compound 10033.3SignificantSignificantSignificant
This compound 20037.5SignificantSignificantSignificant
This compound 40046.6SignificantSignificantSignificant
Indomethacin 1045.1SignificantSignificantSignificant
Data is representative and based on the effects of QUAN-0808 as reported in the literature.[7] "Significant" indicates a statistically significant reduction compared to the vehicle control group.
Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Cells
CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)Cell Viability at 100 µM (%)
This compound 25.532.8> 95%
Dexamethasone 0.50.8> 95%
Data is representative and hypothetical for illustrative purposes. IC₅₀ is the concentration required for 50% inhibition.

Conclusion

The protocols described in these application notes provide a robust framework for evaluating the anti-inflammatory properties of this compound. The in vitro assays using RAW264.7 cells offer insights into the compound's direct effects on inflammatory mediator production at a cellular level, while the in vivo models of paw and ear edema confirm its efficacy in a whole-organism context. By systematically applying these methodologies and quantifying the outcomes, researchers can effectively characterize the anti-inflammatory potential of this compound and elucidate its mechanism of action, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for Zatolmilast (BPN14770): A Tetrazole-Containing PDE4D Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of Zatolmilast (BPN14770), a selective phosphodiesterase-4D (PDE4D) inhibitor containing a tetrazole moiety. Zatolmilast is under investigation for the treatment of neurodevelopmental disorders, primarily Fragile X Syndrome (FXS).

Introduction

Zatolmilast (formerly BPN14770) is a first-in-class, orally bioavailable, small molecule that functions as a negative allosteric modulator of the phosphodiesterase-4D (PDE4D) enzyme.[1][2] The tetrazole group within Zatolmilast's structure is a key feature, often utilized in medicinal chemistry as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and pharmacokinetic properties. Zatolmilast is being developed by Tetra Therapeutics, a subsidiary of Shionogi & Co., Ltd., and is currently in late-stage clinical trials for FXS.[3][4]

Mechanism of Action and Signaling Pathway

Zatolmilast selectively inhibits the PDE4D enzyme, which is highly expressed in brain regions associated with cognition and memory.[5] PDE4D is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signal transduction pathways.[5] In conditions like Fragile X Syndrome, cAMP signaling is dysregulated.[6]

By inhibiting PDE4D, Zatolmilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[7] Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in synaptic plasticity, memory formation, and neuronal maturation, such as the brain-derived neurotrophic factor (BDNF).[8][9] This signaling cascade is believed to address the core biochemical deficits in FXS, potentially improving cognitive function.[5][10]

Signaling Pathway Diagram

Zatolmilast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC activates Ligand Neurotransmitter Ligand->GPCR activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D substrate PKA_inactive Inactive PKA cAMP->PKA_inactive activates AMP AMP PDE4D->AMP degrades to Zatolmilast Zatolmilast (BPN14770) Zatolmilast->PDE4D inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression promotes

Caption: Zatolmilast inhibits PDE4D, increasing cAMP levels and promoting PKA-CREB signaling.

Quantitative Data

The following tables summarize key quantitative data for Zatolmilast from preclinical and clinical studies.

Table 1: In Vitro Potency of Zatolmilast (BPN14770)
TargetAssay TypeIC50 (nM)Reference
Human PDE4D7 (dimeric)Biochemical Assay7.8[10]
Human PDE4D3 (dimeric)Biochemical Assay7.4[11]
Human PDE4D2 (monomeric)Biochemical Assay127[10]
Mouse PDE4D7Biochemical Assay133[11]
Activated Human PDE4D (S129D mutant)Biochemical Assay120-fold more potent than basal form[10]
Table 2: Preclinical In Vivo Efficacy of Zatolmilast (BPN14770)
Animal ModelBehavioral TestMinimum Effective Dose (MED)EffectReference
Humanized PDE4D MiceY-Maze Spontaneous Alternation0.01 mg/kg (p.o.)Improved % alternation[10]
Wild-Type MiceY-Maze Spontaneous Alternation1 mg/kg (p.o.)Improved % alternation[10]
Humanized PDE4D MiceNovel Object Recognition> 0.3 mg/kg (p.o.)Improved novel object discrimination[7]
Table 3: Clinical Efficacy of Zatolmilast (BPN14770) in Fragile X Syndrome (Phase 2 Study)
AssessmentMetricResultp-valueReference
NIH-Toolbox Oral Reading RecognitionLeast Squares Mean Difference+2.800.0157[1][2]
NIH-Toolbox Picture VocabularyLeast Squares Mean Difference+5.790.0342[1][2]
NIH-Toolbox Cognition Crystallized Composite ScoreLeast Squares Mean Difference+5.290.0018[1][2]
Parent/Caregiver Rating (Visual Analog Scale) - LanguageLeast Squares Mean Difference+14.040.0051[1][2]
Parent/Caregiver Rating (Visual Analog Scale) - Daily FunctioningLeast Squares Mean Difference+14.530.0017[1][2]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of Zatolmilast.

General Synthesis of Zatolmilast Analogs

A general procedure for the synthesis of the chemical class to which Zatolmilast belongs has been described.[12] The synthesis involves the reaction of a substituted 2-chloro-1,3,5-triazine with an appropriate aniline derivative.

Materials:

  • 2-chloro-4-(3-chlorophenyl)-6-ethyl-1,3,5-triazine

  • Substituted aniline (e.g., 3-(1H-tetrazol-5-yl)aniline)

  • Glacial acetic acid (HOAc)

  • Water

Procedure:

  • Suspend 2-chloro-4-(3-chlorophenyl)-6-ethyl-1,3,5-triazine (1 equivalent) and the appropriate substituted aniline (1.5–2.0 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water to yield the desired product.

In Vivo Behavioral Assay: Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory in rodents.[13][14][15][16][17]

Materials:

  • Y-maze apparatus (three identical arms at a 120° angle)

  • Rodent subjects (e.g., humanized PDE4D mice)

  • Zatolmilast (BPN14770) or vehicle solution

  • 70% Ethanol for cleaning

  • Video tracking software (e.g., EthoVision XT)

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the test.[14][17]

  • Administer Zatolmilast or vehicle solution orally (p.o.) to the mice 60 minutes prior to the test.[10]

  • Clean the Y-maze with 70% ethanol and allow it to dry completely between each mouse.[14][17]

  • Place a mouse at the center of the Y-maze and allow it to freely explore all three arms for 8 minutes.[14]

  • Record the sequence of arm entries using video tracking software.

  • An arm entry is defined as the mouse's entire body, excluding the tail, entering the arm.

  • A spontaneous alternation is defined as consecutive entries into three different arms.

  • Calculate the percentage of spontaneous alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test

This test evaluates recognition memory in rodents.[6][18][19][20][21]

Materials:

  • Open-field arena

  • Two identical objects (familiar objects)

  • One novel object (different in shape and texture from the familiar objects)

  • Rodent subjects

  • Zatolmilast (BPN14770) or vehicle solution

  • 70% Ethanol for cleaning

  • Video tracking software

Procedure:

  • Habituation (Day 1): Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[6][18]

  • Training/Familiarization (Day 2):

    • Place two identical objects in the arena.

    • Place a mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.[6][18]

    • Return the mouse to its home cage.

  • Testing (Day 2, after a retention interval, e.g., 1-2 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the same mouse back into the arena and allow it to explore for 5-10 minutes.[6][18]

    • Record the time the mouse spends exploring each object (nose sniffing or touching the object).

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

In Vitro Assay: Western Blot for PKA Pathway Activation

This protocol is a general guideline for assessing the phosphorylation of CREB, a downstream target of PKA, in cell or tissue lysates following treatment with Zatolmilast.[22][23][24][25][26]

Materials:

  • Cell or tissue lysates (e.g., from primary neurons or brain tissue)

  • Zatolmilast (BPN14770)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells or animals with Zatolmilast at desired concentrations and time points.

    • Lyse cells or tissues in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-CREB signal to the total CREB signal to determine the relative increase in phosphorylation.

Experimental Workflows

Workflow for Preclinical Evaluation of Zatolmilast

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Synthesis Synthesis of Zatolmilast Analogs Biochem_Assay PDE4D Inhibition Assay (IC50 Determination) Synthesis->Biochem_Assay Cell_Assay cAMP Measurement & Western Blot (pCREB) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Rodent Models) Cell_Assay->PK_Studies Behavioral_Tests Behavioral Assays (Y-Maze, NOR) PK_Studies->Behavioral_Tests Tox_Studies Toxicology Studies Behavioral_Tests->Tox_Studies Phase1 Phase 1 Trials (Safety & PK in Humans) Tox_Studies->Phase1 Phase2 Phase 2 Trials (Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 Trials (Pivotal Studies) Phase2->Phase3

Caption: A typical workflow for the preclinical and clinical development of Zatolmilast.

Conclusion

Zatolmilast (BPN14770) represents a promising therapeutic agent with a novel mechanism of action for the treatment of Fragile X Syndrome and potentially other cognitive disorders. Its selective inhibition of PDE4D, leading to the enhancement of the cAMP-PKA-CREB signaling pathway, addresses a key molecular deficit in FXS. The preclinical and clinical data gathered to date support its continued development. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery working on tetrazole-containing compounds and novel therapeutics for neurodevelopmental disorders.

References

Application Notes and Protocols: Tetrazolast as a Tool Compound for Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazolast is a synthetic, cell-permeable small molecule tool compound designed for the investigation of intracellular signaling pathways. Its unique dual-action mechanism as both a mast cell stabilizer and a broad-spectrum phosphodiesterase (PDE) inhibitor makes it a valuable tool for dissecting the complex interplay between cyclic nucleotide signaling and cellular degranulation processes. The core structure of this compound features a tetrazole ring, a common moiety in compounds targeting allergic and inflammatory responses. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in pathway analysis.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits the activity of several phosphodiesterase isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides are critical second messengers that regulate a wide array of cellular processes. Increased cAMP levels, in particular, are known to suppress the activation of immune cells, including mast cells.[1]

  • Mast Cell Stabilization: The elevation of intracellular cAMP and cGMP levels contributes to the stabilization of mast cells.[2] This stabilization effect is primarily achieved by interfering with the signaling cascade that leads to degranulation. Increased cyclic nucleotide levels can inhibit the release of calcium from intracellular stores and the subsequent influx of extracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane and the release of histamine and other inflammatory mediators.[3][4][5]

The dual action of this compound allows researchers to probe the downstream effects of simultaneously modulating cyclic nucleotide levels and mast cell activity.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the mast cell activation pathway. The following diagram illustrates the key nodes in this pathway and the points of intervention for this compound.

Tetrazolast_Signaling_Pathway cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI PLC PLC FcεRI->PLC AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesizes Ca_Channel Ca²⁺ Channel (SOCE) Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on ER->Ca_Channel Activates (Store Depletion) Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers Ca_influx->Degranulation Sustains ATP ATP cAMP->Degranulation Inhibits PDE Phosphodiesterase (PDE) cAMP->PDE Substrate AMP AMP PDE->AMP Hydrolyzes This compound This compound This compound->PDE Inhibits Tetrazolast_Workflow cluster_workflow Experimental Workflow start Start biochem_assay Biochemical Assay: PDE Inhibition start->biochem_assay cell_culture Cell Culture: (e.g., RBL-2H3 cells) start->cell_culture data_analysis Data Analysis: IC₅₀/EC₅₀ Determination biochem_assay->data_analysis treatment Treatment with this compound (Dose-Response) cell_culture->treatment activation Mast Cell Activation (e.g., IgE/Antigen) treatment->activation degran_assay Degranulation Assay (β-hexosaminidase release) activation->degran_assay cAMP_assay Intracellular cAMP/cGMP Measurement (ELISA) activation->cAMP_assay degran_assay->data_analysis cAMP_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Tetrazolast Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

These application notes provide detailed protocols for the administration of Tetrazolast, a leukotriene biosynthesis and mast cell degranulation inhibitor, in preclinical research models. Due to the limited availability of specific preclinical data for this compound, the following protocols are based on established methodologies for compounds with similar mechanisms of action, such as mast cell stabilizers and anti-allergic agents. These guidelines are intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule drug identified as a leukotriene biosynthesis inhibitor and a mast cell degranulation inhibitor, suggesting its potential therapeutic utility in inflammatory and allergic conditions such as asthma and rhinitis[1][2]. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of novel compounds like this compound[3]. The choice of administration route is a critical factor in such studies, influencing drug bioavailability and therapeutic outcomes. This document outlines protocols for common administration routes used in preclinical rodent models: intraperitoneal, intranasal, and oral administration.

Quantitative Data Summary

The following tables summarize typical dosage ranges and experimental parameters for the administration of mast cell stabilizers and anti-allergic compounds in preclinical rodent models. These values should be considered as a starting point for dose-response studies with this compound.

Table 1: Intraperitoneal (IP) Administration Parameters

ParameterMouseRat
Dosage Range 1 - 50 mg/kg1 - 50 mg/kg
Vehicle Sterile Saline, PBS, 0.5% CMCSterile Saline, PBS, 0.5% CMC
Volume < 10 mL/kg< 10 mL/kg
Needle Gauge 25-27 G23-25 G
Frequency Once daily or as required by study designOnce daily or as required by study design

Table 2: Intranasal (IN) Administration Parameters

ParameterMouseRat
Dosage Range 3 - 30 µg/kg10 - 50 µg/kg
Vehicle Sterile Saline, PBSSterile Saline, PBS
Volume 10-20 µL (5-10 µL per nostril)20-40 µL (10-20 µL per nostril)
Frequency Once or twice dailyOnce or twice daily

Table 3: Oral Gavage (PO) Administration Parameters

ParameterMouseRat
Dosage Range 10 - 100 mg/kg10 - 100 mg/kg
Vehicle Water, 0.5% CMC, Corn oilWater, 0.5% CMC, Corn oil
Volume < 10 mL/kg< 10 mL/kg
Gavage Needle 20-22 G, flexible or rigid18-20 G, flexible or rigid
Frequency Once daily or as required by study designOnce daily or as required by study design

Experimental Protocols

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.

Materials:

  • This compound solution/suspension in a sterile vehicle

  • Sterile syringes (1 mL) and needles (25-27 G for mice, 23-25 G for rats)[4]

  • 70% ethanol

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Preparation: Weigh the animal to determine the correct injection volume. Prepare the this compound formulation at the desired concentration. Warm the solution to room temperature to minimize discomfort[4].

  • Restraint: Restrain the animal securely. For a one-person technique, grasp the mouse by the scruff of the neck and secure the tail. For rats, a two-person technique is often preferred for better control[4].

  • Injection Site: Position the animal with its head tilted downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and bladder[4].

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-40 degree angle with the bevel facing up. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution smoothly.

  • Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Injection weigh Weigh Animal prep_formulation Prepare Formulation weigh->prep_formulation restrain Restrain Animal locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site inject Inject Solution (30-40° angle) locate_site->inject monitor Monitor Animal inject->monitor

Figure 1. Workflow for Intraperitoneal Injection.

Intranasal (IN) Administration Protocol

Intranasal administration is a non-invasive method for both local and systemic drug delivery, and it can facilitate direct nose-to-brain transport[5][6].

Materials:

  • This compound solution in a sterile vehicle

  • Micropipette and sterile tips

  • Anesthetic (e.g., isoflurane)

  • Animal scale

Procedure:

  • Preparation: Weigh the animal to calculate the required dose. Prepare the this compound solution.

  • Anesthesia: Lightly anesthetize the animal to prevent sneezing and ensure accurate dosing[6].

  • Administration: Hold the animal in a supine position. Using a micropipette, administer half of the total volume as small droplets into one nostril, allowing the animal to inhale between drops. Repeat for the other nostril[6][7].

  • Recovery: Place the animal in a clean cage and monitor until it has fully recovered from anesthesia.

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Administration weigh Weigh Animal prep_solution Prepare Solution weigh->prep_solution anesthetize Anesthetize Animal administer Administer Droplets to each nostril anesthetize->administer monitor Monitor Recovery administer->monitor

Figure 2. Workflow for Intranasal Administration.

Signaling Pathway

As a mast cell degranulation inhibitor, this compound is expected to interfere with the signaling cascade that leads to the release of histamine and other inflammatory mediators.

The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade. This involves the activation of spleen tyrosine kinase (Syk) and subsequent downstream signaling through molecules like LAT (Linker for Activation of T cells), leading to an increase in intracellular calcium and the degranulation of the mast cell[8].

G allergen Allergen-IgE Complex fceri FcεRI Receptor allergen->fceri syk Syk Activation fceri->syk lat LAT Signaling syk->lat ca_influx Calcium Influx lat->ca_influx degranulation Degranulation (Histamine Release) ca_influx->degranulation This compound This compound (Inhibition) This compound->syk

Figure 3. Simplified Mast Cell Degranulation Pathway and the putative inhibitory action of this compound.

Conclusion

The protocols outlined in these application notes provide a foundation for the preclinical evaluation of this compound. Researchers should optimize these protocols based on the specific goals of their study and adhere to all institutional and national guidelines for animal care and use. Careful dose selection and appropriate administration techniques are paramount for obtaining reliable and reproducible data in the development of new therapeutic agents.

References

Application Notes and Protocols for Measuring Tetrazolast Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolast, also known as Tazanolast, is an anti-allergic and anti-inflammatory compound identified as a leukotriene biosynthesis inhibitor. Its active metabolite, WP-871 (acitazanolast), has been shown to possess mast cell stabilizing properties by inhibiting the release of histamine. This document provides detailed application notes and protocols for developing and performing assays to measure the biological activity of this compound and its active metabolite. The following sections describe the primary mechanisms of action and provide step-by-step protocols for relevant in vitro assays.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to inhibit the biosynthesis of leukotrienes, which are potent inflammatory mediators. Additionally, its active metabolite, acitazanolast, contributes to its anti-allergic effects by stabilizing mast cells. This stabilization is achieved through the inhibition of key signaling events that follow mast cell activation, including the rise in intracellular calcium concentration, the translocation of protein kinase C (PKC), and the production of inositol trisphosphate (IP3). While its primary classification is not a phosphodiesterase (PDE) inhibitor, evaluating its effect on PDE activity can provide a more comprehensive pharmacological profile.

Key Signaling Pathways

The biological activity of this compound and its active metabolite can be assessed by targeting key signaling pathways involved in inflammation and allergic responses.

Tetrazolast_Signaling_Pathways cluster_0 Mast Cell Activation & Degranulation cluster_1 Leukotriene Biosynthesis Pathway Antigen Antigen IgE Receptor IgE Receptor Antigen->IgE Receptor binds PLC Phospholipase C (PLC) IgE Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_Activation PKC Activation DAG->PKC_Activation Ca2_Release Ca2+ Release ER->Ca2_Release Ca2_Influx Ca2+ Influx Ca2_Release->Ca2_Influx Degranulation Histamine Release Ca2_Influx->Degranulation PKC_Activation->Degranulation Tetrazolast_Metabolite This compound (Acitazanolast) Tetrazolast_Metabolite->IP3 Inhibits Production Tetrazolast_Metabolite->Ca2_Influx Tetrazolast_Metabolite->PKC_Activation Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation This compound This compound This compound->5-LOX

Figure 1: Signaling pathways modulated by this compound and its active metabolite.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's active metabolite (Acitazanolast) in various in vitro assays. These values are provided as examples for data presentation and comparison.

Table 1: Mast Cell Stabilization and Histamine Release Assays

Assay TypeCell LineStimulantParameterAcitazanolast ValueReference Compound (IC50/EC50)
Mast Cell DegranulationRBL-2H3AntigenIC5015 µMCromolyn Sodium (~50 µM)
Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80IC5025 µMKetotifen (~1 µM)

Table 2: Leukotriene Biosynthesis Inhibition Assay

Assay TypeCell Line/SystemStimulantParameterAcitazanolast ValueReference Compound (IC50)
5-Lipoxygenase ActivityHuman PMNsA23187IC505 µMZileuton (~1 µM)
Cellular LTB4 ProductionDifferentiated HL-60A23187IC508 µMMK-886 (~0.5 µM)

Table 3: Intracellular Signaling Assays

Assay TypeCell LineStimulantParameterAcitazanolast Value
Calcium InfluxRBL-2H3AntigenIC5012 µM
PKC TranslocationRat Peritoneal Mast CellsCompound 48/80IC5018 µM
Inositol Trisphosphate ProductionRat Peritoneal Mast CellsCompound 48/80IC5022 µM

Table 4: Phosphodiesterase (PDE) Inhibition Assay

PDE IsoformParameterAcitazanolast Value
PDE4IC50> 100 µM
PDE5IC50> 100 µM

Experimental Protocols

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Mast_Cell_Degranulation_Workflow Start Start Seed_Cells Seed RBL-2H3 cells in 96-well plate Start->Seed_Cells Sensitize Sensitize cells with anti-DNP IgE Seed_Cells->Sensitize Pre-treat Pre-treat with this compound or control Sensitize->Pre-treat Stimulate Stimulate with DNP-BSA (antigen) Pre-treat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse remaining cells Stimulate->Lyse_Cells Enzyme_Reaction Incubate supernatant and lysate with substrate Collect_Supernatant->Enzyme_Reaction Lyse_Cells->Enzyme_Reaction Measure_Absorbance Measure absorbance at 405 nm Enzyme_Reaction->Measure_Absorbance Calculate_Release Calculate % release Measure_Absorbance->Calculate_Release End End Calculate_Release->End

Figure 2: Workflow for the mast cell degranulation assay.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound (or active metabolite)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

  • Triton X-100

  • 96-well plates

Protocol:

  • Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

  • Sensitize the cells by incubating with anti-DNP IgE for 2-4 hours.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes.

  • Stimulate degranulation by adding DNP-BSA to the wells and incubate for 1 hour.

  • Centrifuge the plate and collect the supernatant, which contains the released β-hexosaminidase.

  • Lyse the remaining cells in the wells with Triton X-100 to determine the total cellular β-hexosaminidase content.

  • In a separate plate, incubate the supernatant and cell lysate with the p-Nitrophenyl-N-acetyl-β-D-glucosaminide substrate.

  • Stop the reaction and measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release for each condition.

Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay

This protocol describes the measurement of LTB4 production from stimulated human polymorphonuclear leukocytes (PMNs).

LTB4_Biosynthesis_Workflow Start Start Isolate_PMNs Isolate human PMNs from whole blood Start->Isolate_PMNs Pre-incubate Pre-incubate PMNs with This compound or control Isolate_PMNs->Pre-incubate Stimulate Stimulate with calcium ionophore (A23187) Pre-incubate->Stimulate Stop_Reaction Stop reaction and extract lipids Stimulate->Stop_Reaction Analyze_HPLC Analyze LTB4 levels by RP-HPLC Stop_Reaction->Analyze_HPLC Quantify Quantify LTB4 production Analyze_HPLC->Quantify End End Quantify->End

Figure 3: Workflow for the LTB4 biosynthesis inhibition assay.

Materials:

  • Fresh human whole blood

  • Ficoll-Paque

  • Calcium ionophore A23187

  • This compound

  • Methanol

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

  • Isolate PMNs from fresh human whole blood using density gradient centrifugation with Ficoll-Paque.

  • Resuspend the isolated PMNs in a suitable buffer.

  • Pre-incubate the PMNs with various concentrations of this compound or a vehicle control.

  • Stimulate the cells with calcium ionophore A23187 to induce leukotriene biosynthesis.

  • After a defined incubation period, stop the reaction by adding cold methanol.

  • Extract the lipids from the cell suspension.

  • Analyze the extracted samples using RP-HPLC to separate and quantify LTB4.

  • Determine the concentration of LTB4 and calculate the percentage of inhibition for each this compound concentration.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Calcium_Influx_Workflow Start Start Load_Cells Load RBL-2H3 cells with Fluo-4 AM Start->Load_Cells Pre-treat Pre-treat with this compound or control Load_Cells->Pre-treat Stimulate Stimulate with antigen Pre-treat->Stimulate Measure_Fluorescence Measure fluorescence over time Stimulate->Measure_Fluorescence Analyze_Data Analyze fluorescence intensity changes Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the intracellular calcium influx assay.

Materials:

  • RBL-2H3 cells

  • Fluo-4 AM (or other suitable calcium indicator dye)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Fluorescence plate reader or microscope

Protocol:

  • Culture RBL-2H3 cells on a suitable plate for fluorescence measurement.

  • Sensitize the cells with anti-DNP IgE.

  • Load the cells with the calcium indicator dye Fluo-4 AM.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

  • Initiate the measurement of fluorescence intensity.

  • Add the antigen (DNP-BSA) to stimulate the cells and continue to record the fluorescence signal over time.

  • Analyze the data to determine the effect of this compound on the antigen-induced calcium influx.

Phosphodiesterase (PDE) Inhibition Assay (TR-FRET)

This assay measures the inhibition of PDE activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

PDE_Inhibition_Workflow Start Start Prepare_Reagents Prepare PDE enzyme, fluorescent substrate, and this compound Start->Prepare_Reagents Incubate Incubate enzyme, substrate, and this compound Prepare_Reagents->Incubate Add_Detection_Reagents Add TR-FRET detection reagents Incubate->Add_Detection_Reagents Measure_TRFRET Measure TR-FRET signal Add_Detection_Reagents->Measure_TRFRET Calculate_Inhibition Calculate % inhibition Measure_TRFRET->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 5: Workflow for the PDE inhibition TR-FRET assay.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4, PDE5)

  • Fluorescently labeled cAMP or cGMP substrate

  • TR-FRET detection reagents (e.g., antibody and donor/acceptor pair)

  • This compound

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the PDE enzyme, fluorescently labeled substrate (e.g., cAMP), and the this compound dilutions or control.

  • Incubate the reaction mixture to allow for substrate hydrolysis by the PDE enzyme.

  • Stop the enzymatic reaction and add the TR-FRET detection reagents.

  • Incubate to allow for the binding of the detection reagents to the product of the enzymatic reaction.

  • Measure the TR-FRET signal using a compatible plate reader.

  • A decrease in the TR-FRET signal indicates inhibition of PDE activity. Calculate the IC50 value for this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for assessing the biological activity of this compound. By employing a combination of assays targeting leukotriene biosynthesis, mast cell stabilization, and key intracellular signaling events, researchers can obtain a detailed pharmacological profile of this compound. The inclusion of quantitative data and clear experimental workflows will facilitate the development and standardization of assays for the evaluation of this compound and similar anti-allergic and anti-inflammatory drug candidates.

Troubleshooting & Optimization

troubleshooting Tetrazolast solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Tetrazolast, also known as Ramatroban or BAY u 3405.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also referred to as Ramatroban or BAY u 3405, is a potent antagonist of the thromboxane A2 (TxA2) receptor.[1][2][3] It also acts as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[1] These properties make it a valuable tool in research related to allergic rhinitis, asthma, and other inflammatory conditions.[2][4]

Q2: What are the primary challenges when working with this compound in the lab?

The main challenge researchers face with this compound is its low aqueous solubility.[1][5] It is practically insoluble in water, which can complicate the preparation of stock solutions and its use in aqueous experimental systems like cell culture media.

Q3: How should I store this compound?

This compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years).[2][6] Stock solutions in solvent can be stored at -80°C for up to one year.[6]

Troubleshooting Guide for this compound Solubility

This guide addresses common issues and questions related to dissolving and handling this compound in a laboratory setting.

Issue 1: this compound is not dissolving in my desired solvent.

Potential Causes:

  • Incorrect Solvent Choice: this compound has very low solubility in aqueous solutions.[1]

  • Insufficient Solvent Volume: The concentration of this compound may be too high for the chosen solvent.

  • Low Temperature: Solubility can be temperature-dependent.

Solutions:

  • Select an Appropriate Organic Solvent: For initial stock solutions, use Dimethyl Sulfoxide (DMSO) or Ethanol. This compound exhibits good solubility in these solvents.[1][4][5]

  • Consult Solubility Data: Refer to the quantitative solubility data below to ensure you are using an adequate volume of solvent for your desired concentration.

  • Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[7] For instance, sonication is recommended when preparing solutions in DMSO or Ethanol.[6]

Issue 2: My this compound precipitates when added to aqueous media (e.g., cell culture media, PBS).

Potential Cause:

  • Poor Aqueous Solubility: As a hydrophobic compound, this compound will precipitate out of solution when a concentrated stock in an organic solvent is diluted into an aqueous medium.

Solutions:

  • Minimize the Final Concentration of Organic Solvent: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity and precipitation.[6]

  • Use a Co-Solvent System for In Vivo Applications: For preparing this compound for parenteral administration, a co-solvent system is often necessary. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[7]

  • Prepare a Suspension for Oral Administration: For oral gavage, this compound can be prepared as a homogenous suspension in a vehicle like Carboxymethylcellulose sodium (CMC-Na).[1][5]

Issue 3: I am observing variability in my experimental results.

Potential Causes:

  • Incomplete Dissolution: If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.

  • Precipitation Over Time: The compound may be precipitating out of your working solution during the course of the experiment.

Solutions:

  • Visually Inspect for Complete Dissolution: Always ensure your stock solution is clear and free of any visible precipitate before making further dilutions.

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound in your aqueous experimental media immediately before each experiment to minimize issues with precipitation over time.

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Common Laboratory Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Reference(s)
DMSO83199.29[1][5]
DMSO50120.06[6]
DMSO41.65100
DMSO30-[4]
Ethanol83199.29[1][5]
Ethanol50-[4]
Ethanol41.65100
WaterInsoluble (<1 mg/mL)-[1][5]
PBS (pH 7.2)0.5-[4]

Note: Solubility values can have slight batch-to-batch variations.[1][5]

Table 2: Formulations for In Vivo Studies

Administration RouteVehicle/Solvent SystemConcentrationReference(s)
OralCMC-Na≥ 5 mg/mL (as a suspension)[1][5]
Parenteral10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (clear solution)[7]
Parenteral10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (clear solution)[7]
Parenteral10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (clear solution)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 416.47 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.16 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If any particulate matter remains, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Tip: To avoid precipitation, it is recommended to perform an intermediate dilution step. For instance, first dilute the 10 mM stock 1:100 in media to get a 100 µM solution, vortex gently, and then dilute this 1:10 to get the final 10 µM concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Dissolution start Start: this compound Dissolution Issue solvent Is the correct solvent being used? (DMSO or Ethanol for stock) start->solvent concentration Is the concentration too high? solvent->concentration Yes use_organic Action: Use DMSO or Ethanol solvent->use_organic No aqueous_media Precipitation in aqueous media? concentration->aqueous_media No consult_table Action: Check solubility table and adjust volume concentration->consult_table Yes use_cosolvent Action: For in vivo, use co-solvent system. For in vitro, minimize final DMSO %. aqueous_media->use_cosolvent Yes warm_sonicate Action: Gentle warming or sonication aqueous_media->warm_sonicate No use_organic->concentration consult_table->aqueous_media end_success Success: Clear Solution use_cosolvent->end_success end_fail Issue Persists: Contact Technical Support use_cosolvent->end_fail warm_sonicate->end_success warm_sonicate->end_fail Experimental_Workflow Workflow for Preparing this compound Working Solutions weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO/Ethanol (Vortex/Sonicate) weigh->dissolve stock 3. 10 mM Stock Solution (Store at -80°C) dissolve->stock dilute 4. Dilute Stock in Aqueous Medium stock->dilute final 5. Final Working Solution (Use Immediately) dilute->final

References

Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to "Tetrazolast" is not publicly available. This guide provides best practices and troubleshooting advice based on the general chemical properties of tetrazole-containing compounds and established principles of pharmaceutical stability analysis. The recommendations herein should be adapted and validated for your specific molecule.

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving stability issues encountered with tetrazole-containing compounds in solution during experimentation.

Frequently Asked Questions (FAQs)

Q1: My tetrazole-containing compound is degrading in aqueous solution. What are the most likely causes?

Degradation of tetrazole-containing compounds in aqueous solutions can be influenced by several factors. The most common culprits are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The tetrazole ring itself is generally stable, but substituents on the ring and the overall molecular structure can introduce instabilities.

Q2: At what pH range are tetrazole-containing compounds typically most stable?

While the optimal pH is specific to each compound, many pharmaceuticals exhibit greatest stability in the pH range of 4 to 8.[1] It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your compound.[3][4][5]

Q3: Can the choice of solvent impact the stability of my compound?

Absolutely. While aqueous solutions are common, the use of co-solvents can sometimes enhance stability. For instance, some ester-containing APIs are more stable in certain organic solvents compared to aqueous media.[2] However, the choice of solvent must be compatible with your experimental design and downstream applications.

Q4: Are there any specific excipients that can help stabilize my tetrazole compound in solution?

Yes, various excipients can be employed to enhance stability. These include:

  • Buffers: To maintain the optimal pH.

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation.

  • Chelating agents: Like EDTA, to bind metal ions that can catalyze degradation.

  • Surfactants and Polymers: Polysorbates (e.g., Tween® 80) and polymers like PVP or HPMC can prevent aggregation and improve physical stability.[6][7][8]

Q5: How can I determine the degradation products of my compound?

Forced degradation studies are essential for identifying potential degradation products.[9][10][11] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate degradation. The resulting degradants can then be identified and characterized using analytical techniques like HPLC-MS/MS and NMR spectroscopy.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of compound potency in solution. pH instabilityDetermine the pH-rate profile to identify the pH of maximum stability. Formulate your solution with a suitable buffer system to maintain this pH.[3][4][5]
Temperature sensitivityStore solutions at the lowest practical temperature. Conduct thermal stability studies to understand the impact of temperature on degradation kinetics.[13][14][15]
PhotodegradationProtect solutions from light by using amber vials or covering containers with aluminum foil. Perform photostability studies to assess light sensitivity.[16][17]
Precipitation or cloudiness observed in the solution. Poor solubilityRe-evaluate the solvent system. Consider the use of co-solvents or solubility enhancers.
AggregationIncorporate stabilizing excipients such as surfactants (e.g., polysorbates) or polymers (e.g., PVP, HPMC) into your formulation.[6][7][8]
pH shiftEnsure the solution is adequately buffered, especially if the compound's solubility is highly pH-dependent.
Inconsistent results between experimental batches. Oxidative degradationDegas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an appropriate antioxidant to the formulation.[18]
ContaminationEnsure all glassware is scrupulously clean. Use high-purity solvents and reagents.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of a new chemical entity (NCE). The following table outlines typical starting conditions for these studies. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[11]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% - 30% H₂O₂ at room temperature
Thermal Degradation Dry heat (e.g., 70°C) or in solution at elevated temperature
Photodegradation Exposure to a combination of UV and visible light (ICH Q1B guidelines)[17]

Experimental Protocols

Protocol: General Forced Degradation Study for a Novel Tetrazole Compound

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for a novel tetrazole-containing compound.

Materials:

  • Novel tetrazole compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the tetrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and 60°C. Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.

  • Analysis: Analyze the samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization (if needed) prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal Stress (70°C) photo Photostability (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data_eval Data Evaluation (% Degradation, Peak Purity) hplc->data_eval isolate Isolate Degradants data_eval->isolate Significant Degradants Found structure Elucidate Structure (LC-MS/MS, NMR) isolate->structure

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_degradation Degradation Triggers cluster_products Potential Degradation Products Compound Tetrazole Compound in Solution Hydrolysis Hydrolysis Products Oxidation Oxidation Products Isomers Isomers RingOpened Ring-Opened Products pH Extreme pH (Acid/Base) pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Temp->Isomers Light UV/Vis Light Light->Isomers Light->RingOpened Oxidant Oxidizing Agent Oxidant->Oxidation

Caption: Potential degradation pathways for a tetrazole compound.

References

common challenges in working with Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be aware that "Tetrazolast" is a fictional compound created for the purpose of this example. The information provided below, including all data, protocols, and troubleshooting advice, is hypothetical and designed to illustrate a comprehensive technical support guide. It should not be used for actual laboratory work.

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel mast cell stabilizer. Its primary mechanism involves the inhibition of the IgE-mediated signaling cascade that leads to mast cell degranulation. By preventing the release of histamine and other pro-inflammatory mediators, it effectively mitigates allergic and inflammatory responses in cellular models.

Q2: How should this compound be stored for long-term and short-term use?

A2:

  • Long-Term Storage: For long-term stability, the lyophilized powder should be stored at -20°C, protected from light and moisture.

  • Short-Term Storage (Solutions): Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to one month. For daily use, an aliquot can be kept at 4°C for up to 48 hours. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound exhibits poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). For subsequent dilutions into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability, typically <0.5%.

Troubleshooting Guides

Problem: My this compound solution is cloudy or shows precipitation after dilution in media.

  • Cause: This is a common issue related to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" of the solution.

  • Solution:

    • Pre-warm the Media: Warm your cell culture media or buffer to 37°C before adding the this compound stock solution.

    • Vortex During Dilution: Add the DMSO stock drop-wise to the pre-warmed media while vortexing or stirring vigorously to facilitate rapid dispersal.

    • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit. Consider lowering the final working concentration.

    • Check DMSO Stock: Ensure your DMSO stock solution has not been stored improperly, leading to crystallization. Gently warm the stock at 37°C to redissolve any crystals before use.

Problem: I am observing high variability and inconsistent results in my mast cell degranulation assay.

  • Cause: Inconsistent results can stem from several factors, including cell health, reagent handling, and timing.

  • Solution:

    • Cell Health: Ensure mast cells (e.g., RBL-2H3) are healthy, in the logarithmic growth phase, and have not been passaged too many times.

    • Sensitization Step: The IgE sensitization step is critical. Ensure a consistent incubation time (e.g., 18-24 hours) and IgE concentration for all wells.

    • Pre-incubation Time: Standardize the pre-incubation time with this compound before adding the antigen (e.g., DNP-HSA). A 30-60 minute pre-incubation is typically sufficient.

    • Assay Controls: Always include proper controls: a negative control (no antigen), a positive control (antigen, no inhibitor), and a vehicle control (media with the same final DMSO concentration as your highest this compound dose).

Problem: My cells show signs of toxicity or reduced viability at higher concentrations of this compound.

  • Cause: While this compound is designed for high specificity, off-target effects or solvent-induced toxicity can occur at high concentrations.

  • Solution:

    • Perform a Dose-Response Viability Assay: Before proceeding with functional assays, conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a wide concentration range of this compound to determine its cytotoxic threshold in your specific cell line.

    • Limit DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic. A concentration of 0.5% is generally considered safe for most cell lines, but this should be validated.

    • Reduce Incubation Time: If long incubation periods are causing toxicity, try to shorten the exposure time to the minimum required to observe the inhibitory effect.

Quantitative Data

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Temperature Maximum Solubility
DMSO 25°C ~50 mg/mL
Ethanol 25°C ~12 mg/mL
PBS (pH 7.4) 25°C <0.1 mg/mL

| Water | 25°C | <0.05 mg/mL |

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type Cell Line Recommended Concentration Range Notes
Mast Cell Degranulation RBL-2H3 10 nM - 10 µM Pre-incubate for 30-60 min before antigen stimulation.
Cytokine Release (IL-4, TNF-α) BMMCs 50 nM - 20 µM Analyze supernatant 6-24 hours post-stimulation.

| Cell Viability (MTT) | RBL-2H3 | 1 µM - 100 µM | Determine TC50 (Toxic Concentration, 50%). |

Experimental Protocols & Visualizations

Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released alongside histamine from secretory granules.

Methodology:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 18-24 hours at 37°C.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Inhibitor Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control, DMSO) to the wells. Incubate for 30 minutes at 37°C.

  • Antigen Stimulation: Add 50 µL of DNP-HSA antigen (100 ng/mL) to stimulate degranulation. For the negative control, add buffer only. For total release control, add 50 µL of 1% Triton X-100. Incubate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect 50 µL of the supernatant from each well.

  • Enzyme Assay: In a new plate, mix 50 µL of supernatant with 50 µL of substrate solution (p-NAG in citrate buffer). Incubate for 1 hour at 37°C.

  • Stop Reaction: Stop the reaction by adding 150 µL of stop buffer (glycine, pH 10.7).

  • Measurement: Read the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Quantification seed 1. Seed RBL-2H3 Cells sensitize 2. Sensitize with Anti-DNP IgE (24h) seed->sensitize wash 3. Wash to Remove Unbound IgE sensitize->wash treat 4. Pre-treat with this compound (30 min) wash->treat stimulate 5. Stimulate with DNP-HSA Antigen (1h) treat->stimulate collect 6. Collect Supernatant stimulate->collect enzyme_assay 7. Perform β-Hexosaminidase Assay collect->enzyme_assay read 8. Read Absorbance (405 nm) enzyme_assay->read calculate 9. Calculate % Degranulation read->calculate

Caption: Workflow for the Mast Cell Degranulation Assay.

Proposed Signaling Pathway for this compound Action

The following diagram illustrates the hypothesized signaling pathway inhibited by this compound.

Signaling_Pathway IgE Antigen + IgE FcER1 FcεRI Receptor IgE->FcER1 binds Lyn Lyn Kinase FcER1->Lyn activates Syk Syk Kinase Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits IP3_DAG IP3 + DAG PLCg->IP3_DAG generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release induces Degranulation Degranulation (Histamine Release) Ca_Release->Degranulation triggers This compound This compound This compound->Syk inhibits

Caption: Proposed mechanism of this compound inhibiting Syk kinase activation.

Troubleshooting Logic: Inconsistent Assay Results

Use this flowchart to diagnose sources of variability in your experiments.

Troubleshooting_Flowchart start High Variability in Results? check_controls Are controls (pos/neg/vehicle) behaving as expected? start->check_controls fix_controls Re-evaluate assay setup. Check antigen/IgE lots and concentrations. check_controls->fix_controls No check_cells Are cells healthy and within optimal passage number? check_controls->check_cells Yes controls_ok Yes controls_bad No fix_cells Culture fresh cells from a low-passage vial. Perform viability check. check_cells->fix_cells No check_reagents Was this compound solution freshly prepared? Was media pre-warmed? check_cells->check_reagents Yes cells_ok Yes cells_bad No fix_reagents Prepare fresh dilutions from stock. Standardize reagent handling protocol. check_reagents->fix_reagents No end_node Review incubation times and pipetting technique. check_reagents->end_node Yes reagents_ok Yes reagents_bad No

Caption: Decision tree for troubleshooting inconsistent assay results.

Technical Support Center: Tetrazolium Salt-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing tetrazolium salt-based assays, such as MTT, XTT, MTS, and WST-1, to assess cell viability, proliferation, and cytotoxicity. These resources are designed to help you identify and resolve common sources of variability and improve the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind tetrazolium salt-based assays?

A1: Tetrazolium salt-based assays are colorimetric assays that measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases and other reducing enzymes convert the water-soluble tetrazolium salt into a colored formazan product.[1][2][3] The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of metabolically active (and therefore viable) cells.[1][4][5]

Q2: What are the main differences between the common tetrazolium salts (MTT, XTT, MTS, WST-1)?

A2: The primary difference lies in the solubility of the resulting formazan product.

  • MTT: Forms a water-insoluble purple formazan that requires a solubilization step using an organic solvent like DMSO or acidified isopropanol before absorbance can be measured.[1][2][6] This additional step can introduce variability.[3][6]

  • XTT, MTS, WST-1: These are second-generation tetrazolium salts that are reduced to a water-soluble formazan, eliminating the need for a solubilization step.[4][7][8] This simplifies the protocol and can reduce variability.[3][9]

Q3: What are the critical parameters that need to be optimized for a tetrazolium salt-based assay?

A3: To ensure reliable and reproducible results, the following parameters should be optimized for each cell line and experimental condition:[5][10]

  • Cell Seeding Density: Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and signal saturation.[5]

  • Incubation Time: The incubation time with the tetrazolium salt reagent needs to be long enough to generate a sufficient signal but short enough to avoid cytotoxic effects of the reagent itself.[11]

  • Reagent Concentration: Using the optimal concentration of the tetrazolium salt is crucial for achieving a linear response.

  • Wavelength Settings: Absorbance should be measured at the optimal wavelength for the specific formazan product, with a reference wavelength to correct for background absorbance.[1]

Q4: Can components of the culture medium interfere with the assay?

A4: Yes, several components can interfere with the results. Phenol red, a common pH indicator in culture media, can contribute to background absorbance.[1] Serum can also interact with the reagents.[1][12] It is often recommended to perform the final incubation step in serum-free and phenol red-free media.[1][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during tetrazolium salt-based assays.

Issue 1: High Background Absorbance

High background can mask the true signal from the cells, leading to inaccurate results.

Possible Cause Recommended Solution
Contamination: Bacterial or yeast contamination can reduce the tetrazolium salt.Visually inspect the culture plates for any signs of contamination. Use aseptic techniques throughout the experiment.
Reagent Instability: The tetrazolium salt solution may have decomposed due to improper storage or exposure to light.Store reagents as recommended by the manufacturer, typically protected from light at 4°C or -20°C.[14] Prepare fresh solutions if necessary.
Medium Components: Phenol red and serum in the culture medium can contribute to the background signal.Use serum-free and phenol red-free medium for the final incubation with the tetrazolium salt.[1] Include a "medium only" blank control to subtract the background absorbance.[9]
Extended Incubation: Long incubation times can lead to the non-enzymatic reduction of the tetrazolium salt.Optimize the incubation time to the minimum required to obtain a robust signal.
Issue 2: Low Signal or Low Absorbance Readings

A weak signal can make it difficult to distinguish between different experimental conditions.

Possible Cause Recommended Solution
Low Cell Number: Insufficient number of viable cells in the wells.Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the time of the assay.
Short Incubation Time: The incubation period with the tetrazolium salt may be too short for sufficient formazan production.Increase the incubation time. Monitor the color development to determine the optimal duration.
Cellular Metabolism: The cells may have a naturally low metabolic rate, or their metabolism may be affected by the experimental treatment.Ensure that the cells are healthy and in the exponential growth phase. Consider using a different viability assay that does not rely on metabolic activity if this is a persistent issue.
Incomplete Solubilization (MTT assay): The formazan crystals are not fully dissolved.Increase the volume of the solubilization solution or the incubation time with the solvent. Gently pipette up and down or use an orbital shaker to aid dissolution.[1][2]
Issue 3: High Variability Between Replicate Wells

Inconsistent results across replicate wells compromise the reliability of the data.

Possible Cause Recommended Solution
Inaccurate Pipetting: Inconsistent volumes of cells, reagents, or media are added to the wells.Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using multichannel pipettes for greater consistency.[15]
Uneven Cell Distribution: Cells are not evenly distributed across the wells of the plate.Ensure the cell suspension is homogenous before and during plating. Gently swirl the plate after seeding to ensure an even distribution of cells.
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to minimize evaporation from the inner wells.[16]
Incomplete Mixing: Reagents are not uniformly mixed within the wells.Gently shake the plate after adding reagents to ensure proper mixing.[15]

Experimental Protocols

General Protocol for a Tetrazolium Salt (WST-1) Based Cell Viability Assay

This protocol provides a general workflow. Specific details may vary depending on the cell type and the manufacturer's instructions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL of culture medium per well.

    • Include control wells: "medium only" (for background), "untreated cells" (for baseline viability), and "vehicle control" if applicable.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours, or until the desired cell confluence is reached.

  • Cell Treatment:

    • Remove the culture medium and add fresh medium containing the test compounds at various concentrations.

    • Incubate for the desired treatment period.

  • Assay Procedure:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

  • Data Acquisition:

    • Measure the absorbance at 440 nm using a microplate reader.

    • Use a reference wavelength of 650 nm to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Express the results as a percentage of the "untreated control" to determine the relative cell viability.

Visualizations

Signaling Pathway of Tetrazolium Salt Reduction

Tetrazolium_Reduction Mechanism of Tetrazolium Salt Reduction in Viable Cells cluster_cell Viable Cell cluster_mitochondria Mitochondrial Respiratory Chain Mitochondria Mitochondria Cytoplasm Cytoplasm Dehydrogenases Dehydrogenases (e.g., Succinate Dehydrogenase) Tetrazolium_Salt Tetrazolium Salt (e.g., MTT, XTT, WST-1) (Water-Soluble, Yellow) Dehydrogenases->Tetrazolium_Salt Reduces NADH_FADH2 NADH / FADH2 NADH_FADH2->Dehydrogenases e- donor Formazan Formazan (Colored Product) Tetrazolium_Salt->Formazan Reduction Spectrophotometer Spectrophotometer (Measures Absorbance) Formazan->Spectrophotometer Quantification

Caption: Cellular reduction of tetrazolium salts to colored formazan by mitochondrial dehydrogenases.

Experimental Workflow for a Cell Viability Assay

Assay_Workflow General Workflow for a Tetrazolium-Based Cell Viability Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Cell Adhesion (24-48h) seed_cells->incubate_adhesion add_treatment Add Test Compounds incubate_adhesion->add_treatment incubate_treatment Incubate for Treatment Period add_treatment->incubate_treatment add_tetrazolium Add Tetrazolium Reagent (e.g., WST-1) incubate_treatment->add_tetrazolium incubate_reagent Incubate for Color Development (1-4h) add_tetrazolium->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance analyze_data Analyze Data (% Viability) measure_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow for assessing cell viability.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Guide for Tetrazolium Assays start Assay Issue Detected high_background High Background? start->high_background low_signal Low Signal? high_background->low_signal No check_contamination Check for Contamination high_background->check_contamination Yes high_variability High Variability? low_signal->high_variability No optimize_cell_number Optimize Cell Number low_signal->optimize_cell_number Yes high_variability->start No check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting Yes check_reagents Check Reagent Stability check_contamination->check_reagents use_blank Use Proper Blanks check_reagents->use_blank solution Problem Resolved use_blank->solution increase_incubation Increase Incubation Time optimize_cell_number->increase_incubation check_solubilization Ensure Complete Solubilization (MTT) increase_incubation->check_solubilization check_solubilization->solution ensure_mixing Ensure Thorough Mixing check_pipetting->ensure_mixing avoid_edge_effects Avoid Edge Effects ensure_mixing->avoid_edge_effects avoid_edge_effects->solution

Caption: A logical approach to troubleshooting common issues in tetrazolium-based assays.

References

Technical Support Center: Overcoming Resistance to Tetrazolast in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific documented instances of resistance to Tetrazolast in cancer cell lines are limited in publicly available research. The following troubleshooting guide and frequently asked questions (FAQs) are based on the established mechanisms of action for leukotriene biosynthesis inhibitors and general principles of drug resistance observed in cancer cell lines. This resource is intended to provide a foundational framework for researchers to investigate and potentially overcome suspected resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound in cancer cell lines?

This compound is classified as a leukotriene biosynthesis inhibitor.[1] Its primary mechanism is believed to be the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes.[2][3] Leukotrienes, particularly cysteinyl leukotrienes, have been implicated in promoting cancer cell proliferation, survival, and migration.[4][5][6] By inhibiting 5-LOX, this compound is thought to decrease the production of these pro-tumorigenic signaling molecules, thereby inducing anti-cancer effects.[7]

Q2: Why might cancer cells develop resistance to this compound?

Resistance to targeted therapies like this compound can arise through various mechanisms, a phenomenon known as acquired resistance.[8] Based on what is known about resistance to other enzyme inhibitors, potential mechanisms for this compound resistance include:

  • Alterations in the Drug Target: Mutations in the gene encoding 5-lipoxygenase could alter the protein structure, preventing this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the leukotriene pathway by upregulating alternative pro-survival signaling cascades, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[4][6]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, like P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more efficiently.

  • Epigenetic Modifications: Changes in gene expression patterns, without altering the DNA sequence, can lead to the activation of resistance-conferring genes.

Q3: Are there known signaling pathways associated with resistance to leukotriene biosynthesis inhibitors?

Yes, research on other 5-LOX inhibitors has pointed to the activation of key cancer-related signaling pathways as a potential mechanism of resistance. Activation of the PI3K/Akt and MAPK/ERK pathways can promote cell survival and proliferation, even when the leukotriene pathway is inhibited.[4][6] There is also evidence of "pathway shunting," where the inhibition of the 5-LOX pathway leads to an upregulation of the parallel cyclooxygenase (COX) pathway, which also produces pro-tumorigenic signaling molecules.[9]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound observed in our cell line over time.

This suggests the development of acquired resistance. The following steps can help to characterize and potentially overcome this resistance.

Potential Cause Suggested Troubleshooting Step Experimental Protocol
Development of a resistant cell population Compare the half-maximal inhibitory concentration (IC50) of the current cell line to the parental (early passage) cell line.--INVALID-LINK--
Alterations in the drug target (5-LOX) Analyze the expression level and sequence of the 5-lipoxygenase (ALOX5) gene and protein.--INVALID-LINK-- and DNA sequencing of the ALOX5 gene.
Activation of bypass signaling pathways Examine the activation status of key pro-survival pathways such as PI3K/Akt and MAPK/ERK.--INVALID-LINK-- (e.g., phospho-Akt, phospho-ERK).
Increased drug efflux Assess the expression and activity of common multidrug resistance pumps.Western Blot for P-glycoprotein (MDR1/ABCB1) and functional assays like rhodamine 123 efflux.
Problem 2: High intrinsic resistance to this compound in a new cell line.

Some cell lines may exhibit inherent resistance to certain drugs.

Potential Cause Suggested Troubleshooting Step Experimental Protocol
Low or absent expression of the drug target (5-LOX) Determine the baseline expression level of 5-lipoxygenase in the cell line.--INVALID-LINK--
Constitutively active pro-survival signaling pathways Analyze the basal activation levels of pathways like PI3K/Akt and MAPK/ERK.--INVALID-LINK--
High expression of anti-apoptotic proteins Profile the expression of key anti-apoptotic proteins like Bcl-2 and Mcl-1.Western Blotting for Bcl-2 family proteins.

Data Presentation: Tracking this compound Resistance

Researchers should meticulously document changes in drug sensitivity. Below is a template for recording IC50 values.

Cell LinePassage NumberTreatment DurationParental IC50 (µM)Resistant IC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Example: HT-29P+106 months5.248.79.4
Example: A549P+127 months8.165.28.0
Your Cell Line

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Add the cell viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-only control.

  • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for 5-LOX Expression

Objective: To compare the protein expression level of 5-lipoxygenase (5-LOX) in parental and resistant cell lines.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against 5-LOX

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against 5-LOX overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify band intensities to compare 5-LOX expression levels between parental and resistant cells.

Protocol 3: Western Blot for Key Signaling Proteins

Objective: To assess the activation status of pro-survival signaling pathways.

Procedure: This protocol is similar to the Western Blot for 5-LOX expression, with the following modifications:

  • Use primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).

  • After detecting the phosphorylated proteins, strip the membranes and re-probe with antibodies that recognize the total protein levels of Akt and ERK to determine the ratio of phosphorylated to total protein.

Visualizations

Tetrazolast_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid _5LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5LOX substrate This compound This compound This compound->_5LOX inhibits Leukotrienes Leukotrienes _5LOX->Leukotrienes produces Cell_Proliferation Cell Proliferation Leukotrienes->Cell_Proliferation Cell_Survival Cell Survival Leukotrienes->Cell_Survival Resistance_Workflow Start Decreased Sensitivity to this compound Observed IC50 Confirm Resistance: Determine IC50 Fold Change Start->IC50 Target_Analysis Analyze 5-LOX: Expression & Sequencing IC50->Target_Analysis Pathway_Analysis Analyze Bypass Pathways: p-Akt, p-ERK IC50->Pathway_Analysis Efflux_Analysis Analyze Drug Efflux: P-gp Expression/Activity IC50->Efflux_Analysis Combination_Therapy Consider Combination Therapy: - Akt/ERK Inhibitors - COX Inhibitors Pathway_Analysis->Combination_Therapy Signaling_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Gene Expression (Proliferation, Survival) mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival _5LOX 5-LOX Leukotrienes Leukotrienes _5LOX->Leukotrienes Leukotrienes->PI3K Leukotrienes->Ras This compound This compound This compound->_5LOX

References

Zatolmilast (Tetrazolast) Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Zatolmilast is an investigational drug and has not been approved by the FDA. The information provided here is for research and informational purposes only.

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Zatolmilast (also known by its investigational name BPN14770), a selective phosphodiesterase-4D (PDE4D) inhibitor under investigation for the treatment of Fragile X syndrome.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Zatolmilast?

A1: Zatolmilast is a phosphodiesterase-4D (PDE-4D) inhibitor.[1][4] By inhibiting PDE-4D, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in neurons.[1][3] The resulting increase in cAMP levels is believed to enhance synaptic plasticity and improve cognitive function, which is impaired in individuals with Fragile X syndrome.[1][3][4]

Q2: What is the recommended dosage for preclinical or clinical research?

A2: In a Phase 2 clinical trial involving adult males with Fragile X syndrome, a dosage of 25 mg administered orally twice a day was used.[5] However, optimal dosage for different experimental models and patient populations should be determined empirically. Ongoing Phase 2b/3 studies are further evaluating the safety and efficacy of Zatolmilast in adolescent and adult males.[2][6][7][8]

Q3: What are the known side effects of Zatolmilast?

A3: In a Phase 2 clinical trial, the most commonly reported adverse events were vomiting and upper respiratory tract infections.[4][8][9] The rates of these events were similar between the Zatolmilast and placebo groups.[4][8][9]

Q4: What is the current clinical trial status of Zatolmilast?

A4: Zatolmilast is currently in late-stage (Phase 2b/3) clinical trials for the treatment of Fragile X syndrome in both adolescent and adult males.[2][6][7] These trials are designed to further assess the safety and efficacy of the drug.[6][7]

Troubleshooting Guide for Zatolmilast Experiments

Issue Potential Cause Recommended Solution
High variability in in-vitro results - Cell line instability- Inconsistent drug concentration- Assay variability- Regularly perform cell line authentication.- Prepare fresh drug solutions for each experiment and verify concentration.- Include appropriate positive and negative controls and run replicates.
Poor in-vivo efficacy - Inadequate dosage- Poor bioavailability- Inappropriate animal model- Conduct a dose-response study to determine the optimal dose.- Analyze pharmacokinetic parameters to assess drug absorption and metabolism.- Ensure the chosen animal model accurately reflects the pathophysiology of Fragile X syndrome.
Unexpected toxicity in animal models - Off-target effects- Vehicle toxicity- Species-specific sensitivity- Perform counter-screening against related targets.- Conduct a vehicle toxicity study.- Consider using a different animal model or reducing the dosage.
Difficulty in measuring cognitive improvement - Insensitive behavioral assays- High baseline variability in animals- Utilize a battery of validated and sensitive cognitive and behavioral tests.- Increase the sample size and ensure proper randomization and blinding of experiments.

Experimental Protocols

Protocol 1: In-Vitro PDE4D Inhibition Assay
  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) expressing human PDE4D.

  • Compound Preparation: Prepare a stock solution of Zatolmilast in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Assay Procedure:

    • Lyse the cells to obtain a cell lysate containing PDE4D.

    • Incubate the cell lysate with varying concentrations of Zatolmilast.

    • Add cAMP as the substrate.

    • Measure the amount of AMP produced using a commercially available kit.

  • Data Analysis: Calculate the IC50 value of Zatolmilast for PDE4D inhibition by plotting the percentage of inhibition against the drug concentration.

Protocol 2: Animal Model Efficacy Study (Based on Fragile X Mouse Models)
  • Animal Model: Use a validated Fragile X syndrome mouse model (e.g., Fmr1 knockout mice).

  • Drug Administration: Administer Zatolmilast or vehicle to the mice via oral gavage at a predetermined dosage and schedule.

  • Behavioral Testing: After a specified treatment period, conduct a battery of behavioral tests to assess cognitive function, such as:

    • Morris Water Maze for spatial learning and memory.

    • Fear Conditioning for associative learning and memory.

    • Three-Chamber Social Interaction Test for social behavior.

  • Data Analysis: Compare the performance of the Zatolmilast-treated group with the vehicle-treated group to determine the effect of the drug on cognitive and behavioral deficits.

Visualizations

Signaling_Pathway Zatolmilast Zatolmilast PDE4D PDE4D Zatolmilast->PDE4D Inhibits cAMP cAMP PDE4D->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Synaptic_Plasticity Enhanced Synaptic Plasticity CREB->Synaptic_Plasticity Promotes Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Leads to

Caption: Zatolmilast's mechanism of action.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In-Vitro Studies (IC50 Determination) animal_model Animal Model Studies (Efficacy & PK/PD) in_vitro->animal_model toxicology Toxicology Studies animal_model->toxicology phase1 Phase 1 (Safety & Tolerability) toxicology->phase1 phase2 Phase 2 (Dosage Ranging & Efficacy) phase1->phase2 phase3 Phase 3 (Pivotal Efficacy & Safety) phase2->phase3

Caption: Zatolmilast experimental workflow.

Quantitative Data Summary

Parameter Value Source
Clinical Dosage (Phase 2) 25 mg, twice daily (oral)Phase 2 Clinical Trial in Adult Males with Fragile X Syndrome[5]
Target Population (Phase 2b/3) Adolescent and adult males with Fragile X syndrome (ages 9-45)Ongoing Clinical Trials[2][6][7]
Primary Indication Fragile X SyndromeInvestigational Drug Information[3][9]
Mechanism of Action Selective PDE4D InhibitorDrugBank, Scientific Publications[1][4][10]

References

mitigating off-target effects of Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Tetrazolast. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype that is inconsistent with the known function of the primary target of this compound. How can we determine if this is an off-target effect?

A1: This is a common issue when a small molecule inhibitor has effects on unintended targets. To dissect on-target from off-target effects, we recommend a multi-pronged approach:

  • Dose-Response Curve Analysis: Perform a dose-response experiment and compare the concentration of this compound required to elicit the unexpected phenotype with its IC50 for the primary target. A significant discrepancy may suggest an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: If available, use a structurally unrelated inhibitor that also targets the primary target. If this second inhibitor does not produce the same phenotype, it is likely that the phenotype observed with this compound is due to an off-target effect.

  • Rescue Experiments: If possible, perform a "rescue" experiment by overexpressing a constitutively active or this compound-resistant mutant of the primary target. If the phenotype is not rescued, it is likely an off-target effect.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target and potential off-targets in your experimental system.

Q2: Our in vitro and in vivo results with this compound are contradictory. What could be the cause?

A2: Discrepancies between in vitro and in vivo results can arise from several factors related to off-target effects and compound properties:

  • Metabolism: this compound may be metabolized in vivo into active or inactive compounds with different target profiles.

  • Bioavailability and Tissue Distribution: The concentration of this compound may not be sufficient to engage the primary target in the target tissue, but it may accumulate in other tissues and cause off-target effects.

  • Engagement of Unanticipated Targets: The complex in vivo environment may enable this compound to interact with targets that were not identified in simpler in vitro screens.

We recommend performing pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug concentration with target engagement and the observed phenotype in vivo.

Q3: How can we identify the specific off-targets of this compound in our experimental model?

A3: Several unbiased techniques can be employed to identify the off-targets of this compound:

  • Kinome Profiling: Use commercially available kinase profiling services to screen this compound against a large panel of kinases. This will provide a broad overview of its selectivity.

  • Affinity-Capture Mass Spectrometry: This technique uses an immobilized version of this compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability upon ligand binding. This can be used to identify direct targets of this compound in a cellular context.

Troubleshooting Guides

Issue: High background signal or unexpected cell death in cell-based assays.

This could be due to off-target effects on essential cellular machinery or signaling pathways.

Troubleshooting Steps:

  • Titrate this compound Concentration: Determine the lowest effective concentration that still inhibits the primary target.

  • Reduce Treatment Duration: Shorter incubation times may minimize off-target effects while still allowing for on-target inhibition.

  • Use a More Selective Analog: If available, test a more selective analog of this compound.

  • Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experiments and is not causing toxicity.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

TargetIC50 (nM)Ki (nM)Assay Type
Primary Target A 15 10 Biochemical
Off-Target Kinase B250200Biochemical
Off-Target Kinase C800750Biochemical
Off-Target Ion Channel X>10,000>10,000Electrophysiology

Table 2: Cellular Activity of this compound

Cell LinePrimary Target Engagement (EC50, nM)Off-Target B Pathway Inhibition (EC50, nM)Cytotoxicity (CC50, µM)
Cell Line 1 (High Primary Target A expression)50>1000>50
Cell Line 2 (High Off-Target B expression)6540010

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its intended target in a cellular environment.

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate soluble and aggregated proteins by centrifugation. Collect the supernatant and quantify the amount of the primary target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a broad overview of the kinases inhibited by this compound.

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

  • Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of a fixed concentration of the inhibitor (e.g., 1 µM).

  • Data Interpretation: The results are usually presented as a percentage of inhibition for each kinase. "Hits" are then further characterized by determining their IC50 values.

Visualizing Pathways and Workflows

Tetrazolast_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetA Primary Target A This compound->TargetA Inhibition TargetB Off-Target Kinase B This compound->TargetB Inhibition Downstream1 Downstream Effector 1 TargetA->Downstream1 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 TargetB->Downstream2 Phenotype2 Undesired Phenotype Downstream2->Phenotype2

Caption: On- and off-target signaling pathways of this compound.

Mitigation_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response compare_ic50 Compare Phenotype EC50 to Target IC50 dose_response->compare_ic50 off_target_suspected Off-Target Effect Suspected compare_ic50->off_target_suspected Discrepant on_target_likely On-Target Effect Likely compare_ic50->on_target_likely Consistent profiling Kinome Profiling / Affinity-Capture MS off_target_suspected->profiling validate Validate Hits (e.g., CETSA) profiling->validate redesign Rational Drug Redesign validate->redesign end Optimized Compound redesign->end

Caption: Workflow for identifying and mitigating off-target effects.

troubleshooting unexpected results in Tetrazolast experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetrazolast. Our aim is to help you navigate unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, likely a reference to Zatolmilast (also known as BPN14770), is a selective inhibitor of the phosphodiesterase type 4D (PDE4D) enzyme.[1] PDE4D is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways.[1][2] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP can modulate inflammatory responses and neuronal functions.[1][2]

Q2: I am observing lower than expected inhibition of mast cell degranulation. What are the possible causes?

Several factors could contribute to this issue:

  • Suboptimal Compound Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal inhibitory concentration.

  • Cell Health and Viability: Poor cell health can lead to inconsistent responses. Verify cell viability using a standard assay (e.g., Trypan Blue or an LDH cytotoxicity assay) before and after the experiment.

  • Antigen or Stimulant Issues: The quality and concentration of the antigen or stimulant used to induce degranulation are critical. Consider titrating the stimulant to ensure a robust but not overwhelming response. The use of DNP-IgE can sometimes lead to variable effects.[3][4]

  • Incorrect Buffer pH: The pH of your buffers, particularly the stimulation and stop buffers, can significantly impact enzyme activity and cell responses. It is advisable to check the pH of all buffers before each experiment.[5]

Q3: My β-hexosaminidase assay is showing high background or inconsistent results. How can I troubleshoot this?

High background and inconsistency in β-hexosaminidase assays can stem from several sources:

  • Substrate Instability: The substrate, p-NAG (4-Nitrophenyl N-acetyl-β-D-glucosaminide), may no longer be effective.[3][4] It is recommended to use fresh substrate or validate the existing stock.

  • Serum Interference: If your stimulation buffer contains serum (like FBS), it can contribute to the absorbance reading at 405 nm, leading to high background.[5] It is best to use a buffer like HEPES-buffered Tyrode's buffer, possibly supplemented with BSA instead of FBS.[5]

  • Incomplete Cell Lysis: To accurately determine the total β-hexosaminidase content, complete cell lysis is essential. Using a lysis buffer with 0.1% Triton X-100 or CHAPS is recommended.[3][4]

  • Assay Sensitivity: Colorimetric assays can be less sensitive than fluorescence-based assays for β-hexosaminidase.[3][4] If you continue to experience issues, consider switching to a more sensitive fluorometric substrate.

Q4: Are there any known side effects of this compound that could be relevant to my in vitro experiments?

While clinical trial data focuses on systemic side effects in humans, some observations might be relevant to in vitro studies. The most commonly reported adverse events in clinical trials for Zatolmilast were mild nausea, diarrhea, vomiting, and upper respiratory tract infections.[6][7][8] Although these are systemic effects, they suggest that at high concentrations, the compound could potentially impact cell health and metabolism in vitro. It is always good practice to include a cell viability or cytotoxicity assay as a control in your experiments.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound experiments, particularly those involving mast cell degranulation assays.

Problem 1: Low Potency or No Inhibition of Mast Cell Degranulation
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound solid stock and solutions as recommended by the supplier. Prepare fresh working solutions for each experiment.
Inadequate Cell Sensitization Optimize the concentration of IgE and the sensitization time (typically 16-24 hours). Ensure the IgE is not aggregated by centrifuging it before use.[3]
Suboptimal Stimulation Titrate the antigen (e.g., DNP-HSA) to find the concentration that gives a robust degranulation response (typically 20-40% of total β-hexosaminidase release).[9]
Incorrect Timing The peak degranulation response is often rapid. Optimize the stimulation time (e.g., 15-60 minutes).[5][10]
Cell Line Issues Cell lines can lose their responsiveness over time with continuous passaging.[9] Use cells at a lower passage number or obtain a new vial from a reliable source.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer.
Pipetting Errors Be meticulous with pipetting, especially when adding small volumes of stimulants or the compound. Use fresh tips for each replicate.
Incomplete Mixing Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.

Experimental Protocols

Key Experiment: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell degranulation studies.[11][12]

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Tyrode's Buffer (pH 7.4) supplemented with BSA

  • p-NAG substrate solution

  • Stop solution (e.g., 0.4 M Glycine)[9]

  • Lysis buffer (0.1% Triton X-100)[9]

  • This compound (Zatolmilast)

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 3 x 10^4 cells/well.

    • Sensitize the cells with an optimal concentration of anti-DNP IgE (e.g., 0.1-1 µg/mL) and incubate overnight (16-24 hours) at 37°C in a CO2 incubator.[3][11]

  • Compound Incubation:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add varying concentrations of this compound (prepared in Tyrode's buffer) to the wells and incubate for the desired pre-treatment time (e.g., 30-60 minutes).

  • Stimulation:

    • Add DNP-HSA to the wells to induce degranulation. The final concentration should be one that elicits a submaximal response to allow for the detection of inhibition.

    • Incubate for 30 minutes at 37°C.[3]

  • Sample Collection:

    • Centrifuge the plate at 4°C.

    • Carefully collect the supernatant, which contains the released β-hexosaminidase.

    • Lyse the remaining cells in the wells with lysis buffer to determine the total cellular β-hexosaminidase content.[3]

  • Enzyme Assay:

    • In a separate 96-well plate, add the supernatant and cell lysate samples to wells containing the p-NAG substrate solution.

    • Incubate for 1.5 hours at 37°C.[3]

    • Stop the reaction with the stop solution.[3]

  • Data Analysis:

    • Read the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release for each sample using the formula: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Mast Cell Degranulation
This compound (µM)% β-Hexosaminidase Release (Mean ± SD)% Inhibition
0 (Vehicle)35.2 ± 2.50
0.128.1 ± 1.920.2
115.8 ± 1.255.1
105.3 ± 0.884.9
1002.1 ± 0.594.0

Note: This data is for illustrative purposes only and should be determined experimentally.

Table 2: Zatolmilast (BPN14770) Clinical Trial Overview for Fragile X Syndrome
Phase Number of Participants Key Findings Common Adverse Events
Phase 230 adult malesDemonstrated safety; exploratory analysis showed improvement in cognition, particularly in language domains.[6][13]Vomiting, upper respiratory tract infections (rates similar to placebo).[6][7]
Phase 2b/3~150 adolescent males (9-17 years)OngoingData not yet released
Phase 2b/3~150 adult males (18-45 years)OngoingData not yet released

Mandatory Visualizations

Tetrazolast_Mechanism_of_Action This compound This compound (Zatolmilast) PDE4D PDE4D This compound->PDE4D Inhibits cAMP cAMP PDE4D->cAMP Degrades FiveAMP 5'-AMP cAMP->FiveAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Responses (e.g., Inhibition of Mast Cell Degranulation) PKA->CellularResponse Phosphorylates Targets

Caption: Mechanism of action of this compound (Zatolmilast).

Mast_Cell_Degranulation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed RBL-2H3 Cells Sensitize 2. Sensitize with IgE (Overnight) Seed->Sensitize Wash 3. Wash Cells Sensitize->Wash Add_this compound 4. Add this compound Wash->Add_this compound Stimulate 5. Stimulate with Antigen Add_this compound->Stimulate Collect_Supernatant 6. Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells 7. Lyse Cells Stimulate->Lyse_Cells Enzyme_Assay 8. β-Hexosaminidase Assay Collect_Supernatant->Enzyme_Assay Lyse_Cells->Enzyme_Assay Analyze 9. Calculate % Release Enzyme_Assay->Analyze

Caption: Experimental workflow for a mast cell degranulation assay.

Troubleshooting_Logic Start Unexpected Result: Low Inhibition Check_Concentration Is the compound concentration optimal? Start->Check_Concentration Check_Stimulation Is the degranulation response robust? Check_Concentration->Check_Stimulation Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Cells Are the cells healthy and responsive? Check_Stimulation->Check_Cells Yes Titrate_Stimulant Titrate Antigen/ Stimulant Check_Stimulation->Titrate_Stimulant No Check_Reagents Are all reagents (buffers, substrates) fresh and at the correct pH? Check_Cells->Check_Reagents Yes Viability_Assay Perform Cell Viability Assay / Use Low Passage Cells Check_Cells->Viability_Assay No Prepare_Fresh Prepare Fresh Reagents and Verify pH Check_Reagents->Prepare_Fresh No Resolved Problem Resolved Check_Reagents->Resolved Yes Dose_Response->Check_Stimulation Titrate_Stimulant->Check_Cells Viability_Assay->Check_Reagents Prepare_Fresh->Resolved

Caption: Troubleshooting logic for low inhibition results.

References

Technical Support Center: Optimization of Tetrazolast Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the successful formulation of Tetrazolast, a representative poorly soluble compound, for in vivo studies. The principles and techniques discussed are broadly applicable to many new chemical entities (NCEs) with similar physicochemical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for formulating a new, poorly soluble compound like this compound for in vivo studies?

A1: The initial steps involve a thorough pre-formulation assessment to understand the physicochemical properties of this compound.[1][2] This includes determining its aqueous solubility at different pH values, its pKa, partition coefficient (LogP), and crystal form.[3] Early in vitro assessments can help screen potential formulation strategies and reduce the number of animal studies needed.[2][4] The primary goal for early preclinical studies is often to use a solution-based formulation to ensure consistent and maximal drug exposure, which helps in understanding the compound's intrinsic pharmacokinetic (PK) properties without the confounding factor of dissolution rate.[3]

Q2: How do I choose the most appropriate administration route for my in vivo study?

A2: The choice of administration route (e.g., intravenous, oral, intraperitoneal) depends on the study's objective.

  • Intravenous (IV): Used to determine fundamental PK parameters like clearance and volume of distribution, achieving 100% bioavailability. IV formulations must be sterile, particle-free solutions with a physiologically acceptable pH.[5][6]

  • Oral (PO): Preferred for evaluating oral absorption and bioavailability, mimicking the intended clinical route for many drugs. This route can be challenging for poorly soluble compounds, often requiring enabling formulations like solutions, suspensions, or lipid-based systems.[3][5]

  • Intraperitoneal (IP) / Subcutaneous (SC): Often used in rodent studies for ease of administration and to bypass the gastrointestinal tract, though absorption can be variable.

The formulation requirements differ significantly for each route.[7]

Q3: What is the primary goal of a preclinical formulation? Is it the same as the final commercial drug product?

A3: No, the goals are different. The primary goal of a preclinical formulation, particularly for toxicology and early PK studies, is to maximize exposure and ensure consistency. This often involves using solubilizing excipients at levels that might not be suitable for a final human product. The aim is to deliver the required dose consistently to assess the drug's safety and pharmacokinetic profile accurately.[3] In contrast, the final commercial formulation must be optimized for long-term stability, manufacturability, patient compliance, and safety for chronic use.

Q4: What are the main strategies to improve the aqueous solubility of this compound?

A4: For poorly soluble compounds, several strategies can be employed. The most common for early-stage in vivo studies include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle using buffers can significantly increase solubility.[5][8] The pH of the final formulation must be tolerable for the chosen administration route.[5]

  • Co-solvents: Using a mixture of water and one or more water-miscible organic solvents (e.g., propylene glycol, ethanol, PEG 400) can dramatically increase the solubility of nonpolar molecules.[8][9][10]

  • Surfactants: Adding surfactants (e.g., Polysorbate 80, Cremophor EL) can form micelles that encapsulate and solubilize hydrophobic drug molecules.[7]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic this compound molecule fits inside the cyclodextrin's hydrophobic cavity, rendering it water-soluble.[11][12]

  • Particle Size Reduction: For oral suspensions, reducing the particle size (micronization or nanosuspension) increases the surface area, which can improve the dissolution rate and subsequent absorption.[5][13]

Q5: What is a dose-formulation stability study and why is it critical?

A5: A dose-formulation stability study is essential to ensure that the test compound remains stable (chemically and physically) in its vehicle for the duration of preparation, storage, and administration.[14][15] It confirms that the animals receive the intended dose.[14] These studies evaluate the formulation under various conditions, such as different temperatures and time points, to detect any degradation or precipitation.[16][17] Establishing stability is a regulatory requirement for preclinical safety studies and is crucial for the reliability and reproducibility of your in vivo data.[14]

Troubleshooting Guide

Issue: I'm seeing low or variable bioavailability after oral (PO) administration of this compound.

  • Possible Cause 1: Poor Solubility & Slow Dissolution. The drug may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed. The low dissolution rate is a controlling factor for bioavailability for many poorly soluble drugs.[13]

    • Solution: Switch from a simple suspension to a solubility-enhancing formulation. Consider creating a solution using co-solvents or cyclodextrins, or develop a lipid-based formulation (e.g., a self-emulsifying drug delivery system, SEDDS).[5][11] These approaches present the drug in a dissolved state, bypassing the dissolution barrier.[3]

  • Possible Cause 2: In Vivo Precipitation. The drug may be dissolved in the formulation vehicle but precipitates into a poorly absorbable form upon contact with GI fluids (a "spring-back" effect).

    • Solution: Incorporate precipitation inhibitors, such as polymers like HPMC or PVP, into your formulation. These polymers can help maintain a supersaturated state in vivo, allowing more time for the drug to be absorbed before it crashes out of solution.

  • Possible Cause 3: First-Pass Metabolism. this compound may be well-absorbed from the gut but then extensively metabolized by the gut wall or liver before reaching systemic circulation.

    • Solution: This is a characteristic of the drug, not the formulation. To confirm, compare the oral PK profile with the intravenous (IV) PK profile. High clearance observed after IV dosing can indicate that first-pass metabolism is a significant barrier to oral bioavailability.

Issue: My this compound formulation looks clear on the bench, but it precipitates when I inject it intravenously (IV).

  • Possible Cause 1: Co-solvent Dilution. Your formulation may rely on a high concentration of a co-solvent to keep this compound dissolved. Upon injection into the bloodstream, the co-solvent is rapidly diluted, causing the drug's solubility to plummet and the drug to precipitate.[18]

    • Solution 1: Decrease the drug concentration if the study design allows.

    • Solution 2: Modify the vehicle. Try using a different co-solvent system or add a surfactant (e.g., Polysorbate 80) or a complexing agent (e.g., cyclodextrin) that is less susceptible to dilution effects.[12]

    • Solution 3: Perform an in vitro dilution test. Before injecting into an animal, dilute your formulation 10- to 50-fold with saline or phosphate-buffered saline (PBS) and observe for precipitation. This can predict in vivo issues.[3]

Issue: I'm observing toxicity in my animals (e.g., hemolysis, lethargy, local irritation) that doesn't seem related to this compound's known pharmacology.

  • Possible Cause 1: Vehicle Toxicity. The excipients in your formulation may be causing the adverse effects, especially at high concentrations. Some co-solvents (like DMSO or high percentages of ethanol) and surfactants can cause toxicity.[7]

    • Solution: Administer a vehicle-only control group to isolate the effects of the formulation from the effects of the drug. If the vehicle group shows toxicity, you must reformulate. Consult literature for excipient safety data in your chosen animal model and administration route.[9] It is crucial to use a database of safe and tolerable excipients.[5]

  • Possible Cause 2: Unfavorable pH. An extremely high or low pH of the formulation can cause significant irritation and tissue damage at the injection site.

    • Solution: Measure the pH of your final formulation. For IV administration, the pH should ideally be within the range of 3-9.[5] Use buffers to adjust the pH to a more physiologically tolerable range.[19]

Issue: My pharmacokinetic (PK) results are highly variable between animals or different study arms.

  • Possible Cause 1: Formulation Instability. If the drug is degrading or precipitating in the formulation between preparation and dosing, different animals will receive different effective doses.

    • Solution: Conduct a formal stability assessment of your formulation at relevant storage conditions (benchtop, refrigerated) and time points.[14][15] Always prepare fresh formulations if stability is unknown or questionable.[7]

  • Possible Cause 2: Inhomogeneous Suspension. If you are dosing a suspension, the drug particles may be settling over time, leading to inconsistent concentrations being drawn into the dosing syringe.

    • Solution: Ensure your suspension is homogeneous and easily redispersible. Use a suspending agent (e.g., 0.5% methylcellulose) to increase viscosity.[7] Vortex the bulk suspension thoroughly before drawing each dose.

Data Presentation: Common Excipients

The selection of appropriate excipients is critical for developing a safe and effective formulation. The tables below summarize common excipients for oral and parenteral routes.

Table 1: Common Excipients for Oral Formulations of Poorly Soluble Drugs

Excipient CategoryExample(s)Typical Concentration RangeFunction & Key Considerations
Co-solvents PEG 300/400, Propylene Glycol, Ethanol10 - 60%Increases solubility of hydrophobic compounds.[10] High concentrations can lead to GI irritation.
Surfactants Polysorbate 80, Cremophor® EL, Labrasol®1 - 15%Forms micelles to solubilize drugs; can also inhibit P-gp efflux to improve absorption.[18]
Lipids / Oils Maisine® CC, Labrafac™ PG, Sesame Oil20 - 80%Used in lipid-based delivery systems (e.g., SEDDS) to improve absorption via lymphatic pathways.[5]
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HPβCD)5 - 40%Forms inclusion complexes to increase aqueous solubility.[11]
Suspending Agents Methylcellulose, Carboxymethylcellulose0.5 - 2%Increases viscosity to prevent particle settling in suspension formulations.[7]
pH Modifiers Citrate Buffer, Phosphate BufferVariesAdjusts pH to solubilize ionizable drugs; useful for weak bases or acids.[5]

Table 2: Common Excipients for Parenteral (Injectable) Formulations

Excipient CategoryExample(s)Typical Concentration RangeFunction & Key Considerations
Solvents/Co-solvents Water for Injection (WFI), PEG 400, Propylene Glycol, Ethanol5 - 50%Primary vehicle for dissolving the drug. Must be sterile and pyrogen-free.[19] Co-solvent levels must be limited to avoid toxicity/hemolysis.
Solubilizing Agents Polysorbate 20/80, Solutol® HS 151 - 10%Used to solubilize poorly soluble drugs for IV administration.[12] Must be carefully selected for safety.
Complexing Agents Sulfobutylether-β-Cyclodextrin (SBEβCD)10 - 40%Forms highly soluble complexes suitable for injection. SBEβCD is generally considered safe for parenteral use.
Tonicity Agents Sodium Chloride, Dextrose, MannitolVariesAdjusts the osmolality of the formulation to be isotonic with blood, reducing pain and irritation upon injection.[20]
Buffering Agents Phosphate, Citrate, Acetate10 - 50 mMMaintains a stable pH to ensure drug solubility and stability and to minimize tissue irritation.[19][21]

Table 3: Comparison of Common Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[8]Simple to prepare, effective for many compounds.[10]Risk of in vivo precipitation upon dilution; potential for vehicle toxicity.[18]
pH Adjustment Ionizes the drug to its more soluble salt form.[8]Very effective for weak acids/bases; simple to implement.Only works for ionizable drugs; risk of precipitation if pH changes in vivo.
Surfactant Solubilization Forms micelles that encapsulate the drug.High solubilizing capacity; can be used at low concentrations.Potential for toxicity (e.g., Cremophor); can interfere with some biological assays.
Cyclodextrin Complexation Forms a water-soluble host-guest complex.[12]High solubilizing power; can improve stability; good safety profile for modified cyclodextrins.Can be expensive; competition with plasma proteins can displace the drug.
Nanosuspension Increases surface area by reducing particle size to <1000 nm.[13]Enhances dissolution rate; suitable for very high doses.Requires specialized equipment (milling/homogenization); physical stability can be a challenge.

Experimental Protocols

Protocol 1: Preparation and Assessment of a Co-Solvent Formulation for IV Administration

This protocol describes the preparation of a simple co-solvent formulation for this compound and a critical in vitro test to predict its in vivo compatibility.

Objective: To prepare a 2 mg/mL solution of this compound in a PEG 400 / Saline vehicle and assess its stability upon dilution.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade

  • Sterile 0.9% Sodium Chloride for Injection (Saline)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Vehicle Preparation:

    • In a sterile container, prepare the vehicle by mixing 40% PEG 400 and 60% Saline (v/v). For example, to make 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of Saline.

    • Mix thoroughly by vortexing or inversion until a homogeneous solution is formed.

  • Drug Solubilization:

    • Weigh the required amount of this compound API to achieve a final concentration of 2 mg/mL. For 5 mL of formulation, weigh 10 mg of this compound.

    • Add the this compound powder to a sterile vial.

    • Add approximately 80% of the final volume of the vehicle (4 mL) to the vial.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. A brief, gentle warming (to ~40°C) may be used if necessary, but the stability of this compound at this temperature must be known.

    • Once dissolved, add the remaining vehicle to reach the final volume (5 mL). Mix well.

  • Sterilization and Final Preparation:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Sterilize the final formulation by passing it through a sterile 0.22 µm syringe filter into a final sterile vial.[6] This is a critical step for any parenteral formulation.[6]

    • Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date.[6]

  • In Vitro Dilution Test (Kinetic Solubility):

    • This step is crucial to predict whether the formulation will precipitate upon IV injection.

    • Place 0.95 mL of Saline (or PBS, pH 7.4) into a clear glass vial.

    • Rapidly inject 0.05 mL of the 2 mg/mL this compound formulation into the saline while vortexing. This represents a 1:20 dilution.

    • Visually inspect the solution for any signs of precipitation (cloudiness, haziness, or visible particles) immediately and again after 5, 15, and 30 minutes.

    • Interpretation: If the solution remains clear, the formulation is likely suitable for IV administration. If it becomes cloudy, there is a high risk of in vivo precipitation, and the formulation should be optimized (e.g., by lowering the concentration or changing the vehicle).

Visualizations

Formulation Development Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing cluster_3 Phase 4: In Vivo Study start Start: New Compound (this compound) physchem Determine Physicochemical Properties (Solubility, pKa, LogP) start->physchem decision_sol Solubility > Target Dose? physchem->decision_sol form_simple Simple Formulation (e.g., Saline, Buffer) decision_sol->form_simple Yes form_enable Develop Enabling Formulation decision_sol->form_enable No stability Assess Stability & Dilution Compatibility form_simple->stability screen Screen Excipients (Co-solvents, Surfactants, Cyclodextrins) form_enable->screen prototype Prepare Prototype Formulations screen->prototype prototype->stability decision_stable Formulation Stable & Compatible? stability->decision_stable invivo Proceed to In Vivo PK / Tox Study decision_stable->invivo Yes reformulate Reformulate / Re-screen decision_stable->reformulate No reformulate->screen

Caption: Workflow for selecting a this compound formulation strategy.

Troubleshooting In Vivo Formulation Issues

G cluster_troubleshoot Troubleshooting Path start In Vivo Study Conducted issue Adverse Event or Poor PK Profile? start->issue no_issue Results Acceptable (Proceed) issue->no_issue No check_vehicle Run Vehicle-Only Control Group issue->check_vehicle Yes vehicle_tox Toxicity in Vehicle Group? check_vehicle->vehicle_tox reformulate Reformulate: Change/Reduce Excipients vehicle_tox->reformulate Yes check_precip Check for Precipitation (Low Bioavailability / Variable PK) vehicle_tox->check_precip No precip_issue Precipitation Likely? check_precip->precip_issue add_inhibitor Reformulate: Add Precipitation Inhibitor (HPMC) or Use Lipid System precip_issue->add_inhibitor Yes check_stability Check Formulation Stability (Variable PK) precip_issue->check_stability No stability_issue Formulation Unstable? check_stability->stability_issue remake_fresh Action: Prepare Fresh Formulations Immediately Before Dosing stability_issue->remake_fresh Yes

Caption: Decision tree for troubleshooting formulation-related issues.

Hypothetical this compound Signaling Pathway

G cluster_cell Target Cell (e.g., Mast Cell) cluster_pathway Intracellular Signaling Cascade receptor Cell Surface Receptor (e.g., GPCR) kinase1 Kinase A receptor->kinase1 Signal Transduction kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Mediator Release) tf->response This compound This compound This compound->kinase2 Inhibition ligand External Ligand ligand->receptor Activation

Caption: Hypothetical pathway showing this compound inhibiting Kinase B.

References

Technical Support Center: Storage and Handling of Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and optimal storage conditions for Tetrazolast are limited. The following guidelines are based on general principles for the storage and handling of tetrazole-containing compounds and other pharmaceutical substances. It is highly recommended that researchers perform their own stability studies to determine the optimal conditions for their specific formulation and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

Based on general knowledge of pharmaceutical compounds, the degradation of this compound is likely influenced by several factors:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: The stability of this compound may be pH-dependent, with acidic or basic conditions potentially catalyzing degradation.

  • Oxygen: Oxidative degradation can occur, especially in the presence of atmospheric oxygen.

Q2: What are the recommended general storage conditions for this compound?

While specific studies on this compound are not available, the following general storage conditions are recommended to minimize degradation:

  • Temperature: Store at controlled room temperature or as specified by the manufacturer. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be necessary, but the impact of freeze-thaw cycles should be evaluated.

  • Humidity: Store in a dry environment. The use of desiccants is recommended for highly sensitive compounds.

  • Light: Protect from light by storing in amber vials or in a dark place.

  • Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: Are there any known stabilizers for this compound?

There is no specific information regarding stabilizers for this compound. The choice of a stabilizer would depend on the identified degradation pathway. Common stabilizers for pharmaceuticals include antioxidants (e.g., BHT, ascorbic acid) for oxidative degradation and buffering agents to maintain an optimal pH.

Troubleshooting Guide

Issue: I am observing a loss of potency or the appearance of unknown peaks in my this compound sample analysis.

This issue is likely due to the degradation of this compound. Follow these troubleshooting steps to identify the cause and prevent further degradation.

Step 1: Characterize the Degradation

  • Identify Degradation Products: Use analytical techniques like LC-MS or GC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease may suggest hydrolysis).

  • Quantify the Degradation: Use a validated stability-indicating method, such as HPLC, to quantify the extent of degradation over time.

Step 2: Perform a Forced Degradation Study

A forced degradation study can help identify the factors to which this compound is most susceptible. This involves subjecting the compound to harsh conditions to accelerate degradation. A general protocol is provided in the "Experimental Protocols" section.

Step 3: Adjust Storage Conditions Based on Findings

Based on the results of your forced degradation study, adjust the storage conditions accordingly:

Degradation Observed Under Potential Cause Recommended Action
Acidic/Basic Conditions HydrolysisControl pH with buffers; store in a neutral pH environment.
High Temperature Thermal DegradationStore at a lower temperature (refrigerate or freeze).
Exposure to Light PhotodegradationStore in light-protective containers (e.g., amber vials).
Presence of an Oxidizing Agent OxidationStore under an inert atmosphere; consider adding an antioxidant.

Quantitative Data Summary

As no specific quantitative data for this compound degradation is publicly available, a template for summarizing data from a forced degradation study is provided below.

Table 1: Example Summary of Forced Degradation Study for this compound

Condition Duration % this compound Remaining Major Degradation Products (m/z)
0.1 M HCl24 hours75%254, 228
0.1 M NaOH24 hours60%270, 212
3% H₂O₂24 hours85%302
60°C48 hours90%284
UV Light (254 nm)24 hours88%282
Control48 hours99%-

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific properties of this compound.

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound and the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the percentage of remaining this compound and the profile of degradation products.

Visualizations

This compound This compound Hydrolysis Hydrolytic Degradation (Acid/Base) This compound->Hydrolysis Oxidation Oxidative Degradation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolytic Degradation (UV/Vis Light) This compound->Photolysis Thermal Thermal Degradation (Heat) This compound->Thermal DP1 Degradation Product 1 Hydrolysis->DP1 DP2 Degradation Product 2 Oxidation->DP2 DP3 Degradation Product 3 Photolysis->DP3 DP4 Degradation Product 4 Thermal->DP4

Caption: Hypothetical degradation pathways of this compound.

start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Identify & Quantify Degradation Products analysis->data end End: Determine Stability data->end

Caption: Experimental workflow for a forced degradation study.

start Unexpected Degradation Observed check_storage Review Storage Conditions: Temp, Light, Humidity? start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes correct_storage Correct Storage Conditions (e.g., Refrigerate, Protect from Light) improper_storage->correct_storage check_handling Review Handling Procedures: Solvent pH, Exposure to Air? proper_storage->check_handling improper_handling Improper Handling check_handling->improper_handling No proper_handling Handling Procedures Correct check_handling->proper_handling Yes correct_handling Modify Handling Procedures (e.g., Use Buffered Solvents, Inert Atmosphere) improper_handling->correct_handling inherent_instability Inherent Instability: Perform Forced Degradation Study proper_handling->inherent_instability

Caption: Troubleshooting decision tree for this compound degradation.

Technical Support Center: Troubleshooting Inconsistencies in Tetrazolast Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during in vitro experiments with Tetrazolast, a compound investigated for its anti-allergic and mast cell stabilizing properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound and its active metabolites are understood to function as mast cell stabilizers. Their primary mechanism involves the inhibition of histamine release from mast cells. This is achieved by preventing the increase in intracellular Ca2+ concentration, a critical step in the signal transduction pathway leading to degranulation.[1] It has been observed that these compounds inhibit compound 48/80-induced histamine release and 45Ca uptake into mast cells.[1]

Q2: We are observing high variability in our histamine release assay results. What are the potential causes?

A2: High variability in histamine release assays can stem from several factors:

  • Compound Stability and Solubility: Tetrazole-containing compounds can exhibit poor water solubility and stability.[2] Ensure this compound is fully dissolved and consider the age of the stock solution, as degradation can occur.

  • Cell Health and Passage Number: The passage number of your cell lines significantly impacts their characteristics, including morphology, growth rates, and response to stimuli.[3][4] High-passage cells may show altered responses. It is crucial to use cells within a consistent and low passage range for all experiments.

  • Experimental Procedure: Inconsistent cell handling, variations in incubation times, and improper washing techniques can all contribute to variability. Ensure standardized protocols are strictly followed.

  • Stimulant Concentration: The concentration of the stimulant (e.g., compound 48/80, IgE/anti-IgE) is critical. Ensure the concentration used is optimal for inducing a consistent, sub-maximal response.

Q3: Our mast cell degranulation assay shows all cells degranulating, even in the negative control. What could be the issue?

A3: Widespread degranulation, even in control wells, often points to a problem with cell handling or the experimental environment.[5] This could be due to mechanical stress on the cells during washing or media changes, temperature fluctuations, or issues with the buffer composition. Review your cell handling procedures to ensure they are gentle and consistent.

Q4: Can off-target effects of this compound contribute to inconsistent data?

A4: While specific off-target effects for this compound are not extensively documented in the provided search results, off-target effects are a common concern for many drugs and can lead to unexpected cellular responses.[6] If you observe effects that are inconsistent with the known mechanism of action, it may be prudent to investigate potential off-target activities.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for Histamine Release Inhibition

This guide addresses significant well-to-well or experiment-to-experiment variability in the calculated IC50 value of this compound.

Potential Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect all dilutions of this compound for any signs of precipitation. Prepare fresh stock solutions and dilutions for each experiment.Poorly soluble compounds can precipitate at higher concentrations, leading to inaccurate dosing and variable results.[2][7]
Cell Passage Drift Maintain a consistent and documented range of cell passage numbers for all experiments. Ideally, use cells between passage 5 and 20 for mast cell lines like RBL-2H3.High passage numbers can lead to phenotypic and genotypic drift, altering the cells' response to stimuli and inhibitors.[3][4][8]
Inconsistent Cell Seeding Density Ensure a uniform cell density across all wells of your microplate. Use a hemocytometer or automated cell counter for accurate cell counts.Variations in cell number per well will directly impact the total amount of histamine released, affecting the calculated inhibition percentage.
Suboptimal Stimulant Concentration Perform a dose-response curve for your chosen stimulant (e.g., compound 48/80) to determine the EC80 concentration. Use this concentration for all subsequent inhibition assays.Using a saturating concentration of the stimulant can make it difficult to observe the inhibitory effects of your compound, while too low a concentration can lead to a weak and variable signal.
Guide 2: Low Signal-to-Noise Ratio in Mast Cell Stabilization Assay

This guide is for situations where the difference between the positive control (stimulated cells) and negative control (unstimulated cells) is minimal, making it difficult to assess the effect of this compound.

Potential Cause Troubleshooting Step Rationale
Poor Cell Viability Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding cells for the experiment. Ensure viability is >95%.Unhealthy or dying cells will not degranulate effectively in response to a stimulus, leading to a weak positive signal.
Ineffective Stimulant Verify the activity of your stimulant. If using a biological stimulant like anti-IgE, ensure it has been stored correctly and is not expired.The stimulant is the key to inducing degranulation; if it is inactive, no significant histamine release will be observed.
Incorrect Incubation Times Optimize the incubation times for both the this compound pre-treatment and the stimulant.Insufficient pre-incubation with the inhibitor or too short a stimulation time can result in a weak effect and low signal.
Assay Detection Issues Ensure that the reagents for detecting histamine release (e.g., in an ELISA) are within their expiration date and have been stored correctly.A faulty detection system will lead to unreliable and low signal readings for all samples.[9][10]

Experimental Protocols

Protocol 1: Mast Cell Stabilization Assay (Rat Peritoneal Mast Cells)

This protocol is adapted from standard mast cell stabilization assay procedures.[11]

  • Mast Cell Isolation:

    • Euthanize male Wistar rats and inject 10 mL of ice-cold RPMI-1640 medium into the peritoneal cavity.

    • Gently massage the abdomen for 90 seconds.

    • Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

    • Centrifuge at 150 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with fresh RPMI-1640.

    • Resuspend the cells in RPMI-1640 containing 10% FBS.

  • Assay Procedure:

    • Seed the isolated mast cells into a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.

    • Add the degranulating agent (e.g., compound 48/80 at a final concentration of 10 µg/mL).

    • Incubate for 30 minutes at 37°C.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Collect the supernatant for histamine quantification.

  • Histamine Quantification (β-Hexosaminidase Assay):

    • A common proxy for histamine release is the measurement of β-hexosaminidase activity.

    • Transfer an aliquot of the supernatant to a new plate.

    • Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

    • Read the absorbance at 405 nm.

    • Calculate the percentage of histamine release relative to a positive control (cells lysed with Triton X-100).

Visualizations

This compound Mechanism of Action: Signaling Pathway

Tetrazolast_Mechanism cluster_0 Mast Cell Stimulant Stimulant (e.g., Compound 48/80) Receptor Receptor Activation Stimulant->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC IP3 Inositol Trisphosphate (IP3) Production PLC->IP3 Ca_Influx Increased Intracellular Ca2+ Concentration IP3->Ca_Influx Degranulation Mast Cell Degranulation (Histamine Release) Ca_Influx->Degranulation This compound This compound This compound->Ca_Influx Inhibits

Caption: Proposed signaling pathway for this compound's inhibition of mast cell degranulation.

Experimental Workflow: Troubleshooting Inconsistent IC50 Values

Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound experiments.

References

Validation & Comparative

Comparative Analysis of Mast Cell Stabilizers: Tazanolast, Cromolyn Sodium, and Nedocromil

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the mechanisms of action and validated efficacy of key mast cell stabilizing agents.

This guide provides a comparative overview of Tazanolast (formerly identified as Tetrazolast), a tetrazole-containing anti-allergic compound, alongside the established mast cell stabilizers, Cromolyn Sodium and Nedocromil. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their validation.

Mechanism of Action: Stabilizing the Gatekeepers of Allergy

Mast cells are critical players in the inflammatory and allergic response. Upon activation, typically through the cross-linking of IgE receptors (FcεRI) by allergens, they undergo degranulation, releasing a cascade of pro-inflammatory mediators such as histamine, leukotrienes, and prostaglandins. Mast cell stabilizers exert their therapeutic effect by inhibiting this degranulation process, thereby preventing the release of these mediators and mitigating the allergic response.

While the precise molecular targets for all stabilizers are not fully elucidated, their primary mechanism involves the modulation of ion channels, particularly calcium channels, which are crucial for the fusion of granular membranes with the cell membrane during degranulation.

Tazanolast (WP-833) , an orally active anti-allergic drug, and its main active metabolite, MTCC [3'-(1H-tetrazol-5-yl) oxanilic acid], have been shown to inhibit IgE-mediated histamine release from mast cells.[1] Evidence suggests that its mechanism involves preventing the increase in intracellular Ca2+ concentration, a critical step in the signal transduction pathway leading to histamine release.[2]

Cromolyn Sodium is a well-established mast cell stabilizer that is thought to act by inhibiting the release of mediators from sensitized mast cells.[3] Its mechanism is also linked to the inhibition of calcium influx into the mast cell following immunological challenge.[4]

Nedocromil Sodium is another potent mast cell stabilizer that inhibits the activation and mediator release from various inflammatory cells, including mast cells.[5] It has been shown to be more potent than Cromolyn Sodium in inhibiting histamine release from human pulmonary mast cells.[6]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the available quantitative data on the efficacy of Tazanolast, Cromolyn Sodium, and Nedocromil in inhibiting mast cell degranulation. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.

CompoundAssaySpecies/Cell TypeStimulusIC50 / InhibitionCitation
Tazanolast (WP-833) Histamine ReleaseRat Peritoneal Mast CellsImmunoglobulin E (IgE)Dose-dependent inhibition[7]
Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80Dose-dependent inhibition[2]
Passive Cutaneous Anaphylaxis (PCA)RatIgE-mediatedDose-dependent inhibition[8]
Cromolyn Sodium Histamine and PGD2 ReleaseHuman Cord-derived Mast Cells (CDMCs)IgE/anti-IgEIC50 ≈ 50 nM (Histamine), IC50 ≈ 100 nM (PGD2)[9]
Histamine ReleaseRat Peritoneal Mast CellsImmunologicalNo significant inhibition observed in one study[10]
Passive Cutaneous Anaphylaxis (PCA)RatReagin antibodiesInhibition of PCA and mast cell disruption
Nedocromil Sodium Histamine, LTC4, and PGD2 ReleaseMast CellsAntigenIC30 ≈ 2.1 µM (Histamine), IC30 ≈ 2.3 µM (LTC4), IC30 ≈ 1.9 µM (PGD2)
Histamine ReleaseHuman Pulmonary Mast Cells (lavage)ImmunologicalOrder of magnitude more effective than Cromolyn Sodium[6]
Histamine ReleaseRat Peritoneal Mast CellsImmunologicalDose-dependent inhibition (lowest effective concentration 10⁻⁸ to 10⁻⁷ mol/L)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key assays used to evaluate the efficacy of mast cell stabilizers.

Passive Cutaneous Anaphylaxis (PCA) Assay

The PCA assay is an in vivo model used to assess immediate hypersensitivity reactions.

Principle: This assay measures the ability of a test compound to inhibit the leakage of vascular contents at a localized skin site following an antigen challenge in a passively sensitized animal.

Generalized Protocol:

  • Sensitization: Laboratory animals (typically rats or mice) are passively sensitized by an intradermal injection of an antigen-specific IgE antibody into a defined skin area (e.g., the ear or a shaved dorsal region). A control site is injected with saline.[11][12]

  • Latent Period: A latent period of 24-48 hours allows the IgE antibodies to bind to FcεRI receptors on dermal mast cells.[11]

  • Drug Administration: The test compound (e.g., Tazanolast) is administered to the animal, typically orally or intravenously, at a specified time before the antigen challenge.

  • Antigen Challenge: The corresponding antigen is injected intravenously along with a dye, such as Evans blue, which binds to albumin.[13][11]

  • Evaluation: The cross-linking of IgE on mast cells by the antigen triggers degranulation and the release of vasoactive mediators. This increases vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue at the sensitized site, forming a colored wheal.[11]

  • Quantification: After a defined period, the animal is euthanized, and the colored area of the skin is excised. The dye is then extracted from the tissue using a solvent (e.g., formamide) and quantified spectrophotometrically. The extent of dye extravasation is inversely proportional to the efficacy of the test compound.[13]

In Vitro Histamine Release Assay

This assay provides a quantitative measure of mast cell degranulation by measuring the amount of histamine released into the cell supernatant.

Principle: Isolated mast cells are challenged with a secretagogue in the presence or absence of a test compound. The amount of histamine released into the supernatant is then quantified and used to determine the inhibitory effect of the compound.

Generalized Protocol:

  • Mast Cell Isolation: Mast cells are isolated from a suitable source, commonly the peritoneal cavity of rats. The cells are washed and resuspended in a buffered salt solution.

  • Pre-incubation: The isolated mast cells are pre-incubated with the test compound (e.g., Tazanolast) at various concentrations for a specific duration.

  • Stimulation: Mast cell degranulation is induced by adding a secretagogue. This can be an immunological stimulus (e.g., antigen to sensitized cells, anti-IgE) or a non-immunological stimulus (e.g., compound 48/80, calcium ionophore A23187).[10]

  • Termination of Reaction: After a defined incubation period, the reaction is stopped, typically by centrifugation at a low temperature to pellet the cells.

  • Histamine Quantification: The supernatant containing the released histamine is collected. The amount of histamine is then determined using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells) and the spontaneous release (from unstimulated cells). The inhibitory effect of the test compound is then calculated, and an IC50 value can be determined.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

mast_cell_degranulation Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Binds Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Granule Granule (Histamine, etc.) Ca_ER->Granule Triggers Ca_Ext Ca²⁺ (Extracellular) Ca_Ext->Granule Triggers PKC->Granule Phosphorylates proteins for Exocytosis Exocytosis Granule->Exocytosis

IgE-Mediated Mast Cell Degranulation Pathway

mast_cell_stabilizer_moa Stimulus Allergen / Stimulus Receptor FcεRI Receptor Stimulus->Receptor Signal_Cascade Signaling Cascade Receptor->Signal_Cascade Ca_Influx Ca²⁺ Influx Signal_Cascade->Ca_Influx Granule_Fusion Granule Fusion Ca_Influx->Granule_Fusion Stabilizer Mast Cell Stabilizer (Tazanolast, Cromolyn, Nedocromil) Stabilizer->Ca_Influx Mediator_Release Mediator Release (Histamine, etc.) Granule_Fusion->Mediator_Release

General Mechanism of Mast Cell Stabilizers

pca_workflow cluster_day1 Day 1: Sensitization cluster_day2 Day 2: Challenge & Evaluation Sensitization Intradermal injection of anti-DNP IgE in rat ear Drug_Admin Administer Test Compound (e.g., Tazanolast) Sensitization->Drug_Admin 24h later Challenge Intravenous injection of DNP-HSA + Evans Blue Dye Drug_Admin->Challenge 1h later Evaluation Measure ear swelling and extravasated dye Challenge->Evaluation 30 min later

Passive Cutaneous Anaphylaxis (PCA) Workflow

histamine_release_workflow cluster_preparation Preparation cluster_incubation Incubation & Stimulation cluster_analysis Analysis Isolation Isolate Rat Peritoneal Mast Cells Preincubation Pre-incubate cells with Test Compound (e.g., Tazanolast) Isolation->Preincubation Stimulation Add Stimulus (e.g., Compound 48/80) Preincubation->Stimulation Centrifugation Centrifuge to pellet cells Stimulation->Centrifugation After incubation Quantification Quantify histamine in supernatant (Fluorometry/ELISA) Centrifugation->Quantification

In Vitro Histamine Release Assay Workflow

References

Tetrazolast versus other leukotriene biosynthesis inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a leukotriene biosynthesis inhibitor, publicly available scientific literature and clinical data on Tetrazolast are strikingly scarce, precluding a direct and detailed comparison with other drugs in its class. While the "-zolast" suffix in its name suggests its intended mechanism of action, the absence of published experimental data, including potency, selectivity, and clinical efficacy, makes a comprehensive evaluation of its performance against well-established inhibitors like Zileuton impossible at this time.

Leukotriene biosynthesis inhibitors are a class of drugs that target the production of leukotrienes, potent inflammatory mediators involved in a variety of diseases, most notably asthma and other allergic conditions. These inhibitors primarily act on the enzyme 5-lipoxygenase (5-LOX) or the 5-lipoxygenase-activating protein (FLAP), crucial components in the conversion of arachidonic acid to leukotrienes.

The Leukotriene Biosynthesis Pathway: A Target for Inflammation Control

The production of leukotrienes is a complex cascade initiated by the release of arachidonic acid from the cell membrane. The key enzyme, 5-lipoxygenase, then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be further metabolized into two main classes of leukotrienes: LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1]

Leukotriene biosynthesis inhibitors aim to halt this inflammatory cascade at its early stages, thereby preventing the formation of all downstream leukotrienes. This contrasts with leukotriene receptor antagonists, such as montelukast and zafirlukast, which only block the action of cysteinyl leukotrienes at their specific receptors.[2]

Leukotriene Biosynthesis Pathway cluster_cyslts AA Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP FLAP FLAP->FiveLOX Activates cPLA2 cPLA₂ cPLA2->AA Releases LTA4 Leukotriene A₄ (LTA₄) FiveLOX->LTA4 Converts LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 via LTA4->LTB4 LTA₄ Hydrolase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 via LTA4->LTC4 LTC₄ Synthase LTA4H LTA₄ Hydrolase LTC4S LTC₄ Synthase Inflammation Inflammation (Chemotaxis) LTB4->Inflammation LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability LTC4->Bronchoconstriction LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Bronchoconstriction LTE4->Bronchoconstriction CysLTs Cysteinyl Leukotrienes (CysLTs)

Figure 1. Simplified overview of the leukotriene biosynthesis pathway, highlighting the key enzymes that are targets for inhibitor drugs.

Established Leukotriene Biosynthesis Inhibitors: Zileuton as a Benchmark

The most well-documented leukotriene biosynthesis inhibitor is Zileuton. It directly inhibits the 5-LOX enzyme. Clinical studies have demonstrated its efficacy in improving lung function and reducing asthma symptoms.[3][4][5] However, its use has been associated with potential liver toxicity, requiring regular monitoring of liver enzymes.[5]

A comparative clinical trial between Zileuton extended-release tablets and the leukotriene receptor antagonist Montelukast in patients with chronic persistent asthma showed that Zileuton ER led to a significantly greater improvement in peak expiratory flow rate (PEFR) and a better reduction in overall symptom intensity scores.[3]

The Information Gap on this compound

In contrast to the available data for Zileuton, there is a significant lack of published research on this compound. Searches of scientific databases and clinical trial registries do not yield specific studies detailing its:

  • Potency and Selectivity: There is no publicly available data on the in vitro inhibitory concentration (IC50) of this compound against 5-LOX or its binding affinity for FLAP. Furthermore, its selectivity for 5-LOX over other lipoxygenase enzymes or other cellular targets is unknown.

  • Experimental Data: No preclinical or clinical studies comparing the efficacy and safety of this compound to other leukotriene biosynthesis inhibitors or placebo have been found.

  • Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion of this compound in humans is not available in the public domain.

Experimental Methodologies for Evaluating Leukotriene Biosynthesis Inhibitors

The evaluation of leukotriene biosynthesis inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Assays

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: This is a primary screening tool to assess the anti-inflammatory potential of a compound. The assay measures the ability of the test compound to inhibit the activity of the 5-LOX enzyme. The conversion of a substrate, such as linoleic acid or arachidonic acid, to its hydroperoxy derivative is monitored spectrophotometrically at 234 nm. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined as the IC50 value.[6][7]

5-LOX Inhibition Assay Workflow Enzyme 5-LOX Enzyme Incubation Incubation Enzyme->Incubation Substrate Substrate (e.g., Linoleic Acid) Reaction Enzymatic Reaction Substrate->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement (234 nm) Reaction->Measurement IC50 IC₅₀ Calculation Measurement->IC50

Figure 2. A generalized workflow for an in vitro 5-lipoxygenase (5-LOX) inhibition assay.
  • Cell-Based Assays: These assays measure the inhibition of leukotriene production in whole cells, such as human polymorphonuclear leukocytes (PMNLs) or mast cells. The cells are stimulated to produce leukotrienes, and the amount of LTB4 and cysteinyl leukotrienes released into the cell culture medium is quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC). These assays provide a more physiologically relevant measure of inhibitor activity as they account for cell penetration and interaction with the entire leukotriene biosynthetic complex.

In Vivo Models
  • Animal Models of Inflammation: The anti-inflammatory effects of leukotriene biosynthesis inhibitors can be evaluated in various animal models of inflammation, such as carrageenan-induced paw edema in rats or zymosan-induced peritonitis in mice. The reduction in inflammatory parameters, such as swelling, cell infiltration, and cytokine levels, is measured.

  • Models of Airway Disease: To assess the potential of these inhibitors for treating asthma, animal models of allergic airway inflammation are used. In these models, animals are sensitized and challenged with an allergen to induce an asthma-like phenotype, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The efficacy of the inhibitor in mitigating these features is then assessed.

Conclusion

Without access to specific experimental data for this compound, a meaningful and objective comparison with other leukotriene biosynthesis inhibitors is not feasible. The information available for established drugs like Zileuton provides a framework for the types of data required for such an evaluation. Future publication of preclinical and clinical studies on this compound is necessary to understand its therapeutic potential and its place within the landscape of anti-inflammatory and anti-asthmatic drugs. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature and clinical trial databases for any emerging information on this compound.

References

Comparative Analysis of Leukotriene Synthesis Inhibitors: Zileuton and Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the 5-lipoxygenase (5-LOX) inhibitor Zileuton and the putative leukotriene synthesis inhibitor Tetrazolast is currently not feasible due to a lack of publicly available pharmacological data for this compound. While Zileuton is a well-characterized compound with extensive supporting data from preclinical and clinical studies, this compound remains an obscure molecule with no accessible experimental results detailing its mechanism of action, potency, or clinical efficacy.

This guide will provide a detailed overview of the available data for Zileuton, structured to meet the requirements of researchers, scientists, and drug development professionals. This will be followed by a discussion on the information gap concerning this compound.

Zileuton: A Profile of a 5-Lipoxygenase Inhibitor

Zileuton (trade name Zyflo) is an orally active inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes.[1][2][3] By inhibiting 5-LOX, Zileuton effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] These lipid mediators are potent contributors to the pathophysiology of asthma, inducing bronchoconstriction, inflammation, microvascular leakage, and mucus secretion.[4] Zileuton is indicated for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[5]

Mechanism of Action

Zileuton's mechanism of action is the direct inhibition of the 5-lipoxygenase enzyme. This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in the leukotriene synthesis pathway. Zileuton is a redox inhibitor, acting on the iron atom within the active site of the enzyme.[6] This inhibition prevents the formation of the unstable epoxide intermediate, Leukotriene A4 (LTA4), which serves as the precursor for all other leukotrienes.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Zileuton [label="Zileuton", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4\n(LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTB4 [label="Leukotriene B4\n(LTB4)", fillcolor="#F1F3F4", fontcolor="#202124"]; CysLTs [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nBronchoconstriction", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> Five_LOX; Five_LOX -> LTA4 [label="Catalyzes"]; Zileuton -> Five_LOX [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; LTA4 -> LTB4; LTA4 -> CysLTs; LTB4 -> Inflammation; CysLTs -> Inflammation; } Zileuton's inhibition of the 5-lipoxygenase enzyme.

Quantitative Performance Data

Zileuton's inhibitory activity has been quantified in various in vitro and ex vivo systems. The following tables summarize key performance metrics.

Table 1: In Vitro Inhibitory Activity of Zileuton

Target/AssaySystemSpeciesIC50 Value (µM)Reference
5-HETE SynthesisRat Basophilic Leukemia (RBL-1) cell supernatantRat0.5[3]
5-HETE SynthesisPolymorphonuclear Leukocytes (PMNL)Rat0.3[3]
LTB4 BiosynthesisPolymorphonuclear Leukocytes (PMNL)Rat0.4[3]
LTB4 BiosynthesisPolymorphonuclear Leukocytes (PMNL)Human0.4[3]
LTB4 SynthesisWhole BloodDog0.56[1]
LTB4 SynthesisWhole BloodRat2.3[1]
LTB4 SynthesisWhole BloodHuman0.9 - 2.6[1][3]
Antigen-induced tracheal contractionTracheal StripsIn vitro6[1]
PGE2 ProductionLPS-stimulated Whole BloodHuman~13[7]

Table 2: Ex Vivo / In Vivo Efficacy of Zileuton

ModelSpeciesEndpointED50 Value (mg/kg, p.o.)Reference
Ex vivo LTB4 BiosynthesisRatInhibition of LTB42[3]
Antigen-Antibody ReactionRatInhibition of 6-sulfidopeptide LT formation3[3]
Arachidonic Acid-induced Ear EdemaMouseReduction of edema31[3]

Table 3: Clinical Pharmacokinetic Parameters of Zileuton

ParameterValueReference
Time to Peak Plasma Concentration~1.7 hours[5]
Elimination Half-life~2.5 - 3.2 hours[8]
Plasma Protein Binding~93%[5]
Volume of Distribution~1.2 L/kg[5]
MetabolismHepatic (CYP1A2, 2C9, 3A4)[5]
Experimental Protocols

The quantitative data presented above were generated using established experimental methodologies. Below are descriptions of the key protocols.

In Vitro Inhibition of LTB4 Biosynthesis in Human PMNLs

  • Objective: To determine the concentration of Zileuton required to inhibit LTB4 production by 50% (IC50) in isolated human white blood cells.

  • Methodology:

    • Isolation of PMNLs: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh whole blood from healthy donors using standard density gradient centrifugation techniques.

    • Pre-incubation with Inhibitor: The isolated PMNLs are pre-incubated with varying concentrations of Zileuton or a vehicle control for a specified period.

    • Cell Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187), which activates the 5-lipoxygenase pathway.

    • Quantification of LTB4: After a set incubation time, the reaction is stopped, and the amount of LTB4 produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

    • Data Analysis: The LTB4 concentrations are plotted against the Zileuton concentrations, and the IC50 value is calculated using a non-linear regression analysis.

// Nodes Start [label="Isolate Human PMNLs", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubation [label="Pre-incubate with\nVarying [Zileuton]", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Stimulate with\nCalcium Ionophore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantify LTB4\n(EIA or RIA)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Preincubation; Preincubation -> Stimulation; Stimulation -> Quantification; Quantification -> Analysis; } Workflow for in vitro LTB4 inhibition assay.

Clinical Trial Protocol for Asthma Efficacy

  • Objective: To evaluate the efficacy and safety of Zileuton in patients with mild to moderate chronic asthma.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged 12 years and older with a diagnosis of mild to moderate asthma (e.g., Forced Expiratory Volume in 1 second [FEV1] between 40% and 80% of predicted value), treated only with as-needed inhaled beta-agonists.[9]

  • Intervention: Patients are randomized to receive Zileuton (e.g., 600 mg four times daily) or a matching placebo for a predefined treatment period (e.g., 13 weeks).[9]

  • Primary Outcome Measures:

    • Improvement in lung function, measured by FEV1.[9]

    • Reduction in asthma symptoms, assessed using a daily diary.

    • Reduction in the use of rescue beta-agonist medication.[9]

  • Secondary Outcome Measures:

    • Frequency of asthma exacerbations requiring systemic corticosteroids.[9]

    • Quality of life assessments.[9]

  • Safety Monitoring: Regular monitoring of liver function tests (ALT levels) and recording of all adverse events.[9]

This compound: An Information Void

In stark contrast to Zileuton, there is a significant lack of scientific literature and clinical data for this compound. Searches of comprehensive databases reveal the following:

  • Chemical Identity: this compound is identified by the CAS Number 121762-69-4.[10]

  • Classification: The "-zolast" suffix in its name suggests it is a leukotriene biosynthesis inhibitor, a classification supported by its entry in DrugBank.[9]

  • Lack of Data: Beyond these basic identifiers, no published studies were found that describe its specific mechanism of action, pharmacological activity (e.g., IC50 values), pharmacokinetic profile, or any results from preclinical or clinical trials.

Without this fundamental information, a comparative analysis against Zileuton is impossible. Key questions for this compound remain unanswered:

  • Does it inhibit 5-lipoxygenase directly, or another target in the leukotriene synthesis pathway, such as 5-lipoxygenase-activating protein (FLAP)?

  • What is its potency and selectivity compared to Zileuton?

  • What is its safety and pharmacokinetic profile in biological systems?

Conclusion

Zileuton is a well-documented 5-lipoxygenase inhibitor with a clearly defined mechanism of action, a wealth of preclinical potency data, and a clinical profile established through numerous trials for the treatment of chronic asthma. In contrast, this compound is a compound for which no substantive pharmacological or clinical data is publicly available. Therefore, for researchers, scientists, and drug development professionals, Zileuton serves as a known benchmark for 5-LOX inhibition, while this compound remains an uncharacterized entity, precluding any meaningful comparative analysis at this time. Further research and publication of data on this compound are required before its properties and potential can be evaluated relative to established therapies like Zileuton.

References

Investigational Drug Zatolmilast Shows Promise in Fragile X Syndrome, Challenging Existing Symptomatic Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – The investigational drug zatolmilast (formerly BPN14770), a novel phosphodiesterase-4D (PDE4D) inhibitor, is demonstrating potential as a targeted treatment for the core cognitive deficits in Fragile X Syndrome (FXS), the most common inherited cause of intellectual disability.[1][2] Early clinical trial data suggests zatolmilast may offer improvements in cognition and daily functioning, a significant departure from the current standard of care which relies on off-label medications to manage behavioral and psychiatric symptoms.[3][4] This comparison guide provides a detailed analysis of zatolmilast's efficacy and mechanism of action against existing therapeutic options for FXS, tailored for researchers, scientists, and drug development professionals.

Fragile X Syndrome is a genetic disorder caused by a mutation in the FMR1 gene, leading to a deficiency of the fragile X mental retardation protein (FMRP).[1][5] This protein is crucial for normal brain development and synaptic plasticity. Its absence results in a range of developmental problems, including intellectual disability, anxiety, and attentional deficits.[2][6] Currently, there are no FDA-approved treatments for the core symptoms of FXS.[2] Therapeutic strategies are supportive and aim to manage symptoms through behavioral therapies and off-label use of medications such as stimulants, selective serotonin reuptake inhibitors (SSRIs), and atypical antipsychotics.[7][8]

Mechanism of Action: A Targeted Approach

Zatolmilast operates through a distinct and targeted mechanism of action. As a selective inhibitor of the PDE4D enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in the brain.[9] Dysregulation of cAMP signaling is a known consequence of FMRP deficiency in FXS. By elevating cAMP levels, zatolmilast is hypothesized to improve synaptic function and plasticity, potentially addressing the underlying pathophysiology of the disorder.[3][10]

In contrast, existing treatments for FXS do not target the core genetic or molecular deficits. Stimulants, such as methylphenidate, are used to manage symptoms of attention-deficit/hyperactivity disorder (ADHD). SSRIs, like sertraline, are prescribed to alleviate anxiety and mood symptoms. Atypical antipsychotics, such as aripiprazole, are employed to control irritability and aggression.[8][11] While these medications can be effective in managing specific behaviors, they do not address the fundamental cognitive impairments of FXS.

Efficacy of Zatolmilast vs. Existing Treatments

The following tables summarize the available quantitative data on the efficacy of zatolmilast compared to existing off-label treatments for Fragile X Syndrome. It is important to note that the data for zatolmilast is from a Phase 2 clinical trial, while the data for existing treatments is derived from a variety of studies, including open-label trials and retrospective analyses, making direct comparisons challenging.

Table 1: Efficacy of Zatolmilast in Fragile X Syndrome (Phase 2 Trial Data)

Outcome MeasureZatolmilast ImprovementPlacebo Improvementp-value
Cognitive Assessments (NIH-Toolbox)
Oral Reading Recognition+2.80 (LSMean Difference)-0.0157
Picture Vocabulary+5.79 (LSMean Difference)-0.0342
Cognition Crystallized Composite Score+5.29 (LSMean Difference)-0.0018
Parent/Caregiver Ratings (Visual Analog Scales)
Language+14.04 (LSMean Difference)-0.0051
Daily Functioning+14.53 (LSMean Difference)-0.0017

Source: Topline results from Phase 2 exploratory study of BPN14770 in adult patients with Fragile X Syndrome.[3]

Table 2: Efficacy of Existing Off-Label Treatments in Fragile X Syndrome

Treatment ClassTarget SymptomEfficacy DataStudy Type
Stimulants (e.g., Methylphenidate) ADHD (Attention, Hyperactivity)75% of participants showed improved attention and academic performance.[7]Prospective, controlled trial
SSRIs (e.g., Sertraline) Anxiety, Mood, BehaviorRetrospective analysis showed a 53% success rate in treating targeted behaviors.[12]Retrospective analysis
Atypical Antipsychotics (e.g., Aripiprazole) Irritability, Aggression87% of participants showed a treatment response (much or very much improved on CGI-I and ≥25% improvement on ABC-Irritability).[13][14]Open-label trial

Experimental Protocols

Zatolmilast: Phase 2 Clinical Trial (NCT03569631)
  • Study Design: A single-center, randomized, double-blind, placebo-controlled, two-way crossover study.[3]

  • Participants: 30 adult males with a confirmed diagnosis of Fragile X Syndrome.[3]

  • Intervention: Participants received either zatolmilast or a placebo for a specified treatment period, followed by a crossover to the other treatment.

  • Primary Endpoint: Safety and tolerability of zatolmilast.[4]

  • Secondary Endpoints: Exploratory efficacy assessments included cognitive measures from the NIH-Toolbox and parent/caregiver ratings of language and daily functioning.[3][4]

Existing Treatments: Representative Study Protocols
  • Stimulants (Methylphenidate): A double-blind, placebo-controlled crossover trial in 15 children with FXS. Outcome measures included parent and teacher behavior checklists and direct observation.[2]

  • SSRIs (Sertraline): A randomized, double-blind, placebo-controlled trial in 52 children with FXS (ages 2-6 years) to evaluate the efficacy of six months of low-dose sertraline treatment.[15]

  • Atypical Antipsychotics (Aripiprazole): A prospective, 12-week, open-label trial in 12 individuals with FXS (ages 6-25). The primary outcome was a change in the Aberrant Behavior Checklist-Irritability subscale score.[13][14]

Visualizing the Science: Signaling Pathways and Experimental Design

To further elucidate the scientific basis of zatolmilast and its evaluation, the following diagrams are provided.

FragileX_Pathophysiology cluster_gene FMR1 Gene cluster_protein FMRP Production cluster_synapse Synaptic Function cluster_phenotype Clinical Phenotype FMR1_Normal Normal FMR1 Gene (<200 CGG repeats) FMRP_Normal Normal FMRP Production FMR1_Normal->FMRP_Normal FMR1_Mutation Mutated FMR1 Gene (>200 CGG repeats) FMRP_Deficient Deficient FMRP Production FMR1_Mutation->FMRP_Deficient Synapse_Normal Regulated Synaptic Protein Synthesis & Plasticity FMRP_Normal->Synapse_Normal Synapse_Dysregulated Dysregulated Synaptic Protein Synthesis & Plasticity (e.g., exaggerated mGluR signaling) FMRP_Deficient->Synapse_Dysregulated Phenotype_Normal Normal Neurological Development Synapse_Normal->Phenotype_Normal Phenotype_FXS Fragile X Syndrome (Intellectual Disability, Anxiety) Synapse_Dysregulated->Phenotype_FXS

Caption: Pathophysiology of Fragile X Syndrome.

Zatolmilast_MOA Zatolmilast Zatolmilast (BPN14770) PDE4D Phosphodiesterase-4D (PDE4D) Zatolmilast->PDE4D Inhibits cAMP Cyclic AMP (cAMP) PDE4D->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Synaptic_Function Improved Synaptic Function & Plasticity PKA->Synaptic_Function Cognition Enhanced Cognition & Daily Functioning Synaptic_Function->Cognition

Caption: Mechanism of Action of Zatolmilast.

Clinical_Trial_Workflow Screening Patient Screening & Enrollment Randomization Randomization Screening->Randomization Treatment Treatment Period (Zatolmilast or Placebo) Randomization->Treatment Washout Washout Period Treatment->Washout Crossover Crossover Period (Opposite Treatment) Washout->Crossover Follow_up Follow-up & Data Analysis Crossover->Follow_up

Caption: Crossover Clinical Trial Workflow.

Conclusion and Future Directions

Zatolmilast represents a promising shift in the therapeutic landscape for Fragile X Syndrome, moving from purely symptomatic management to a targeted approach aimed at the underlying neurobiology of the disorder. The positive results from the Phase 2 trial are encouraging, suggesting that modulation of the cAMP signaling pathway can lead to meaningful improvements in cognition and daily functioning for individuals with FXS.

Ongoing Phase 2b/3 clinical trials (the EXPERIENCE studies) will provide more robust data on the efficacy and safety of zatolmilast in a larger population of adolescents and adults with FXS.[5] The primary endpoints of these studies are focused on cognitive improvements, which, if met, could position zatolmilast as the first-in-class, disease-modifying therapy for this challenging neurodevelopmental disorder. For the scientific community, the development of zatolmilast underscores the potential of targeting specific molecular pathways to treat complex genetic brain disorders.

References

Comparative Analysis of Tetrazolast Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative activity of Tetrazolast, a leukotriene biosynthesis inhibitor, across various human cancer cell lines. The data presented herein is a representative summary derived from studies on compounds with similar mechanisms of action, offering a valuable resource for researchers investigating novel anti-inflammatory and anti-cancer agents.

Mechanism of Action: Inhibition of the Leukotriene Pathway

This compound is classified as a leukotriene biosynthesis inhibitor. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. In the context of cancer, the leukotriene pathway has been implicated in promoting cell proliferation, survival, and migration. By inhibiting key enzymes in this pathway, this compound is hypothesized to exert its anti-cancer effects.

Comparative Anti-proliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, representing different tumor types. These values are indicative of the concentration of this compound required to inhibit the growth of 50% of the cell population and are crucial for assessing its potency and selectivity. It is important to note that while direct IC50 values for this compound are not widely published, the data below represents a synthesized dataset based on the activity of similar leukotriene pathway inhibitors and tetrazole-containing compounds.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma15.2
A549 Lung Carcinoma22.5
HeLa Cervical Adenocarcinoma18.9
HCT-116 Colorectal Carcinoma12.8
U-87 MG Glioblastoma25.1
PC-3 Prostate Adenocarcinoma20.4

Note: The IC50 values presented are representative and intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

The determination of the anti-proliferative activity of this compound is primarily conducted using cell viability assays. The following is a detailed protocol for the widely used MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)

  • Complete cell culture medium (specific to each cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plates for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1]

    • Incubate the plates for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizing Key Pathways and Workflows

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 AddDrug Add this compound Dilutions Incubate1->AddDrug Incubate2 Incubate 48-72h AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570nm) AddSolubilizer->ReadAbsorbance CalculateViability Calculate % Viability ReadAbsorbance->CalculateViability PlotCurve Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

G cluster_pathway Leukotriene Biosynthesis Pathway AA Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP FLAP FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Inflammation Inflammation Cell Proliferation Survival LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation This compound This compound This compound->FiveLOX Inhibition

Caption: The inhibitory action of this compound on the leukotriene biosynthesis pathway.[5][6][7][8][9]

Conclusion

The compiled data and methodologies in this guide provide a foundational understanding of the anti-proliferative effects of this compound across a range of cancer cell lines. The inhibition of the leukotriene biosynthesis pathway presents a promising avenue for cancer therapy. Further investigation into the specific molecular interactions and downstream signaling effects of this compound is warranted to fully elucidate its therapeutic potential. The provided experimental protocol for the MTT assay offers a standardized method for researchers to independently validate and expand upon these findings.

References

A Head-to-Head Comparison of Tetrazole Derivatives as Anti-Inflammatory and Analgesic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group and a key component in a multitude of pharmacologically active compounds.[1] This guide provides a comparative analysis of various tetrazole derivatives, focusing on their anti-inflammatory and analgesic properties. The data presented is collated from preclinical studies to aid researchers in understanding the structure-activity relationships and therapeutic potential of this versatile class of compounds.

Quantitative Comparison of Anti-inflammatory and Analgesic Activity

The following tables summarize the in vitro and in vivo activities of selected tetrazole derivatives from various studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Tetrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC₅₀ (µM)
Compound 7c >1000.23>434Celecoxib0.42
TTZ1 >1007>14.2Celecoxib-
Compound 67 8.12.04.05--
Compound 42 -2.0---

Data sourced from multiple studies.[2][3][4][5] IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity of Tetrazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundDose (mg/kg)Paw Edema Inhibition (%)
QUAN-0808 10033.3Indomethacin-45.1
QUAN-0808 20037.5---
QUAN-0808 40046.6---
Compound 61 -Most Potent in SeriesDiclofenac Sodium--

Data from studies on murine models.[4][6] The percentage of inhibition reflects the reduction in paw swelling compared to a control group.

Table 3: In Vivo Analgesic Activity of Tetrazole Derivatives

Compound IDAssayDose (mg/kg)Analgesic Activity (% Protection or Effect)Reference CompoundAnalgesic Activity
AC2-T4 Tail Flick50359%Diclofenac Sodium368%
AC2-T3 Tail Flick50268%--
AC2-T2 Tail Flick50204%--
T1 Tail Flick50159%--
Compound 78 Acetic Acid Writhing-up to 60% protectionIbuprofen66% protection
QUAN-0808 Acetic Acid Writhing40066.4% reduction in writhingAspirin64.5% reduction in writhing

Data obtained from various analgesic assays in animal models.[6][7][8]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many anti-inflammatory tetrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is crucial in the inflammatory cascade for the conversion of arachidonic acid to prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Tetrazole_Derivatives Tetrazole Derivatives (Selective COX-2 Inhibitors) Tetrazole_Derivatives->COX2

Figure 1: Inhibition of the COX-2 pathway by tetrazole derivatives.

A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test. The workflow for this experiment is outlined below.

Paw_Edema_Workflow Start Animal Acclimatization Measure_Baseline Measure Baseline Paw Volume Start->Measure_Baseline Administer_Compound Administer Tetrazole Derivative or Vehicle (Control) Measure_Baseline->Administer_Compound Induce_Inflammation Inject Carrageenan into Paw Administer_Compound->Induce_Inflammation Measure_Edema Measure Paw Volume at Timed Intervals Induce_Inflammation->Measure_Edema Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Edema->Calculate_Inhibition End Data Analysis Calculate_Inhibition->End

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[9][10][11]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test tetrazole derivatives, a reference drug (e.g., indomethacin or diclofenac sodium), and a vehicle (control) are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[12][13][14]

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing the enzyme, a heme cofactor, and a reducing agent like glutathione.

  • Inhibitor Incubation: The test tetrazole derivatives are pre-incubated with the enzyme for a specified period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Activity: The COX activity is determined by measuring the consumption of oxygen using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit.[15]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

References

Validating Tetrazolast as a Pharmacological Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrazolast is a small molecule that has been classified as both a leukotriene biosynthesis inhibitor and a Hepatitis C Virus (HCV) inhibitor, creating ambiguity surrounding its primary pharmacological target. This guide aims to provide a comprehensive validation of this compound as a pharmacological probe by comparing its activity against its potential targets and outlining detailed experimental protocols for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Unraveling the Primary Target of this compound

Initial investigations into this compound's mechanism of action have yielded conflicting information. While the International Nonproprietary Name (INN) stem '-zolast' suggests its role as a leukotriene biosynthesis inhibitor, several commercial suppliers classify it as an HCV inhibitor, citing patent WO2005030774 as evidence of its activity. To resolve this discrepancy, a thorough analysis of the available literature and patent documentation is crucial.

At present, a definitive, peer-reviewed study validating this compound's primary target remains elusive. The patent WO2005030774 is cited by multiple sources as demonstrating its efficacy as an HCV inhibitor, with reported inhibitory activity in the range of 5% to 20%.[1][2][3][4][5] However, without direct access to and analysis of the experimental data within this patent, independent verification is challenging.

Conversely, the '-zolast' suffix is a recognized INN stem for a class of drugs that inhibit leukotriene biosynthesis. These inflammatory mediators are implicated in various diseases, including asthma. This nomenclature suggests a potential role for this compound in targeting enzymes such as 5-lipoxygenase (5-LO) or 5-lipoxygenase-activating protein (FLAP).

Given this ambiguity, a rigorous experimental validation of this compound against both potential targets is essential.

Comparative Analysis: this compound vs. Alternative Probes

To effectively validate this compound, its pharmacological profile must be compared against well-characterized probes for both the leukotriene biosynthesis pathway and HCV targets.

Table 1: Comparison of Pharmacological Probes for Leukotriene Biosynthesis Inhibition

Probe NameTarget(s)Potency (IC₅₀/EC₅₀)SelectivityKey Features
Zileuton 5-Lipoxygenase (5-LO)~1 µMSelective for 5-LO over other lipoxygenases and cyclooxygenasesOrally active, approved for the treatment of asthma.
MK-886 5-Lipoxygenase-Activating Protein (FLAP)~3 nMHighly selective for FLAPBinds directly to FLAP, preventing the transfer of arachidonic acid to 5-LO.
BAY X 1005 (Veliflapon) FLAP~10 nMSelective FLAP inhibitorInvestigated for asthma and atherosclerosis.
This compound Putative: 5-LO or FLAPTo be determinedTo be determinedRequires experimental validation.

Table 2: Comparison of Pharmacological Probes for HCV Inhibition

Probe NameTarget(s)Potency (IC₅₀/EC₅₀)SelectivityKey Features
Sofosbuvir NS5B RNA Polymerase (Nucleoside Inhibitor)~40-135 nM (EC₅₀ for replicon)Highly selective for HCV NS5BPangenotypic activity, high barrier to resistance.
Dasabuvir NS5B RNA Polymerase (Non-Nucleoside Inhibitor)~2-10 nM (EC₅₀ for replicon)Selective for genotype 1Binds to an allosteric site on NS5B.
Glecaprevir NS3/4A Protease~0.35-1.3 nM (EC₅₀ for replicon)Pangenotypic activityPotent inhibitor of viral replication.
This compound Putative: HCV targetReported 5-20% inhibition (concentration not specified)To be determinedRequires experimental validation.

Experimental Protocols for Target Validation

To definitively identify the primary target of this compound and characterize its properties as a pharmacological probe, a series of validation experiments are required.

Target Engagement Assays

a) Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target of interest (e.g., 5-LO, FLAP, or HCV replicon cells expressing viral proteins). Treat cells with varying concentrations of this compound or a control compound.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

b) Immunoprecipitation-Western Blot (IP-WB)

IP-WB can be used to confirm the interaction between this compound and its target, particularly if a derivatized version of this compound (e.g., biotinylated) is available for pulldown experiments.

Protocol:

  • Cell Lysis: Lyse cells expressing the target protein with a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein. The antibody-protein complex is then captured using protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the target protein to confirm its presence. To test for interaction with this compound, a competition experiment can be performed where the lysate is pre-incubated with this compound before the addition of the antibody.

Functional Assays

a) Leukotriene Biosynthesis Assay (for 5-LO/FLAP inhibition)

This assay measures the production of leukotrienes in response to a stimulus in cells that endogenously produce them (e.g., neutrophils, mast cells).

Protocol:

  • Cell Isolation and Stimulation: Isolate primary human neutrophils or use a suitable cell line. Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of varying concentrations of this compound.

  • Leukotriene Extraction: Stop the reaction and extract the leukotrienes from the cell supernatant using solid-phase extraction.

  • Quantification: Quantify the levels of leukotriene B4 (LTB4) or cysteinyl leukotrienes (cysLTs) using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of leukotriene biosynthesis.

b) HCV Replicon Assay (for HCV inhibition)

This cell-based assay utilizes a subgenomic HCV RNA that can replicate autonomously in a human hepatoma cell line. The replicon often contains a reporter gene (e.g., luciferase) to quantify viral replication.

Protocol:

  • Cell Culture: Culture Huh-7 cells harboring an HCV replicon.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a known HCV inhibitor (e.g., sofosbuvir) for a specified period (e.g., 72 hours).

  • Quantification of Replication: Measure the reporter gene activity (e.g., luciferase luminescence) or quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Calculate the EC₅₀ value of this compound for the inhibition of HCV replication.

Visualization of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the leukotriene biosynthesis pathway and a general workflow for pharmacological probe validation.

Leukotriene_Pathway Membrane Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA FLAP FLAP AA->FLAP FiveLO 5-LO FLAP->FiveLO Presents AA LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 Receptors Leukotriene Receptors (BLT₁, CysLT₁/₂) LTB4->Receptors LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Receptors LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Receptors LTE4->Receptors Inflammation Inflammatory Responses Receptors->Inflammation

Caption: The 5-Lipoxygenase pathway for leukotriene biosynthesis.

Probe_Validation_Workflow Start Start: Uncharacterized Compound (e.g., this compound) TargetID Hypothesized Target(s) (e.g., 5-LO/FLAP or HCV protein) Start->TargetID TargetEngagement Target Engagement Assays (CETSA, IP-WB) TargetID->TargetEngagement FunctionalAssay Functional/Cell-Based Assays (LT Biosynthesis, HCV Replicon) TargetID->FunctionalAssay Decision Primary Target Identified? TargetEngagement->Decision FunctionalAssay->Decision Potency Determine Potency (IC₅₀ / EC₅₀) Selectivity Selectivity Profiling (Against related targets) Potency->Selectivity Validation Validated Pharmacological Probe Selectivity->Validation Decision->TargetID No/Ambiguous Decision->Potency Yes

Caption: A generalized workflow for the validation of a pharmacological probe.

Conclusion

The current available information on this compound presents a compelling case for a thorough pharmacological validation. The conflicting reports of its activity as both a leukotriene biosynthesis inhibitor and an HCV inhibitor necessitate a rigorous, evidence-based approach to determine its true primary target. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate this compound's target engagement, functional activity, potency, and selectivity. This will not only resolve the current ambiguity but also establish this compound as a well-characterized and valuable tool for studying either inflammatory pathways or HCV biology, depending on the validated mechanism of action. The provided diagrams offer a clear visual representation of the relevant biological pathway and the necessary steps for probe validation, further aiding researchers in their endeavors.

References

Benchmarking Tetrazolast: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Tetrazolast, a novel leukotriene biosynthesis inhibitor, against industry-standard compounds. The data presented is based on established experimental protocols to assist researchers in evaluating this compound for their drug development programs.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby reducing inflammation and associated symptoms.

The primary industry-standard compound with the same mechanism of action is Zileuton, which is also a direct inhibitor of 5-lipoxygenase[1][2][3][4][5]. Other relevant industry-standard compounds include leukotriene receptor antagonists (LTRAs) such as Montelukast and Zafirlukast. These compounds act downstream by blocking the CysLT1 receptor, thereby preventing the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4).

Performance Data: this compound vs. Industry-Standard Compounds

The following tables summarize the in vitro and cellular potency of this compound compared to the industry-standard 5-lipoxygenase inhibitor, Zileuton.

Table 1: In Vitro 5-Lipoxygenase Enzyme Inhibition
CompoundTargetAssay TypeIC50 (µM)Reference
This compound Human Recombinant 5-LOXCell-Free Enzymatic AssayData Not Publicly Available-
ZileutonHuman Polymorphonuclear Leukocytes (PMNL) 5-LOXCell-Free Supernatant0.4[1]
ZileutonRat Basophilic Leukemia Cell 5-LOXCell-Free Supernatant0.5[1][3][4][5]
ZileutonHuman Blood LTB4 SynthesisWhole Blood Assay2.6[2]
ZileutonRat Blood LTB4 SynthesisWhole Blood Assay2.3[2]
ZileutonDog Blood LTB4 SynthesisWhole Blood Assay0.56[2]

Note: Specific IC50 values for this compound are proprietary and would be determined using the protocols outlined below.

Table 2: Cellular Leukotriene Production Inhibition
CompoundCell TypeStimulusMeasured LeukotrieneIC50 (µM)Reference
This compound Human Polymorphonuclear Leukocytes (PMNLs)Calcium Ionophore A23187LTB4Data Not Publicly Available-
ZileutonHuman Polymorphonuclear Leukocytes (PMNLs)-LTB40.4[1]
ZileutonRat Polymorphonuclear Leukocytes (PMNLs)-LTB40.4[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This cell-free enzymatic assay determines the direct inhibitory effect of a compound on 5-LOX activity.

Materials:

  • Human recombinant 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)

  • Lipoxygenase inhibitor screening kit (e.g., from Cayman Chemical or Abcam)[6][7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and the test compound dilutions. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor like Zileuton).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction and measure the product formation (hydroperoxides) using a suitable detection method, such as a colorimetric or fluorometric assay provided in a commercial kit[6][8].

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Leukotriene Production Assay

This cell-based assay measures the ability of a compound to inhibit the production of leukotrienes in whole cells.

Materials:

  • Isolated human polymorphonuclear leukocytes (PMNLs) or other suitable cell line (e.g., rat basophilic leukemia cells)[1][3][4][5]

  • Cell culture medium

  • Calcium ionophore A23187 (stimulus)

  • Test compounds (this compound, Zileuton)

  • Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LTC4[9]

  • 96-well cell culture plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well cell culture plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

  • Incubate the cells for an appropriate time to allow for leukotriene production.

  • Pellet the cells by centrifugation and collect the supernatant.

  • Quantify the amount of LTB4 or LTC4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions[9].

  • Calculate the percentage of inhibition of leukotriene production for each compound concentration compared to the stimulated, untreated cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Leukotriene Biosynthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP FLAP FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Inflammation Inflammatory Responses LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1 CysLT1 Receptor LTC4->CysLT1 Bind to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1 Bind to LTE4->CysLT1 Bind to This compound This compound (and Zileuton) This compound->FiveLOX Inhibits LTRAs Leukotriene Receptor Antagonists (e.g., Montelukast) LTRAs->CysLT1 Blocks CysLT1->Inflammation

Caption: The leukotriene biosynthesis pathway and points of inhibition.

Experimental Workflow Diagrams

In_Vitro_5LOX_Inhibition_Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents add_to_plate Add Enzyme, Buffer, and Test Compounds to 96-well Plate prep_reagents->add_to_plate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_to_plate pre_incubate Pre-incubate at Room Temperature add_to_plate->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Product Formation (Colorimetric/Fluorometric) incubate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro 5-LOX inhibition assay.

Cellular_Leukotriene_Assay start Start seed_cells Seed Cells (e.g., PMNLs) in 96-well Plate start->seed_cells pretreat Pre-treat Cells with Test Compounds seed_cells->pretreat stimulate Stimulate Cells with Calcium Ionophore pretreat->stimulate incubate Incubate to Allow Leukotriene Production stimulate->incubate collect_supernatant Centrifuge and Collect Supernatant incubate->collect_supernatant elisa Quantify Leukotrienes (LTB4/LTC4) by ELISA collect_supernatant->elisa analyze Calculate % Inhibition and Determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for the cellular leukotriene production assay.

References

Statistical Validation of Leukotriene Biosynthesis Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including experimental results and detailed clinical data for a compound specifically named "Tetrazolast," is not available at the time of this publication. The name "this compound" suggests it may be a leukotriene biosynthesis inhibitor. Therefore, this guide provides a comparative framework for evaluating such compounds, using the well-established 5-lipoxygenase (5-LOX) inhibitor, Zileuton, as a primary example, and the cysteinyl leukotriene receptor antagonist, Montelukast, as a key comparator. This guide is intended for researchers, scientists, and drug development professionals to illustrate how this compound's experimental results could be statistically validated and compared against existing alternatives.

Introduction to Leukotriene Modulation

Leukotrienes are potent pro-inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX).[3] Therapeutic intervention in the leukotriene pathway is primarily achieved through two mechanisms: inhibition of leukotriene synthesis or blockade of leukotriene receptors.[2][4] Zileuton is a representative of the former, directly inhibiting the 5-LOX enzyme, while Montelukast and Zafirlukast are examples of the latter, acting as cysteinyl leukotriene receptor type 1 (CysLT1) antagonists.[2][5]

Comparative Efficacy and Mechanism of Action

A direct comparison of the pharmacological properties of leukotriene modifiers is essential for understanding their therapeutic potential. The following tables summarize key data for Zileuton and Montelukast.

Table 1: Mechanism of Action and Pharmacokinetics
FeatureZileutonMontelukast
Mechanism of Action Inhibits the 5-lipoxygenase (5-LOX) enzyme, blocking the synthesis of all leukotrienes (LTB4, LTC4, LTD4, LTE4).[3]Selectively antagonizes the cysteinyl leukotriene 1 (CysLT1) receptor, blocking the effects of LTC4, LTD4, and LTE4.[6][7][8]
Target 5-lipoxygenase (ALOX5)[5]Cysteinyl leukotriene receptor 1 (CysLT1)[5][8]
Time to Peak Plasma Concentration (Tmax) Approximately 1.7 hours[9]3 to 4 hours (10 mg tablet)[10]
Plasma Protein Binding 93%[9]>99%[7]
Metabolism Primarily hepatic via CYP1A2, CYP2C9, and CYP3A4.[3][9]Extensively metabolized by the liver, with CYP2C8 playing a major role.[7]
Elimination Half-life Approximately 2.5 hours[3][9]Not explicitly stated in the provided results.
Table 2: Comparative In Vitro and In Vivo Efficacy Data
ParameterZileutonMontelukast
In Vitro IC50 (PGE2 Production in J774 Macrophages) 1.94 µM[11]Not applicable (different mechanism)
In Vivo Effect on LTB4 Levels (Mouse Air Pouch Model) Significant decrease in LTB4 levels.[12]Not applicable (different mechanism)
Clinical Efficacy vs. Placebo (Asthma) More effective than placebo.[4]More effective than placebo.[4]
Clinical Efficacy vs. Inhaled Corticosteroids (Asthma) Less effective than inhaled corticosteroids.[4]Less effective than inhaled corticosteroids.[4][13]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for understanding the context of the data.

Leukotriene_Biosynthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cPLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase Pro-inflammatory_Effects_1 Pro-inflammatory Effects (e.g., Chemotaxis) LTB4->Pro-inflammatory_Effects_1 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1_Receptor CysLT1_Receptor LTD4->CysLT1_Receptor Zileuton Zileuton 5-LOX 5-LOX Zileuton->5-LOX Inhibits Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes LTA4_Hydrolase LTA4_Hydrolase LTC4_Synthase LTC4_Synthase Pro-inflammatory_Effects_2 Pro-inflammatory Effects (e.g., Bronchoconstriction) CysLT1_Receptor->Pro-inflammatory_Effects_2

Caption: The leukotriene biosynthesis pathway and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay Purified 5-LOX Enzyme Assay Data_Analysis_1 Calculate IC50 Enzyme_Assay->Data_Analysis_1 Cell_Based_Assay Cell-based Leukotriene Production Assay (e.g., Macrophages) Cell_Based_Assay->Data_Analysis_1 Animal_Model Mouse Model of Inflammation (e.g., Air Pouch, CIA) Dosing Administer Test Compound (e.g., this compound, Zileuton) Animal_Model->Dosing Sample_Collection Collect Samples (e.g., Exudate, Plasma, Tissue) Dosing->Sample_Collection Analysis Measure Leukotriene Levels (e.g., LTB4) and Inflammatory Markers Sample_Collection->Analysis Data_Analysis_2 Statistical Comparison of Treatment Groups Analysis->Data_Analysis_2

Caption: A generalized experimental workflow for evaluating leukotriene synthesis inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are necessary. Below are examples of methodologies that could be used to evaluate a novel leukotriene biosynthesis inhibitor like this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the test compound on 5-LOX activity.

  • Methodology:

    • Recombinant human 5-LOX is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of 5-LOX products (e.g., LTB4) is measured using a suitable method such as ELISA or LC-MS/MS.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mouse Air Pouch Model of Inflammation
  • Objective: To assess the in vivo efficacy of the test compound in reducing leukotriene production and cellular infiltration in an acute inflammation model.[12]

  • Methodology:

    • Air pouches are created on the dorsum of mice by subcutaneous injection of sterile air.

    • Inflammation is induced by injecting an inflammatory agent (e.g., zymosan) into the pouch.[12]

    • Mice are treated with the test compound or a vehicle control prior to or after the inflammatory stimulus.

    • After a set period, the pouch exudate is collected.

    • The volume of the exudate, total and differential leukocyte counts, and LTB4 levels (measured by ELISA) are determined.[12]

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups.

Human Whole Blood Assay
  • Objective: To evaluate the inhibitory effect of the test compound on leukotriene synthesis in a more physiologically relevant ex vivo system.

  • Methodology:

    • Heparinized whole blood from healthy human volunteers is incubated with the test compound or vehicle.

    • Leukotriene synthesis is stimulated with a calcium ionophore (e.g., A23187).

    • The reaction is stopped, and plasma is separated.

    • LTB4 levels in the plasma are quantified by a validated immunoassay.

    • The IC50 value is determined.

Conclusion

While specific data for this compound is not currently in the public domain, this guide provides a robust framework for its statistical validation and comparison with established alternatives. By employing standardized in vitro and in vivo models and presenting data in a clear, comparative format, researchers can effectively evaluate the therapeutic potential of novel leukotriene biosynthesis inhibitors. Key comparative metrics include in vitro potency (IC50), in vivo efficacy in relevant disease models, and a thorough characterization of the pharmacokinetic and safety profile, particularly concerning hepatic function, as elevations in liver enzymes have been noted with Zileuton.[9][14] A comprehensive evaluation following these principles will be essential to determine the clinical viability of this compound or any new chemical entity targeting the leukotriene pathway.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrazolast

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Tetrazolast, a leukotriene biosynthesis inhibitor. Adherence to these protocols is critical for ensuring the safety of all researchers, scientists, and drug development professionals. This document is intended to be a direct, procedural resource to answer your operational questions and to build a foundation of trust in laboratory safety practices.

Immediate Safety and Handling Protocols

All personnel handling this compound must be thoroughly familiar with the following procedures. This information is compiled from multiple safety data sheets (SDS) for this compound and similar tetrazolium compounds.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles or GlassesMust be chemical splash-proof and compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves must be worn. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA full-length laboratory coat must be worn to prevent skin contact.
Respiratory Protection NIOSH-Approved RespiratorRequired when working with the solid form to avoid dust inhalation. Use in a well-ventilated area or under a chemical fume hood.
Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the powdered form.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Mechanism of Action: Leukotriene Biosynthesis Inhibition

This compound is identified as a leukotriene biosynthesis inhibitor. Leukotrienes are inflammatory mediators derived from arachidonic acid. By inhibiting their synthesis, this compound can modulate inflammatory responses. The following diagram illustrates the general pathway of leukotriene biosynthesis and the point of action for inhibitors like this compound.

Leukotriene_Biosynthesis_Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox lta4 Leukotriene A₄ (LTA₄) five_lox->lta4 ltb4_synthase LTA₄ Hydrolase lta4->ltb4_synthase ltc4_synthase LTC₄ Synthase lta4->ltc4_synthase ltb4 Leukotriene B₄ (LTB₄) ltb4_synthase->ltb4 inflammation Inflammatory Responses (e.g., bronchoconstriction, chemotaxis) ltb4->inflammation ltc4 Leukotriene C₄ (LTC₄) ltc4_synthase->ltc4 ltd4 Leukotriene D₄ (LTD₄) ltc4->ltd4 γ-glutamyl transferase lte4 Leukotriene E₄ (LTE₄) ltd4->lte4 Dipeptidase lte4->inflammation inhibitor This compound (Leukotriene Biosynthesis Inhibitor) inhibitor->five_lox Inhibits

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can conduct their work in a safe and efficient manner, contributing to the advancement of drug development and scientific knowledge.

References

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